molecular formula C30H52O3 B15590925 Dammar-20(21)-en-3,24,25-triol

Dammar-20(21)-en-3,24,25-triol

カタログ番号: B15590925
分子量: 460.7 g/mol
InChIキー: ASMOUVFUKZIYNJ-LEKJLKAYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Dammar-20(21)-en-3,24,25-triol is a useful research compound. Its molecular formula is C30H52O3 and its molecular weight is 460.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C30H52O3

分子量

460.7 g/mol

IUPAC名

6-[(8R,9R,10R,14S,17S)-3-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylhept-6-ene-2,3-diol

InChI

InChI=1S/C30H52O3/c1-19(9-12-25(32)27(4,5)33)20-13-17-29(7)21(20)10-11-23-28(6)16-15-24(31)26(2,3)22(28)14-18-30(23,29)8/h20-25,31-33H,1,9-18H2,2-8H3/t20-,21?,22?,23-,24?,25?,28+,29+,30-/m1/s1

InChIキー

ASMOUVFUKZIYNJ-LEKJLKAYSA-N

製品の起源

United States

Foundational & Exploratory

An In-depth Technical Guide to Dammar-20(21)-en-3,24,25-triol: Natural Sources and Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dammar-20(21)-en-3,24,25-triol is a tetracyclic triterpenoid (B12794562) belonging to the dammarane (B1241002) class. This guide provides a comprehensive overview of its natural origins, historical discovery, and the scientific methodologies employed for its isolation and characterization. Quantitative data on its prevalence in natural sources are tabulated, and detailed experimental protocols are provided to facilitate further research and development.

Natural Sources

This compound is a naturally occurring phytochemical found predominantly in plant species belonging to the Meliaceae and Dipterocarpaceae families.

  • Primary Sources:

    • Walsura robusta Roxb. (Meliaceae): The bark and leaves of this plant are recognized as a significant source of the compound[1].

    • Walsura piscidia Roxb. (Meliaceae): Phytochemical studies of this species have revealed a rich profile of triterpenoids, including various piscidinols with a dammarane skeleton.

    • Genus Shorea (Dipterocarpaceae): Various species within this genus, which are the primary source of dammar resin, are known to contain dammarane-type triterpenoids[2]. The resin, in particular, is a complex mixture of these compounds.

  • Other Potential Sources:

    • The dammarane skeleton is characteristic of triterpenoids found in dammar resin, which is sourced from a variety of trees in the Dipterocarpaceae family[3][4].

Discovery and Historical Context

While a singular, definitive first report of the isolation and characterization of this compound remains elusive in readily accessible scientific literature, the history of its discovery is intrinsically linked to the broader phytochemical exploration of the Walsura and Shorea genera, which commenced in the 1970s[5]. The name "dammarane" itself is derived from dammar resin, indicating that the foundational research on this class of compounds originated from studies of this natural exudate[3].

Research into the chemical constituents of Walsura species has led to the identification of a diverse array of dammarane, tirucallane, and apotirucallane triterpenoids[5]. Similarly, investigations into Shorea species have focused on the triterpenoid composition of their resins[6]. It is within this body of research, aimed at elucidating the complex chemical makeup of these plants, that this compound was first identified and its structure determined.

Quantitative Data

The concentration of this compound in its natural sources can vary depending on the plant part, geographical location, and extraction method. The following table summarizes available quantitative data.

Plant SourcePlant PartExtraction MethodYieldReference
Walsura robustaFresh LeavesHydrodistillation0.1% (v/w) of essential oil
Walsura robustaDried Bark95% Ethanol (B145695)12.4% (w/w) of crude extract
Walsura piscidiaLeavesEthanolic Extraction21.9% of crude extract
Walsura piscidiaLeavesMethanolic Extraction21.06% of crude extract

Experimental Protocols

The isolation and purification of this compound from its natural sources involve a multi-step process. The following protocols are based on established methodologies for the extraction and purification of dammarane triterpenoids.

Extraction

Objective: To extract a crude mixture of triterpenoids from the plant material.

Materials:

  • Dried and powdered plant material (e.g., bark of Walsura robusta)

  • 95% Ethanol or Methanol (B129727)

  • Soxhlet apparatus or large-scale percolation setup

  • Rotary evaporator

Procedure:

  • The dried and powdered plant material is subjected to exhaustive extraction with 95% ethanol or methanol at room temperature or under reflux for 24-48 hours.

  • The solvent is then evaporated under reduced pressure using a rotary evaporator to yield a crude extract.

Solvent Partitioning

Objective: To separate the triterpenoid-rich fraction from other components of the crude extract.

Materials:

  • Crude extract

  • Distilled water

  • Ethyl acetate (B1210297) or Dichloromethane

  • Separatory funnel

Procedure:

  • The crude extract is suspended in distilled water.

  • The aqueous suspension is then partitioned successively with a non-polar solvent like ethyl acetate or dichloromethane.

  • The organic layers, containing the triterpenoids, are combined and concentrated to dryness.

Chromatographic Purification

Objective: To isolate pure this compound from the partitioned extract.

A. Column Chromatography

  • Stationary Phase: Silica (B1680970) gel (60-120 mesh or 100-200 mesh)

  • Mobile Phase: A gradient of n-hexane and ethyl acetate.

  • Procedure:

    • The concentrated extract is adsorbed onto a small amount of silica gel.

    • The silica gel with the adsorbed extract is loaded onto a pre-packed silica gel column.

    • The column is eluted with a gradient of increasing polarity, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate.

    • Fractions are collected and monitored by Thin Layer Chromatography (TLC).

    • Fractions containing the target compound are pooled and concentrated.

B. Preparative High-Performance Liquid Chromatography (HPLC)

  • Column: C18 reversed-phase column

  • Mobile Phase: A mixture of methanol and water or acetonitrile (B52724) and water.

  • Detection: UV detector at a suitable wavelength (e.g., 210 nm).

  • Procedure:

    • The partially purified fraction from column chromatography is dissolved in the mobile phase.

    • The solution is injected into the preparative HPLC system.

    • The peak corresponding to this compound is collected.

    • The solvent is evaporated to yield the pure compound.

Structural Elucidation

The structure of the isolated compound is confirmed using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, COSY, HMQC, and HMBC experiments are used to determine the complete chemical structure and stereochemistry of the molecule.

  • Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

  • X-ray Crystallography: To determine the three-dimensional structure of the molecule if suitable crystals can be obtained.

Visualizations

experimental_workflow plant_material Dried Plant Material (Walsura robusta bark) extraction Extraction (95% Ethanol) plant_material->extraction crude_extract Crude Extract extraction->crude_extract partitioning Solvent Partitioning (Ethyl Acetate/Water) crude_extract->partitioning organic_phase Organic Phase (Triterpenoid Rich) partitioning->organic_phase column_chromatography Column Chromatography (Silica Gel, Hexane/EtOAc) organic_phase->column_chromatography fractions Collected Fractions column_chromatography->fractions tlc TLC Analysis fractions->tlc pooled_fractions Pooled Fractions tlc->pooled_fractions prep_hplc Preparative HPLC (C18, MeOH/Water) pooled_fractions->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound structural_elucidation Structural Elucidation (NMR, MS, IR) pure_compound->structural_elucidation

Caption: Experimental workflow for the isolation of this compound.

logical_relationship Dammarane Dammarane Triterpenoids Walsura Genus Walsura (W. robusta, W. piscidia) Dammarane->Walsura found in Shorea Genus Shorea (Source of Dammar Resin) Dammarane->Shorea found in TargetCompound This compound Walsura->TargetCompound is a source of Shorea->TargetCompound is a source of Discovery Discovery & Isolation (Phytochemical Studies) TargetCompound->Discovery

Caption: Logical relationship of this compound to its natural sources.

References

An In-depth Technical Guide to Dammar-20(21)-en-3,24,25-triol: Chemical Structure, Properties, and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dammar-20(21)-en-3,24,25-triol is a tetracyclic triterpenoid (B12794562) of the dammarane (B1241002) class, a group of natural products known for their diverse and potent biological activities. Isolated from various plant sources, including those of the Shorea and Walsura genera, this compound has attracted significant interest in the scientific community for its potential therapeutic applications.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, isolation procedures, and known biological activities of this compound, with a focus on its potential in drug discovery and development.

Chemical Structure and Physicochemical Properties

The chemical structure of this compound is characterized by a dammarane skeleton with hydroxyl groups at positions C-3, C-24, and C-25, and a double bond between C-20 and C-21. Its chemical formula is C₃₀H₅₂O₃.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₃₀H₅₂O₃[1]
Molecular Weight 460.73 g/mol [1]
CAS Number 55050-69-6
Appearance White amorphous powder/Needle-like crystals[1]
Melting Point 165-167 °C
Solubility Soluble in DMSO, Chloroform, Methanol (B129727)[1]

Table 2: Spectroscopic Data for this compound

TechniqueDataReference(s)
¹H NMR (500 MHz, CDCl₃) δ 5.28 (H-21), δ 3.52 (H-3), and δ 1.26 (C-24 and C-25 methyl groups)[2]
¹³C NMR Data not fully available in the searched literature.
HRMS (ESI) [M+Na]⁺ at m/z 531.3659 (calculated for C₃₀H₅₂O₆Na, 531.3662)[2]
EI-MS Fragmentation Characteristic fragmentation patterns for dammarane triterpenoids involve retro-Diels-Alder reactions.[3]

Isolation and Purification

This compound is typically isolated from plant materials, such as the stem bark of Aglaia cucullata or Walsura robusta.[1] The general workflow for its isolation and purification is outlined below.

G Start Plant Material (e.g., stem bark) Extraction Solvent Extraction (e.g., Methanol or Ethanol) Start->Extraction Partitioning Liquid-Liquid Partitioning (e.g., with Ethyl Acetate) Extraction->Partitioning ColumnChromatography Column Chromatography (Silica Gel) Partitioning->ColumnChromatography HPLC Semi-preparative HPLC (C18 column) ColumnChromatography->HPLC Crystallization Crystallization (e.g., Chloroform-Methanol) HPLC->Crystallization PureCompound Pure this compound Crystallization->PureCompound

Figure 1: General workflow for the isolation and purification of this compound.
Experimental Protocols

Extraction:

  • Air-dried and powdered plant material (e.g., 1 kg of Walsura robusta stem bark) is extracted with a suitable solvent like methanol or 95% ethanol (B145695) at room temperature for an extended period (e.g., 24-72 hours), often with repeated extractions.[1]

  • The solvent is then evaporated under reduced pressure to yield a crude extract.[1]

Purification:

  • Column Chromatography: The crude extract is subjected to silica (B1680970) gel column chromatography. A gradient elution system, for instance, with a mixture of hexane (B92381) and ethyl acetate (B1210297) of increasing polarity, is commonly used to separate fractions.[1]

  • Semi-preparative HPLC: Fractions containing the compound of interest are further purified using semi-preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a mobile phase such as a mixture of acetonitrile (B52724) and water.[1]

  • Crystallization: The purified compound can be crystallized from a solvent system like chloroform-methanol to obtain high-purity crystals.[1]

Biological Activities and Potential Therapeutic Applications

This compound has demonstrated a range of promising biological activities in preclinical studies.

Anticancer Activity

This triterpenoid has shown cytotoxic effects against various cancer cell lines.[1] The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest.

Table 3: Cytotoxic Activity of this compound and Related Compounds

CompoundCell LineIC₅₀ ValueReference(s)
This compoundHL-60, HepG210-30 µM[1]
20(S)-Dammar-25(26)-ene-3β,12β,20-triolHCT-831.6 μg/mL[1]
Cycloartane-3,24,25-triolDU1451.67 ± 0.18 μM[1]
Cycloartane-3,24,25-triolPC-32.226 ± 0.28 μM[1]

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Cancer cells (e.g., MCF-7, HepG2) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of this compound (typically ranging from 0.1 to 100 µM) for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC₅₀ value is then calculated.

G DMT This compound Apoptosis Induction of Apoptosis DMT->Apoptosis CellCycleArrest Cell Cycle Arrest DMT->CellCycleArrest CancerCellDeath Cancer Cell Death Apoptosis->CancerCellDeath CellCycleArrest->CancerCellDeath

Figure 2: Proposed anticancer mechanism of this compound.
Anti-inflammatory Activity

This compound has been shown to possess anti-inflammatory properties by reducing the production of pro-inflammatory cytokines.[1]

Experimental Protocol: Measurement of Pro-inflammatory Cytokines in Macrophages

  • Cell Culture: Murine macrophage cells (e.g., RAW 264.7) are cultured in appropriate media.

  • Stimulation and Treatment: The cells are pre-treated with different concentrations of this compound for 1-2 hours, followed by stimulation with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Cytokine Measurement: After a 24-hour incubation period, the cell culture supernatant is collected. The levels of pro-inflammatory cytokines such as TNF-α and IL-6 are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

G LPS LPS Macrophages Macrophages (e.g., RAW 264.7) LPS->Macrophages Stimulation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Macrophages->Cytokines Production DMT This compound DMT->Macrophages Inhibition

Figure 3: Inhibition of pro-inflammatory cytokine production by this compound.
Antiviral Activity

Research has indicated that this compound exhibits antiviral activity, particularly against Herpes Simplex Virus type 1 (HSV-1).[1] The proposed mechanism involves the inhibition of viral replication enzymes.[1]

Experimental Protocol: Plaque Reduction Assay for Antiviral Activity

  • Cell Culture: A suitable host cell line (e.g., Vero cells) is grown to confluence in 24-well plates.

  • Viral Infection: The cell monolayers are infected with a known titer of the virus (e.g., HSV-1).

  • Compound Treatment: After viral adsorption, the cells are overlaid with a medium containing various concentrations of this compound.

  • Plaque Visualization: After an incubation period of 48-72 hours, the cells are fixed and stained (e.g., with crystal violet) to visualize the viral plaques.

  • Data Analysis: The number of plaques in the treated wells is counted and compared to the untreated control to determine the concentration that inhibits plaque formation by 50% (IC₅₀).

Signaling Pathways

While the precise signaling pathways modulated by this compound are still under investigation, studies on structurally similar dammarane triterpenoids suggest potential involvement of key cellular signaling cascades. For instance, a methoxy (B1213986) derivative of a related dammarane-type saponin (B1150181) has been shown to inhibit the STAT3 and ERK pathways in cancer cells. It is plausible that this compound may exert its anticancer effects through similar mechanisms.

Conclusion

This compound is a promising natural product with a range of biological activities that warrant further investigation for its therapeutic potential. Its demonstrated anticancer, anti-inflammatory, and antiviral properties make it a valuable lead compound for drug discovery and development. Future research should focus on elucidating its precise mechanisms of action, exploring its in vivo efficacy and safety profiles, and optimizing its structure to enhance its therapeutic index. The detailed information provided in this guide serves as a valuable resource for researchers and scientists working on the development of novel therapeutics from natural sources.

References

Unveiling the Therapeutic Potential of Dammar-20(21)-en-3,24,25-triol: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dammar-20(21)-en-3,24,25-triol, a dammarane-type triterpenoid (B12794562) isolated from the plant Walsura robusta, is a natural compound of emerging interest within the scientific community. While extensive research on this specific molecule is still in its nascent stages, the broader family of dammarane (B1241002) triterpenoids derived from the same genus exhibits a remarkable spectrum of biological activities. This technical guide aims to synthesize the current understanding of the biological activities associated with compounds structurally related to this compound, providing a foundational resource for researchers and drug development professionals. Due to a lack of specific experimental data for this compound in the public domain, this document will focus on the activities of analogous compounds from Walsura robusta to infer its potential therapeutic applications.

The Chemical Landscape of Walsura robusta

Walsura robusta, a plant belonging to the Meliaceae family, is a rich reservoir of bioactive secondary metabolites, particularly triterpenoids and limonoids.[1] Phytochemical investigations of this plant have led to the isolation and characterization of numerous compounds, many of which have demonstrated potent biological effects. The dammarane scaffold, the core structure of this compound, is a common feature among many of the bioactive molecules identified in this plant.

Biological Activities of Related Dammarane Triterpenoids from Walsura Species

While specific data on this compound is limited, studies on other dammarane triterpenoids isolated from Walsura species have revealed significant therapeutic potential in several key areas.

Anticancer and Cytotoxic Activity

A significant body of research points to the cytotoxic and anticancer properties of dammarane-type triterpenoids from the Walsura genus. For instance, several new dammarane triterpenoids isolated from the stem of Walsura trichostemon demonstrated in vitro inhibitory activity against the proliferation of the human lung adenocarcinoma cell line, A549. This suggests that compounds with a similar chemical backbone to this compound may possess antiproliferative effects.

Reversal of Multidrug Resistance

One of the major challenges in cancer chemotherapy is the development of multidrug resistance (MDR) in cancer cells. Notably, a study on diverse triterpenoids from the fruits of Walsura robusta highlighted the potential of these compounds to reverse the MDR phenotype in human breast cancer cells. While this particular study did not specifically name this compound, the general finding for related triterpenoids is a promising avenue for future investigation.

Inferred Potential and Future Research Directions

Based on the documented activities of structurally similar compounds, it is plausible to hypothesize that this compound may exhibit a range of biological effects, including but not limited to:

  • Cytotoxicity against various cancer cell lines.

  • Anti-inflammatory properties.

  • Antiviral activity.

To validate these hypotheses and fully elucidate the therapeutic potential of this compound, a structured research approach is necessary. The following experimental workflow is proposed for future investigations.

G cluster_0 Compound Isolation & Characterization cluster_1 In Vitro Biological Screening cluster_2 Mechanism of Action Studies cluster_3 In Vivo Validation Isolation Isolation from Walsura robusta Purification Purification (HPLC, etc.) Isolation->Purification Structure Structural Elucidation (NMR, MS) Purification->Structure Cytotoxicity Cytotoxicity Assays (e.g., MTT on cancer cell lines) Structure->Cytotoxicity Pathway Signaling Pathway Analysis (Western Blot, qPCR) Cytotoxicity->Pathway AntiInflammatory Anti-inflammatory Assays (e.g., NO, cytokine inhibition) Antiviral Antiviral Assays (e.g., Plaque reduction) Animal Animal Models (e.g., Xenograft models) Pathway->Animal Target Target Identification (e.g., Proteomics) Toxicity Toxicology Studies Animal->Toxicity

Caption: Proposed experimental workflow for the investigation of this compound.

Conclusion

While direct experimental evidence for the biological activity of this compound is currently scarce in publicly available literature, the rich phytochemical profile of its source, Walsura robusta, and the demonstrated bioactivities of its structural analogs provide a strong rationale for further investigation. The exploration of this compound could unveil a novel natural product with significant therapeutic potential, particularly in the realms of oncology and inflammatory diseases. The proposed research workflow offers a roadmap for systematically uncovering the pharmacological properties and mechanism of action of this intriguing triterpenoid.

References

Unraveling the Multifaceted Mechanism of Action of Dammar-20(21)-en-3,24,25-triol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dammar-20(21)-en-3,24,25-triol (DMT) is a tetracyclic triterpenoid (B12794562) compound isolated from plant sources such as Walsura robusta. As a member of the dammarane (B1241002) family of triterpenoids, DMT has garnered scientific interest for its potential therapeutic applications, including anti-inflammatory, anti-cancer, and antiviral activities. This technical guide provides a comprehensive overview of the putative mechanism of action of this compound, drawing upon evidence from studies on closely related dammarane triterpenoids. While direct research on this specific molecule is limited, the conserved structural features within the dammarane class allow for the formulation of a robust hypothetical model of its molecular interactions and downstream effects. This document aims to serve as a foundational resource for researchers and drug development professionals investigating the therapeutic potential of this compound.

Core Mechanisms of Action

The biological activities of this compound are believed to be driven by its ability to modulate key cellular signaling pathways involved in inflammation, cell proliferation and survival, and viral replication. The proposed mechanisms are detailed below.

Anti-inflammatory Activity: Inhibition of the NF-κB Signaling Pathway

A primary mechanism underlying the anti-inflammatory effects of dammarane triterpenoids is the suppression of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2][3][4] NF-κB is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes.

In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex becomes activated. IKK then phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This frees NF-κB to translocate to the nucleus, where it binds to specific DNA sequences in the promoter regions of target genes, inducing the transcription of pro-inflammatory mediators including cytokines (e.g., TNF-α, IL-6, IL-1β), chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

Dammarane triterpenoids are proposed to inhibit this pathway at one or more key steps, leading to a reduction in the production of inflammatory mediators.

NF-kB Signaling Pathway Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TNFa TNFa TNFR TNFR TNFa->TNFR IKK IKK TLR4->IKK TNFR->IKK IkBa IkBa IKK->IkBa P NFkB NFkB IkBa->NFkB NFkB_nuc NF-kB NFkB->NFkB_nuc Translocation IkBa_P P-IkBa Proteasome Proteasome IkBa_P->Proteasome Degradation DMT This compound DMT->IKK DNA DNA NFkB_nuc->DNA Pro_inflammatory_Genes Pro-inflammatory Gene Transcription DNA->Pro_inflammatory_Genes

Figure 1: Proposed inhibition of the NF-κB signaling pathway by this compound (DMT).
Cytotoxic Activity: Induction of the Intrinsic Apoptosis Pathway

The anti-cancer properties of dammarane triterpenoids are largely attributed to their ability to induce apoptosis, or programmed cell death, in cancer cells.[5][6][7] The primary mechanism appears to be the activation of the intrinsic (mitochondrial) apoptosis pathway.

This pathway is initiated by various intracellular stresses, leading to changes in the mitochondrial outer membrane permeability. Key players in this process are the Bcl-2 family of proteins, which include pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL). Dammarane triterpenoids are thought to shift the balance in favor of the pro-apoptotic proteins, possibly by downregulating Bcl-2 and upregulating Bax. This leads to the formation of pores in the mitochondrial membrane and the release of cytochrome c into the cytoplasm.

Cytosolic cytochrome c then binds to Apoptotic protease-activating factor 1 (Apaf-1), which, in the presence of dATP, oligomerizes to form the apoptosome. The apoptosome recruits and activates pro-caspase-9, which in turn activates the executioner caspase, caspase-3. Activated caspase-3 is responsible for cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis. Additionally, some dammarane triterpenoids have been shown to induce cell cycle arrest, often at the G1/G0 phase, which can also contribute to their anti-proliferative effects.[5][7]

Intrinsic Apoptosis Pathway cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion DMT This compound Bcl2 Bcl-2 DMT->Bcl2 Bax Bax DMT->Bax MOMP Mitochondrial Outer Membrane Permeabilization Bcl2->MOMP Bax->MOMP CytoC_cyto Cytochrome c Apaf1 Apaf-1 CytoC_cyto->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Pro_Casp9 Pro-Caspase-9 Apoptosome->Pro_Casp9 Casp9 Caspase-9 Pro_Casp9->Casp9 Pro_Casp3 Pro-Caspase-3 Casp9->Pro_Casp3 Casp3 Caspase-3 Pro_Casp3->Casp3 Apoptosis Apoptosis Casp3->Apoptosis CytoC_mito Cytochrome c MOMP->CytoC_mito CytoC_mito->CytoC_cyto Release

Figure 2: Proposed induction of the intrinsic apoptosis pathway by this compound (DMT).
Antiviral Activity

The antiviral mechanism of this compound is the least characterized. However, studies on other triterpenoids against viruses like Herpes Simplex Virus Type 1 (HSV-1) suggest several potential modes of action.[8][9] These include:

  • Inhibition of Viral Entry: Some triterpenoids may interfere with the attachment of the virus to host cell receptors or inhibit the fusion of the viral envelope with the cell membrane.

  • Inhibition of Viral Replication: Triterpenoids have been shown to inhibit key viral enzymes, such as DNA polymerase, which is essential for the replication of the viral genome.[8]

  • Inhibition of Viral Protein Synthesis: There is evidence to suggest that some triterpenoids can interfere with the synthesis of viral proteins, particularly capsid proteins, which are necessary for the assembly of new virus particles.[8]

  • Modulation of Host Immune Response: By suppressing inflammatory pathways like NF-κB, this compound may also modulate the host's immune response to the viral infection.[9]

Further research is required to elucidate the specific antiviral mechanism of this compound.

Quantitative Data on Related Dammarane Triterpenoids

Compound/ExtractBiological ActivityCell Line(s)IC50 ValueReference
Dammarane triterpenoid from Borassus flabelliferCytotoxicityMIA PaCa-2 (pancreatic)12.36 ± 0.33 µM[6]
Dammarane-type ginsenoside RdNF-κB InhibitionHepG2 (liver)12.05 ± 0.82 µM[4]
Dammarane-type ginsenoside KmNF-κB InhibitionHepG2 (liver)8.84 ± 0.99 µM[4]

Experimental Protocols

The following are generalized experimental protocols based on methodologies reported in the literature for the investigation of dammarane triterpenoids. These can be adapted for the study of this compound.

Cell Culture and Treatment
  • Cell Lines: Human cancer cell lines (e.g., MCF-7 for breast cancer, DU145 for prostate cancer, HepG2 for liver cancer) and macrophage cell lines (e.g., RAW 264.7) are commonly used.

  • Culture Conditions: Cells are typically maintained in a suitable medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: this compound is dissolved in a suitable solvent, such as DMSO, to prepare a stock solution. The stock solution is then diluted in culture medium to the desired final concentrations for treating the cells. A vehicle control (DMSO alone) should always be included.

Cytotoxicity Assay (MTT Assay)

MTT Assay Workflow Seed_Cells Seed cells in a 96-well plate Incubate_24h_1 Incubate for 24h Seed_Cells->Incubate_24h_1 Treat_Cells Treat with varying concentrations of DMT Incubate_24h_1->Treat_Cells Incubate_48h Incubate for 48h Treat_Cells->Incubate_48h Add_MTT Add MTT solution Incubate_48h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Add_Solubilizer Add solubilization solution (e.g., DMSO) Incubate_4h->Add_Solubilizer Measure_Absorbance Measure absorbance at 570 nm Add_Solubilizer->Measure_Absorbance Calculate_Viability Calculate cell viability and IC50 value Measure_Absorbance->Calculate_Viability

Figure 3: General workflow for an MTT-based cytotoxicity assay.
Western Blot Analysis for Protein Expression

  • Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: The membrane is incubated with primary antibodies against the proteins of interest (e.g., Bcl-2, Bax, Caspase-3, p-IκBα, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion

This compound represents a promising natural product with the potential for therapeutic development in the areas of inflammation, cancer, and viral diseases. Based on the current understanding of related dammarane triterpenoids, its mechanism of action is likely centered on the modulation of fundamental cellular processes such as the NF-κB and intrinsic apoptosis signaling pathways. The information and protocols provided in this technical guide are intended to facilitate further research into the precise molecular mechanisms of this compound and to support its progression through the drug discovery and development pipeline. Further in-depth studies are warranted to validate these proposed mechanisms and to fully elucidate the therapeutic potential of this compound.

References

"Dammar-20(21)-en-3,24,25-triol" synonyms and CAS number 55050-69-6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dammar-20(21)-en-3,24,25-triol, a naturally occurring triterpenoid (B12794562), has emerged as a compound of significant interest in pharmacological research. Isolated primarily from plants of the Walsura genus, particularly Walsura robusta, this molecule has demonstrated a promising spectrum of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. This technical guide provides a comprehensive overview of its chemical identity, biological functions, mechanisms of action, and relevant experimental protocols to support further research and development.

Chemical Identity and Synonyms

The compound is systematically named this compound. For clarity and comprehensive database searching, a list of its synonyms and its Chemical Abstracts Service (CAS) number are provided below.

Identifier Value
CAS Number 55050-69-6[1][2][3][4]
Molecular Formula C₃₀H₅₂O₃
Molecular Weight 460.73 g/mol [5]
Synonyms (3β)-Dammar-20-ene-3,24,25-triol[3]DaMMar-20(21)-ene-3β,24,25-triol[6]Dammar-20(21)-ene-3beta,24,25-triol--INVALID-LINK--6-Dammar-20-ene-3β,24,25-triol--INVALID-LINK--6-5α-Dammara-20-ene-3β,24,25-triol[1][6]

Biological Activities and Quantitative Data

This compound exhibits a range of biological activities that position it as a valuable lead compound for drug discovery. The primary activities and associated quantitative data are summarized below.

Anti-cancer Activity

This triterpenoid has demonstrated cytotoxic effects against various cancer cell lines, primarily through the induction of apoptosis.

Cell Line Activity IC₅₀ Value Reference
HL-60 (Human promyelocytic leukemia)Cytotoxicity10 - 30 µM[7]
HepG2 (Human hepatocellular carcinoma)Cytotoxicity10 - 30 µM[7]
Anti-inflammatory Activity

The compound has been shown to mitigate inflammatory responses by reducing the production of key pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.

Cell Model Effect Key Markers Reference
LPS-stimulated macrophagesDownregulation of pro-inflammatory cytokinesTNF-α, IL-6[7]
Neuroprotective Activity

Emerging evidence suggests that this compound may protect neuronal cells from oxidative stress-induced damage through its antioxidant properties.

Proposed Mechanism Effect Reference
AntioxidantMitigation of neuronal death[7]

Signaling Pathways and Mechanisms of Action

Understanding the molecular pathways through which this compound exerts its effects is crucial for its development as a therapeutic agent.

Anti-inflammatory Signaling Pathway

The anti-inflammatory effects of this compound are believed to be mediated through the inhibition of the NF-κB signaling pathway, a central regulator of inflammation.

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines Induces Transcription Compound This compound Compound->IKK Inhibits

Inhibition of the NF-κB inflammatory pathway.
Anti-cancer Apoptotic Pathway

The cytotoxic effects on cancer cells are mediated by the induction of apoptosis, likely involving the activation of the caspase cascade, which leads to programmed cell death.

anticancer_pathway Compound This compound Mitochondria Mitochondria Compound->Mitochondria Induces Stress Caspase9 Caspase-9 Mitochondria->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes neuroprotective_workflow OxidativeStress Oxidative Stress (e.g., ROS) NeuronalCell Neuronal Cell OxidativeStress->NeuronalCell Induces Damage Cellular Damage & Apoptosis NeuronalCell->Damage Compound This compound Compound->NeuronalCell Protects AntioxidantDefense Enhanced Antioxidant Defense Compound->AntioxidantDefense Promotes AntioxidantDefense->OxidativeStress Neutralizes isolation_protocol Start Dried & Powdered Walsura robusta Plant Material Extraction Maceration with Methanol at Room Temperature Start->Extraction Filtration Filtration & Concentration (Rotary Evaporator) Extraction->Filtration Partition Solvent-Solvent Partitioning (e.g., n-hexane, ethyl acetate) Filtration->Partition Chromatography1 Silica Gel Column Chromatography (Gradient Elution) Partition->Chromatography1 TLC Thin Layer Chromatography (TLC) for Fraction Pooling Chromatography1->TLC Chromatography2 Preparative HPLC (e.g., C18 column) TLC->Chromatography2 Final Pure this compound Chromatography2->Final

References

Dammar-20(21)-en-3,24,25-triol: A Triterpenoid from Walsura robusta with Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Dammar-20(21)-en-3,24,25-triol is a naturally occurring dammarane-type triterpenoid (B12794562) isolated from the plant Walsura robusta. This document provides a comprehensive overview of this compound, including its physicochemical properties, biological activities, and putative mechanisms of action. Detailed experimental protocols for the isolation and characterization of similar compounds are presented, alongside quantitative data on its cytotoxic effects. Furthermore, potential signaling pathways modulated by this class of compounds are illustrated to guide future research and drug development efforts.

Introduction

Walsura robusta, a plant from the Meliaceae family, is a source of various bioactive secondary metabolites, including a diverse array of triterpenoids and limonoids. Among these is this compound, a tetracyclic triterpenoid that has garnered interest for its potential pharmacological applications. Triterpenoids from natural sources are a well-established class of compounds with a broad spectrum of biological activities, including anti-inflammatory, antiviral, and anticancer effects. This guide aims to consolidate the available technical information on this compound to serve as a foundational resource for the scientific community.

Physicochemical Properties

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC30H52O3[1]
Molecular Weight460.73 g/mol [1]
ClassTriterpenoid[1]
SkeletonDammarane (B1241002)
SourceWalsura robusta[1]

Biological Activities and Mechanism of Action

This compound has demonstrated notable biological activities, particularly in the realm of oncology and inflammation.

Cytotoxic Activity

In vitro studies have shown that this compound exhibits cytotoxic effects against human cancer cell lines.

Table 2: Cytotoxicity of this compound

Cell LineCancer TypeIC50 (µM)Reference
HL-60Promyelocytic Leukemia10 - 30[2]
HepG2Hepatocellular Carcinoma10 - 30[2]

The IC50 values in the micromolar range suggest a potential for this compound as a lead for the development of novel anticancer agents. The proposed mechanism for its cytotoxicity may involve the induction of apoptosis.[2]

Anti-inflammatory Activity

This compound has also been reported to possess anti-inflammatory properties. In a cell-based assay, it was found to significantly reduce the levels of pro-inflammatory cytokines TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages.[2] This suggests a potential therapeutic application in inflammatory diseases.

Putative Signaling Pathways

While the specific signaling pathways modulated by this compound have not been fully elucidated, studies on structurally similar dammarane triterpenoids suggest potential mechanisms of action. These include the modulation of key cellular pathways involved in inflammation, cell survival, and apoptosis.

Signaling_Pathways cluster_stimulus External Stimuli cluster_receptors Receptors cluster_compound Dammarane Triterpenoid Action cluster_pathways Signaling Cascades cluster_cellular_response Cellular Response LPS LPS TLR4 TLR4 LPS->TLR4 GrowthFactors Growth Factors EGFR EGFR GrowthFactors->EGFR NFkB NF-κB Pathway TLR4->NFkB MAPK MAPK Pathway (ERK, JNK, p38) EGFR->MAPK PI3K_Akt PI3K/Akt Pathway EGFR->PI3K_Akt DMT This compound DMT->NFkB Inhibition DMT->MAPK Modulation DMT->PI3K_Akt Inhibition Inflammation Inflammation (TNF-α, IL-6) NFkB->Inflammation Proliferation Cell Proliferation MAPK->Proliferation Apoptosis Apoptosis MAPK->Apoptosis PI3K_Akt->Proliferation Inhibition of Apoptosis

Figure 1: Putative signaling pathways modulated by this compound.

Experimental Protocols

While the original paper detailing the isolation of this compound from Walsura robusta is not readily accessible, the following protocols are based on established methods for the isolation and purification of dammarane-type triterpenoids from plant materials.

Extraction
  • Plant Material Preparation: Air-dried and powdered plant material (e.g., leaves, bark) of Walsura robusta is used as the starting material.

  • Solvent Extraction: The powdered material is subjected to exhaustive extraction with a suitable organic solvent, such as methanol (B129727) or ethanol, at room temperature or with gentle heating.

  • Concentration: The resulting extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Fractionation and Purification

The crude extract is subjected to a series of chromatographic steps to isolate the target compound.

Experimental_Workflow Start Dried & Powdered Walsura robusta Extraction Solvent Extraction (Methanol/Ethanol) Start->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract ColumnChromatography Silica Gel Column Chromatography (Gradient Elution: Hexane-EtOAc) CrudeExtract->ColumnChromatography Fractions Fractions ColumnChromatography->Fractions TLC TLC Analysis Fractions->TLC PooledFractions Pooled Fractions Containing Target Compound TLC->PooledFractions Combine Fractions HPLC Preparative HPLC (C18 Column, Isocratic Elution) PooledFractions->HPLC PureCompound Pure this compound HPLC->PureCompound

Figure 2: General workflow for the isolation of this compound.

Table 3: Chromatographic Purification Parameters for Dammarane Triterpenoids

StepStationary PhaseMobile Phase (Gradient)Detection
Column Chromatography Silica Gel (60-120 mesh)Hexane : Ethyl Acetate (e.g., 100:0 to 0:100)TLC with vanillin-sulfuric acid reagent
Preparative HPLC C18 (10 µm)Acetonitrile : Water (Isocratic)UV at ~210 nm
Structure Elucidation

The structure of the purified compound is typically elucidated using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to determine the chemical structure and stereochemistry of the molecule.

Conclusion and Future Directions

This compound, a triterpenoid from Walsura robusta, has demonstrated promising cytotoxic and anti-inflammatory activities. This technical guide provides a summary of the current knowledge on this compound, including its biological effects and general protocols for its isolation.

Future research should focus on:

  • Elucidation of the precise mechanism of action: Investigating the specific molecular targets and signaling pathways modulated by this compound.

  • In vivo studies: Evaluating the efficacy and safety of this compound in animal models of cancer and inflammatory diseases.

  • Structure-activity relationship (SAR) studies: Synthesizing and evaluating analogs of this compound to optimize its biological activity and pharmacokinetic properties.

The information presented herein serves as a valuable resource for researchers interested in the therapeutic potential of this natural product and provides a solid foundation for its further investigation and development.

References

In-depth Analysis of the Cytotoxic Effects of Dammar-20(21)-en-3,24,25-triol on Cancer Cells: A Review of Available Scientific Literature

Author: BenchChem Technical Support Team. Date: December 2025

While the broader class of dammarane-type triterpenoids has been a subject of interest in oncology research for their potential anti-cancer properties, the specific compound, Dammar-20(21)-en-3,24,25-triol, remains largely uncharacterized in this regard. Investigations into the phytochemical composition of Walsura robusta and related species have often focused on other classes of compounds, such as limonoids, or on other triterpenoid (B12794562) derivatives. These studies have, in some cases, demonstrated potent cytotoxic activities for those other compounds.

For instance, research on extracts from the Walsura genus has identified various compounds with cytotoxic effects against a range of cancer cell lines. However, these studies do not provide specific data points, such as IC50 values, for this compound.

Due to the absence of specific experimental data for this compound, it is not possible to fulfill the core requirements of this technical guide, which include:

  • Quantitative Data Presentation: No IC50 values or other quantitative measures of cytotoxicity for this compound are available in the reviewed literature.

  • Detailed Experimental Protocols: Specific methodologies for cell viability assays, apoptosis detection, or western blot analysis related to this particular compound have not been published.

  • Signaling Pathway Visualization: The molecular mechanisms and signaling pathways through which this compound might exert cytotoxic effects have not been elucidated.

The cytotoxic effects of this compound on cancer cells represent an unexplored area of research. While the dammarane (B1241002) triterpenoid scaffold is a promising source of potential anti-cancer agents, further investigation is required to determine the specific activity and mechanisms of action of this particular compound. Future studies would need to be conducted to generate the necessary data to construct a comprehensive technical guide on its cytotoxic properties. Researchers in the field of natural product drug discovery are encouraged to explore the potential of this and other understudied triterpenoids.

Unveiling the Anti-inflammatory Potential of Dammar-20(21)-en-3,24,25-triol: A Review of Available Evidence

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Dammar-20(21)-en-3,24,25-triol, a triterpenoid (B12794562) isolated from the plant Walsura robusta, has been noted for its potential health benefits, including anti-inflammatory properties. This technical guide provides a comprehensive overview of the existing scientific information regarding the anti-inflammatory activity of this compound, with a focus on its mechanism of action, supported by available data and relevant experimental contexts. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

This compound is a natural compound belonging to the dammarane (B1241002) family of triterpenoids.[1][2][3] These compounds are known for a wide range of biological activities. Scientific interest in this compound stems from preliminary studies suggesting its capacity to modulate inflammatory responses, a key factor in various acute and chronic diseases.

Anti-inflammatory Activity

Studies have indicated that this compound possesses anti-inflammatory effects. The primary mechanism appears to be the downregulation of pro-inflammatory cytokines in macrophage cells.[4] Macrophages play a crucial role in the inflammatory process, and their activation leads to the release of various signaling molecules that orchestrate the inflammatory response.

Unfortunately, specific quantitative data, such as IC50 values or the precise percentage of cytokine reduction at given concentrations, for this compound are not extensively documented in publicly available scientific literature.

While direct quantitative data for this specific triterpenoid is limited, research on other compounds isolated from Walsura robusta provides context for the plant's anti-inflammatory potential. For instance, Walrobsin A, a limonoid also found in Walsura robusta, has demonstrated significant anti-inflammatory activity, inhibiting the expression of inducible nitric oxide synthase (iNOS) and interleukin-1β (IL-1β) with an IC50 value of 7.8 μM.[5][6]

Proposed Mechanism of Action and Signaling Pathways

The anti-inflammatory effects of many natural compounds, including triterpenoids, are often attributed to their interaction with key signaling pathways that regulate inflammation. A common target is the Nuclear Factor-kappa B (NF-κB) pathway, a central mediator of inflammatory responses. While not explicitly detailed for this compound, a logical hypothesis for its mechanism would involve the modulation of such pathways.

Below is a generalized diagram illustrating a potential anti-inflammatory signaling pathway that could be influenced by compounds like this compound.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK Activates IkB IκB IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB IkB->NFkB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Compound This compound (Hypothesized Action) Compound->IKK Inhibits (Hypothesized) DNA DNA NFkB_nuc->DNA Binds to promoter regions Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) DNA->Cytokines Induces transcription

Hypothesized NF-κB Signaling Pathway Inhibition.

Experimental Methodologies

To rigorously assess the anti-inflammatory properties of this compound, a series of well-established in vitro and in vivo experimental protocols would be necessary. The following outlines a standard workflow for such an investigation.

In Vitro Anti-inflammatory Assays

A common and effective method to screen for anti-inflammatory activity is to use lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Experimental Workflow:

G cluster_workflow In Vitro Anti-inflammatory Assay Workflow cluster_assays Perform Assays start Start: Culture RAW 264.7 Macrophage Cells pretreat Pre-treat cells with This compound (various concentrations) start->pretreat stimulate Stimulate with LPS (e.g., 1 µg/mL) pretreat->stimulate incubate Incubate for a defined period (e.g., 24 hours) stimulate->incubate griess Nitric Oxide (NO) Assay (Griess Reagent) incubate->griess elisa Cytokine Quantification (ELISA) (e.g., TNF-α, IL-6, IL-1β) incubate->elisa western Western Blot Analysis (e.g., iNOS, COX-2, p-NF-κB) incubate->western end End: Analyze Data and Determine IC50 values griess->end elisa->end western->end

Workflow for In Vitro Anti-inflammatory Screening.

Key Experimental Protocols:

  • Cell Culture: RAW 264.7 cells would be maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.

  • Nitric Oxide (NO) Production Assay: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant would be measured using the Griess reagent.

  • Enzyme-Linked Immunosorbent Assay (ELISA): The levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β) in the cell culture supernatants would be quantified using specific ELISA kits.

  • Western Blot Analysis: To investigate the effect on protein expression, cell lysates would be subjected to SDS-PAGE, transferred to a PVDF membrane, and probed with specific antibodies against proteins like iNOS, Cyclooxygenase-2 (COX-2), and phosphorylated NF-κB.

Data Summary

Due to the limited availability of specific studies on the anti-inflammatory properties of this compound, a quantitative data table cannot be provided at this time. Future research is needed to generate this critical information.

Conclusion and Future Directions

This compound presents a promising area for anti-inflammatory drug discovery, supported by its classification as a dammarane triterpenoid and its origin from Walsura robusta, a plant known to produce other anti-inflammatory compounds. However, the current body of scientific literature lacks the detailed quantitative data and in-depth mechanistic studies required for a full assessment of its therapeutic potential.

Future research should focus on:

  • Performing comprehensive in vitro assays to determine the IC50 values for the inhibition of key inflammatory mediators.

  • Elucidating the specific molecular targets and signaling pathways affected by this compound.

  • Conducting in vivo studies using animal models of inflammation to evaluate its efficacy and safety profile.

Such studies will be instrumental in validating the anti-inflammatory properties of this compound and paving the way for its potential development as a novel therapeutic agent.

References

Unveiling the Antiviral Potential of Dammar-20(21)-en-3,24,25-triol: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide serves as a preliminary exploration into the antiviral properties of the dammarane (B1241002) triterpenoid, Dammar-20(21)-en-3,24,25-triol (DMT). While the existing body of scientific literature suggests a promising antiviral profile for this compound, particularly against Herpes Simplex Virus Type 1 (HSV-1), a comprehensive understanding of its quantitative efficacy, detailed mechanisms of action, and specific experimental protocols remains an area of active investigation. This document summarizes the currently available information and outlines the necessary future research directions to fully elucidate its therapeutic potential.

Introduction to this compound

This compound is a natural product belonging to the dammarane class of triterpenoids. These compounds, isolated from various plant sources, are known for a wide range of biological activities. Preliminary studies have indicated that DMT possesses antiviral properties, suggesting its potential as a lead compound for the development of novel antiviral agents.

Antiviral Activity: Current State of Knowledge

Initial in-vitro research has demonstrated that this compound exhibits activity against Herpes Simplex Virus Type 1 (HSV-1). The primary mechanism of action is believed to be the inhibition of viral replication, a crucial step in the viral life cycle. However, specific quantitative data, such as the half-maximal inhibitory concentration (IC50), half-maximal effective concentration (EC50), and 50% cytotoxic concentration (CC50), are not yet publicly available in the scientific literature. This lack of quantitative data prevents a thorough assessment of the compound's potency and therapeutic index.

Proposed Mechanism of Action: An Overview

The proposed mechanism of action for this compound, based on the activity of related dammarane triterpenoids, likely involves the targeting of key viral enzymes essential for replication. The generalized workflow for investigating such a mechanism is outlined below.

G cluster_virus_lifecycle Viral Replication Cycle cluster_intervention Potential Intervention by DMT Attachment 1. Virus Attachment & Entry Uncoating 2. Uncoating Attachment->Uncoating Replication 3. Viral Genome Replication Uncoating->Replication Synthesis 4. Viral Protein Synthesis Replication->Synthesis Assembly 5. Virion Assembly Synthesis->Assembly Release 6. Virus Release Assembly->Release DMT This compound DMT->Replication Inhibition of Viral Enzymes

Caption: Proposed high-level mechanism of action for this compound.

Further research is required to identify the specific viral or host cell targets of DMT and to understand the precise molecular interactions that lead to the inhibition of viral replication.

Methodologies for Antiviral Assessment: A General Framework

While specific experimental protocols for this compound are not detailed in the available literature, standard virological assays would be employed to quantify its antiviral activity. The following represents a typical experimental workflow.

G cluster_workflow General Experimental Workflow for Antiviral Testing start Compound (DMT) cell_culture Host Cell Culture (e.g., Vero cells) start->cell_culture cytotoxicity Cytotoxicity Assay (e.g., MTT Assay) cell_culture->cytotoxicity antiviral_assay Antiviral Assay (e.g., Plaque Reduction) cell_culture->antiviral_assay cc50 Determine CC50 cytotoxicity->cc50 mechanism_studies Mechanism of Action Studies cc50->mechanism_studies ec50 Determine EC50 antiviral_assay->ec50 ec50->mechanism_studies end Data Analysis & Conclusion mechanism_studies->end

Caption: A generalized workflow for evaluating the antiviral potential of a compound.

Key Experimental Protocols (General):

  • Cytotoxicity Assay (e.g., MTT Assay): This assay is crucial to determine the concentration range at which the compound is toxic to the host cells. Host cells (e.g., Vero cells for HSV-1) are incubated with serial dilutions of the compound. Cell viability is then measured to calculate the CC50 value.

  • Plaque Reduction Assay: This is a standard method to quantify the antiviral activity of a compound. A confluent monolayer of host cells is infected with the virus in the presence of varying concentrations of the test compound. The reduction in the number of viral plaques formed is used to determine the EC50 value.

  • Viral Yield Reduction Assay: This assay measures the amount of infectious virus produced in the presence of the compound. Supernatants from infected and treated cell cultures are collected, and the viral titer is determined by plaque assay on fresh cell monolayers.

  • Mechanism of Action Studies: To elucidate the specific target of the compound, various assays can be employed, including time-of-addition assays, enzyme inhibition assays (e.g., viral DNA polymerase), and molecular docking studies.

Future Directions and Conclusion

The preliminary findings on the antiviral activity of this compound are encouraging. However, to advance this compound in the drug development pipeline, a significant research effort is required. The immediate priorities should be:

  • Quantitative Assessment: Performing robust in-vitro studies to determine the IC50, EC50, and CC50 values against a panel of clinically relevant viruses.

  • Mechanism of Action Studies: Identifying the specific molecular target(s) of the compound and elucidating the signaling pathways involved in its antiviral effect.

  • In-vivo Efficacy and Safety: Evaluating the therapeutic efficacy and safety profile of the compound in appropriate animal models of viral infection.

Unveiling the Metabolic Regulatory Potential of Dammar-20(21)-en-3,24,25-triol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dammar-20(21)-en-3,24,25-triol (DMT) is a dammarane-type triterpenoid (B12794562) with a growing body of research suggesting its potential role in metabolic regulation. While direct studies on DMT are emerging, a wealth of data from structurally similar dammarane (B1241002) saponins (B1172615), primarily isolated from medicinal plants such as Gynostemma pentaphyllum and Cyclocarya paliurus, provides a strong rationale for its investigation as a therapeutic agent in metabolic disorders. This technical guide consolidates the current understanding of the metabolic regulatory effects of DMT and its analogs, focusing on key signaling pathways, quantitative experimental data, and detailed methodological protocols to facilitate further research and development in this promising area.

Introduction: The Promise of Dammarane Triterpenoids in Metabolic Health

Dammarane-type triterpenoids are a class of tetracyclic triterpenes widely distributed in the plant kingdom.[1] These natural compounds have garnered significant attention for their diverse pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.[2] More recently, their profound impact on metabolic pathways has come to the forefront of scientific investigation. Structurally analogous compounds to this compound have demonstrated potent effects on glucose and lipid metabolism, primarily through the modulation of central metabolic regulators such as AMP-activated protein kinase (AMPK) and key enzymes involved in glucose homeostasis. This guide will explore the mechanisms of action, present comparative quantitative data, and provide detailed experimental procedures to empower researchers in the exploration of DMT and related compounds for the development of novel metabolic therapeutics.

Core Signaling Pathways in Metabolic Regulation by Dammarane Triterpenoids

The metabolic benefits of dammarane triterpenoids are primarily attributed to their influence on two major signaling cascades: the AMPK pathway and the insulin (B600854) signaling pathway.

AMP-Activated Protein Kinase (AMPK) Signaling Pathway

AMPK is a crucial cellular energy sensor that plays a central role in maintaining metabolic homeostasis.[3] Activation of AMPK triggers a cascade of events that collectively shift the cellular metabolism from anabolic (energy-consuming) to catabolic (energy-producing) processes. Several dammarane-type saponins have been identified as potent AMPK activators.[4]

The proposed mechanism of AMPK activation by these compounds involves an increase in the cellular AMP:ATP ratio, which allosterically activates AMPK and promotes its phosphorylation at Threonine 172 by upstream kinases like LKB1. Once activated, AMPK phosphorylates a multitude of downstream targets to exert its metabolic effects.

AMPK_Pathway cluster_upstream Upstream Activation cluster_core Core AMPK Activation cluster_downstream Downstream Effects Dammarane Triterpenoids Dammarane Triterpenoids Increased AMP/ATP Ratio Increased AMP/ATP Ratio Dammarane Triterpenoids->Increased AMP/ATP Ratio LKB1 LKB1 Increased AMP/ATP Ratio->LKB1 AMPK (inactive) AMPK (inactive) LKB1->AMPK (inactive) P p-AMPK (active) p-AMPK (active) p-ACC p-ACC p-AMPK (active)->p-ACC P GLUT4 Translocation ↑ GLUT4 Translocation ↑ p-AMPK (active)->GLUT4 Translocation ↑ Fatty Acid Oxidation ↑ Fatty Acid Oxidation ↑ p-ACC->Fatty Acid Oxidation ↑ Glucose Uptake ↑ Glucose Uptake ↑ GLUT4 Translocation ↑->Glucose Uptake ↑

Figure 1: AMPK Signaling Pathway Activation by Dammarane Triterpenoids.
Insulin Signaling Pathway

Dammarane triterpenoids have also been shown to enhance insulin sensitivity by modulating key components of the insulin signaling pathway.[4][5] This pathway is initiated by the binding of insulin to its receptor, leading to the phosphorylation of insulin receptor substrate (IRS) proteins. Phosphorylated IRS then activates the PI3K/Akt signaling cascade, which culminates in the translocation of glucose transporter 4 (GLUT4) to the plasma membrane, facilitating glucose uptake into cells.[4]

Furthermore, some dammarane derivatives act as inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), a negative regulator of the insulin signaling pathway.[6][7] By inhibiting PTP1B, these compounds prevent the dephosphorylation of the insulin receptor and IRS proteins, thereby prolonging and amplifying the insulin signal.

Insulin_Pathway Insulin Insulin Insulin Receptor Insulin Receptor Insulin->Insulin Receptor p-Insulin Receptor p-Insulin Receptor Insulin Receptor->p-Insulin Receptor P IRS IRS p-Insulin Receptor->IRS P PTP1B PTP1B p-Insulin Receptor->PTP1B p-IRS p-IRS PI3K PI3K p-IRS->PI3K Akt Akt PI3K->Akt P p-Akt p-Akt GLUT4 Vesicles GLUT4 Vesicles p-Akt->GLUT4 Vesicles GLUT4 Translocation GLUT4 Translocation GLUT4 Vesicles->GLUT4 Translocation Glucose Uptake Glucose Uptake GLUT4 Translocation->Glucose Uptake Dammarane Triterpenoids Dammarane Triterpenoids Dammarane Triterpenoids->PTP1B

Figure 2: Modulation of the Insulin Signaling Pathway by Dammarane Triterpenoids.

Quantitative Data on Metabolic Regulation

The following tables summarize the quantitative effects of various dammarane-type triterpenoids on key metabolic parameters, providing a comparative overview of their potency.

Table 1: Effect of Dammarane Triterpenoids on Glucose Uptake in Adipocytes

CompoundCell LineConcentration (µM)Increase in Glucose Uptake (%)Reference
Damulin AL6 Myotubes12~40%[8]
Damulin BL6 Myotubes12~35%[8]
Compound 13T3-L1 Adipocytes1046%[9]
Compound 43T3-L1 Adipocytes10~30%[9]
Compound 53T3-L1 Adipocytes10~35%[9]
Compound 113T3-L1 Adipocytes10~25%[9]
Compound 143T3-L1 Adipocytes10~28%[9]
Compound 153T3-L1 Adipocytes10~32%[9]
Note: Compounds 1, 4, 5, 11, 14, and 15 are triterpenoids isolated from Cyclocarya paliurus.[9]

Table 2: Inhibitory Activity of Dammarane Triterpenoids against Metabolic Enzymes

Compound/DerivativeTarget EnzymeIC50 (µM)Reference
Gypensapogenin IIPTP1B18.3 ± 1.2[5]
Gypensapogenin IIIPTP1B12.5 ± 0.8[5]
(20S,24R)-epoxy-dammarane-3β,12β,25-triol derivative 8α-glucosidase489.8[10]
(20S,24R)-epoxy-dammarane-3β,12β,25-triol derivative 26α-glucosidase467.7[10]
(20S,24R)-epoxy-dammarane-3β,12β,25-triol derivative 8PTP1B319.7[10]
(20S,24R)-epoxy-dammarane-3β,12β,25-triol derivative 26PTP1B269.1[10]
(20S,24R)-epoxy-dammarane-3β,12β,25-triol derivative 42PTP1B134.9[10]

Detailed Experimental Protocols

To facilitate reproducible research, this section provides detailed methodologies for key experiments cited in the context of dammarane triterpenoid activity.

Glucose Uptake Assay in 3T3-L1 Adipocytes

This protocol describes the measurement of glucose uptake in differentiated 3T3-L1 adipocytes using the fluorescent glucose analog, 2-NBDG.[11]

Glucose_Uptake_Workflow Seed 3T3-L1 preadipocytes Seed 3T3-L1 preadipocytes Induce differentiation to adipocytes Induce differentiation to adipocytes Seed 3T3-L1 preadipocytes->Induce differentiation to adipocytes Starve cells in serum-free DMEM Starve cells in serum-free DMEM Induce differentiation to adipocytes->Starve cells in serum-free DMEM Pre-treat with Dammarane Triterpenoid Pre-treat with Dammarane Triterpenoid Starve cells in serum-free DMEM->Pre-treat with Dammarane Triterpenoid Stimulate with Insulin Stimulate with Insulin Pre-treat with Dammarane Triterpenoid->Stimulate with Insulin Add 2-NBDG Add 2-NBDG Stimulate with Insulin->Add 2-NBDG Incubate and wash cells Incubate and wash cells Add 2-NBDG->Incubate and wash cells Measure fluorescence Measure fluorescence Incubate and wash cells->Measure fluorescence

Figure 3: Experimental Workflow for Glucose Uptake Assay.

Materials:

  • 3T3-L1 preadipocytes

  • DMEM with high glucose, 10% FBS, and antibiotics

  • Differentiation medium (DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, 10 µg/mL insulin)

  • Insulin medium (DMEM with 10% FBS and 10 µg/mL insulin)

  • Serum-free DMEM

  • Krebs-Ringer phosphate (B84403) buffer (KRP)

  • 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose)

  • Insulin

  • Dammarane triterpenoid of interest

  • 96-well black, clear-bottom plates

  • Fluorescence microplate reader

Procedure:

  • Cell Culture and Differentiation:

    • Culture 3T3-L1 preadipocytes in DMEM with 10% FBS until confluent.

    • Two days post-confluence, replace the medium with differentiation medium.

    • After 48 hours, replace with insulin medium for another 48 hours.

    • Maintain the differentiated adipocytes in DMEM with 10% FBS, changing the medium every 2 days. The cells are typically ready for experiments between days 8 and 12 of differentiation.

  • Glucose Uptake Assay:

    • Seed differentiated 3T3-L1 adipocytes in a 96-well black, clear-bottom plate.

    • Starve the cells in serum-free DMEM for 3 hours.

    • Wash the cells twice with KRP buffer.

    • Pre-incubate the cells with the desired concentration of the dammarane triterpenoid in KRP buffer for 1 hour.

    • Add insulin (final concentration 100 nM) and incubate for 30 minutes.

    • Add 2-NBDG (final concentration 100 µM) and incubate for 1 hour at 37°C.

    • Wash the cells three times with ice-cold PBS to remove extracellular 2-NBDG.

    • Measure the fluorescence intensity using a microplate reader (Excitation: 485 nm, Emission: 535 nm).

PTP1B Inhibition Assay

This protocol details a colorimetric assay to determine the inhibitory effect of dammarane triterpenoids on PTP1B activity using p-nitrophenyl phosphate (pNPP) as a substrate.[2]

Materials:

  • Recombinant human PTP1B enzyme

  • PTP1B assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

  • p-Nitrophenyl phosphate (pNPP)

  • Dammarane triterpenoid of interest

  • 96-well microplate

  • Microplate reader

Procedure:

  • In a 96-well plate, add 50 µL of PTP1B assay buffer.

  • Add 10 µL of the dammarane triterpenoid solution at various concentrations.

  • Add 20 µL of PTP1B enzyme solution and pre-incubate for 10 minutes at 37°C.

  • Initiate the reaction by adding 20 µL of pNPP solution.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding 10 µL of 1 M NaOH.

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition and determine the IC50 value.

α-Glucosidase Inhibition Assay

This protocol outlines a method to assess the inhibitory potential of dammarane triterpenoids against α-glucosidase, an enzyme involved in carbohydrate digestion.[12]

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • Phosphate buffer (100 mM, pH 6.8)

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Dammarane triterpenoid of interest

  • Sodium carbonate (Na2CO3) solution (200 mM)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Add 50 µL of the dammarane triterpenoid solution at various concentrations to the wells of a 96-well plate.

  • Add 50 µL of α-glucosidase solution (0.5 U/mL in phosphate buffer) to each well.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 50 µL of pNPG solution (5 mM in phosphate buffer).

  • Incubate the plate at 37°C for 15 minutes.

  • Stop the reaction by adding 50 µL of Na2CO3 solution.

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition and determine the IC50 value.

Western Blotting for AMPK Phosphorylation

This protocol provides a general workflow for assessing the phosphorylation status of AMPK in response to treatment with dammarane triterpenoids.

Western_Blot_Workflow Cell Culture and Treatment Cell Culture and Treatment Cell Lysis and Protein Quantification Cell Lysis and Protein Quantification Cell Culture and Treatment->Cell Lysis and Protein Quantification SDS-PAGE SDS-PAGE Cell Lysis and Protein Quantification->SDS-PAGE Protein Transfer to Membrane Protein Transfer to Membrane SDS-PAGE->Protein Transfer to Membrane Blocking Blocking Protein Transfer to Membrane->Blocking Primary Antibody Incubation (p-AMPK, total AMPK) Primary Antibody Incubation (p-AMPK, total AMPK) Blocking->Primary Antibody Incubation (p-AMPK, total AMPK) Secondary Antibody Incubation Secondary Antibody Incubation Primary Antibody Incubation (p-AMPK, total AMPK)->Secondary Antibody Incubation Chemiluminescent Detection Chemiluminescent Detection Secondary Antibody Incubation->Chemiluminescent Detection Data Analysis Data Analysis Chemiluminescent Detection->Data Analysis

Figure 4: General Workflow for Western Blotting of AMPK Phosphorylation.

Materials:

  • Cell line of interest (e.g., C2C12 myotubes, 3T3-L1 adipocytes)

  • Dammarane triterpenoid of interest

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-phospho-AMPK (Thr172), anti-total AMPK)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Culture cells to the desired confluency and treat with the dammarane triterpenoid for the specified time and concentration.

    • Wash cells with ice-cold PBS and lyse with lysis buffer.

    • Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification and Electrophoresis:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Denature equal amounts of protein by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE.

  • Protein Transfer and Immunoblotting:

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-AMPK and total AMPK overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate to the membrane.

    • Capture the signal using an imaging system.

    • Quantify the band intensities and normalize the phospho-AMPK signal to the total AMPK signal.

Conclusion and Future Directions

The evidence presented in this guide strongly suggests that this compound and its structural analogs hold significant promise as novel therapeutic agents for the management of metabolic diseases. Their ability to modulate key signaling pathways, such as AMPK and insulin signaling, provides a solid mechanistic foundation for their observed effects on glucose and lipid metabolism. The provided quantitative data and detailed experimental protocols are intended to serve as a valuable resource for researchers to further investigate the therapeutic potential of this fascinating class of natural products.

Future research should focus on:

  • Directly evaluating the metabolic effects of this compound in various in vitro and in vivo models.

  • Elucidating the precise molecular targets and structure-activity relationships of different dammarane triterpenoids.

  • Investigating the pharmacokinetic and pharmacodynamic properties of these compounds to assess their drug-like potential.

  • Exploring the synergistic effects of dammarane triterpenoids with existing metabolic drugs.

Through continued and rigorous scientific inquiry, the full therapeutic potential of this compound and related compounds can be unlocked, paving the way for new and effective treatments for metabolic disorders.

References

In Vitro Profile of Dammar-20(21)-en-3,24,25-triol: A Review of Preclinical Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dammar-20(21)-en-3,24,25-triol is a naturally occurring triterpenoid (B12794562) compound isolated from plant species such as Walsura robusta and those belonging to the genus Shorea.[1][2] As a member of the dammarane (B1241002) family of triterpenes, it has drawn interest for its potential pharmacological activities. This technical guide synthesizes the currently available preliminary in vitro data on this compound and provides an overview of standardized experimental protocols relevant to its study. It is important to note that while a range of biological activities have been ascribed to this compound, specific quantitative data from in vitro studies are limited in publicly accessible scientific literature. Much of the available data is for structurally similar dammarane-type triterpenoids.

Biological and Pharmacological Activities

Preliminary in vitro investigations suggest that this compound possesses several biological activities, including antiviral, cytotoxic, and anti-inflammatory properties.[1] The compound's mechanism of action is thought to involve interactions with various molecular targets, including enzymes and receptors, which may modulate signaling pathways associated with inflammation and cell proliferation.[1]

One of the noted potential mechanisms is the inhibition of acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases.[1] This inhibitory action may also influence neuroinflammatory responses.[1]

Quantitative Data from In Vitro Studies

CompoundAssay/Cell LineActivityIC50 Value
20(S)-Dammar-25(26)-ene-3β,12β,20-triolCytotoxicity vs. Human Colon Cancer Cells (HCT-8)Cytotoxic31.6 µg/mL
Cycloartane-3,24,25-triolAnti-prostate Cancer Activity (DU145 cells)Anti-proliferative1.67 ± 0.18 µM
Cycloartane-3,24,25-triolAnti-prostate Cancer Activity (PC-3 cells)Anti-proliferative2.226 ± 0.28 µM

This table presents data for structurally similar compounds to provide a comparative context due to the absence of specific data for this compound.

Experimental Protocols

Detailed experimental protocols for studies specifically on this compound are not extensively published. However, the following are standardized in vitro assays commonly used for evaluating the biological activities of triterpenoid compounds.

Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cell lines.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and incubate to allow for cell attachment and growth.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well at a specific wavelength (typically between 540 and 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Anti-inflammatory Activity (Nitric Oxide Assay in Macrophages)

This assay evaluates the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cell line).

  • Cell Culture and Stimulation: Culture macrophage cells and stimulate them with LPS in the presence or absence of the test compound.

  • Incubation: Incubate the cells for a period sufficient to allow for NO production (e.g., 24 hours).

  • Nitrite (B80452) Measurement: Collect the cell culture supernatant and measure the concentration of nitrite (a stable product of NO) using the Griess reagent.

  • Data Analysis: Compare the nitrite levels in the treated groups to the untreated control to determine the inhibitory effect of the compound on NO production.

Antiviral Activity (Plaque Reduction Assay)

This assay is used to determine the ability of a compound to inhibit the replication of a virus.

  • Cell Infection: Infect a monolayer of host cells with a known quantity of the virus.

  • Compound Treatment: After allowing the virus to adsorb to the cells, the cells are washed and overlaid with a semi-solid medium containing various concentrations of the test compound.

  • Incubation: Incubate the plates to allow for viral replication and the formation of plaques (localized areas of cell death).

  • Plaque Visualization and Counting: Stain the cells with a dye (e.g., crystal violet) to visualize and count the plaques.

  • Inhibition Calculation: The percentage of plaque reduction in the presence of the compound is calculated relative to an untreated virus control.

Visualizations

General Experimental Workflow for In Vitro Screening

The following diagram illustrates a general workflow for the in vitro screening of a natural product like this compound.

G cluster_extraction Extraction & Isolation cluster_screening In Vitro Biological Screening cluster_analysis Data Analysis plant_material Plant Material (e.g., Walsura robusta) extraction Solvent Extraction plant_material->extraction crude_extract Crude Extract extraction->crude_extract purification Chromatographic Purification crude_extract->purification compound This compound purification->compound cytotoxicity Cytotoxicity Assays (e.g., MTT) compound->cytotoxicity anti_inflammatory Anti-inflammatory Assays (e.g., NO Production) compound->anti_inflammatory antiviral Antiviral Assays (e.g., Plaque Reduction) compound->antiviral ic50 IC50 Determination cytotoxicity->ic50 anti_inflammatory->ic50 antiviral->ic50 mechanism Mechanism of Action Studies ic50->mechanism

Caption: General workflow for the extraction, isolation, and in vitro screening of this compound.

Hypothesized Anti-inflammatory Signaling

Based on the activities of similar natural products, a potential anti-inflammatory mechanism could involve the inhibition of pro-inflammatory signaling pathways. The following diagram illustrates a simplified, hypothetical pathway.

G lps LPS (Inflammatory Stimulus) tlr4 TLR4 Receptor lps->tlr4 nfkb_pathway NF-κB Signaling Pathway tlr4->nfkb_pathway compound This compound compound->nfkb_pathway Inhibition (Hypothesized) nfkb NF-κB Activation nfkb_pathway->nfkb gene_expression Pro-inflammatory Gene Expression (e.g., iNOS, COX-2) nfkb->gene_expression inflammatory_mediators Inflammatory Mediators (e.g., NO, Prostaglandins) gene_expression->inflammatory_mediators

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

Conclusion

This compound is a triterpenoid with potential therapeutic applications based on its preliminary in vitro biological activities. However, there is a clear need for further research to quantify its effects and elucidate its mechanisms of action. The standardized protocols and workflows presented here provide a framework for future investigations into this and similar natural products. Researchers are encouraged to conduct detailed dose-response studies to establish IC50 values and explore the specific molecular targets and signaling pathways modulated by this compound.

References

Spectroscopic and Biological Insights into Dammarane-Type Triterpenoids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics of dammarane-type triterpenoids, with a focus on providing representative data in the absence of specific experimental findings for "Dammar-20(21)-en-3,24,25-triol." It includes detailed experimental protocols for the isolation and characterization of these compounds and explores their engagement with cellular signaling pathways.

Spectroscopic Data of Dammarane-Type Triterpenoids

While specific data for "this compound" is not available in the reviewed literature, the following tables summarize the characteristic spectroscopic features of the broader class of dammarane-type triterpenoids. This data is compiled from numerous studies on related compounds and serves as a predictive guide for the analysis of new derivatives.[1][2][3][4][5][6][7][8][9]

¹H NMR Spectroscopy Data

The ¹H NMR spectra of dammarane-type sapogenins are distinguished by the presence of seven or eight singlet signals corresponding to methyl groups in the high-field region (δ 0.6–1.5 ppm).[1] Olefinic proton signals are typically observed between δ 4.3–6.0 ppm, while protons on carbons bearing oxygen atoms resonate in the δ 4.0–5.5 ppm range.[1]

Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for Dammarane-Type Triterpenoids

ProtonChemical Shift Range (δ, ppm)MultiplicityNotes
CH₃ (angular)0.80 - 1.70sTypically 7-8 distinct singlets are observed.
H-33.20 - 4.50m, ddPosition and multiplicity are dependent on stereochemistry and substitution.
Olefinic H4.50 - 5.70m, t, ddDependent on the position of the double bond in the skeleton or side chain.
Oxymethine H3.50 - 5.50mProtons on carbons attached to hydroxyl or ether groups.

Note: Data compiled from various sources on dammarane (B1241002) triterpenoids.

¹³C NMR Spectroscopy Data

The ¹³C NMR spectra of dammarane triterpenoids show signals that can be categorized into several distinct regions: δ 8.0–60.0 ppm for methyl, methylene, methine, and quaternary carbons (with angular methyls appearing at δ 8–35 ppm); δ 60.0–90.0 ppm for oxygenated methine and quaternary carbons; δ 109.0–160.0 ppm for olefinic carbons; and δ 170.0–220.0 ppm for carbonyl carbons.[1]

Table 2: Representative ¹³C NMR Chemical Shifts (δ, ppm) for a Dammarane Skeleton

CarbonChemical Shift Range (δ, ppm)Carbon TypeNotes
C-370.0 - 90.0CHShift is highly dependent on substitution (e.g., hydroxyl, acetyl).
C-1815.0 - 18.0CH₃
C-1918.0 - 22.0CH₃
C-2070.0 - 80.0COften substituted with a hydroxyl group.
C-2120.0 - 30.0CH₃
C-2825.0 - 30.0CH₃
C-2915.0 - 20.0CH₃
C-3028.0 - 33.0CH₃
C=C110.0 - 160.0C/CHChemical shifts for the C-20(21) double bond would fall in this range.

Note: Data compiled from various sources on dammarane triterpenoids. The specific shifts for this compound would be influenced by the positions of the hydroxyl groups.

Mass Spectrometry (MS) Data

Mass spectrometry of dammarane triterpenoids provides crucial information for determining their molecular weight and the structure of their side chains.[10][11][12] Electron Ionization (EI) and Electrospray Ionization (ESI) are commonly used techniques.[2][4][13] The fragmentation patterns are often characteristic of the dammarane skeleton and can reveal the nature and location of substituents.[10][11]

Table 3: Common Mass Spectrometry Fragmentation Patterns for Dammarane Triterpenoids

Fragmentation TypeKey Fragment Ions (m/z)Structural Information Provided
Dehydration[M-H₂O]⁺Presence of hydroxyl groups.
Side Chain CleavageVariesElucidation of the side chain structure.
Retro-Diels-AlderVariesCharacteristic for unsaturated tetracyclic systems.

Note: The exact m/z values will depend on the specific structure of the triterpenoid (B12794562).

Infrared (IR) Spectroscopy Data

The IR spectrum of a dammarane triterpenoid will typically exhibit characteristic absorption bands corresponding to its functional groups.

Table 4: Characteristic IR Absorption Bands for Dammarane-Type Triterpenoids

Functional GroupWavenumber (cm⁻¹)Description
O-H (hydroxyl)3200 - 3600Broad band indicating the presence of hydroxyl groups.[2][5]
C-H (alkane)2850 - 3000Stretching vibrations of C-H bonds.
C=C (alkene)1640 - 1680Stretching vibration for the C=C double bond.[5]
C-O (alcohol)1000 - 1260Stretching vibrations.[2]

Note: These are general ranges and the exact position and intensity of the bands can vary.

Experimental Protocols

The isolation and characterization of dammarane-type triterpenoids from natural sources typically follow a multi-step process.[14][15][16][17][18]

General Workflow for Isolation and Characterization

G cluster_extraction Extraction cluster_purification Purification cluster_analysis Structural Elucidation A Plant Material (e.g., leaves, bark) B Grinding and Drying A->B C Solvent Extraction (e.g., Maceration, Soxhlet with Methanol (B129727)/Ethanol) B->C D Crude Extract C->D E Liquid-Liquid Partitioning D->E F Column Chromatography (Silica Gel, Sephadex) E->F G Further Purification (e.g., HPLC, TLC) F->G H Isolated Compound G->H I Spectroscopic Analysis (NMR, MS, IR, UV) H->I J Structure Determination I->J

Caption: General workflow for the isolation and characterization of dammarane-type triterpenoids.

Detailed Methodologies

1. Extraction:

  • Plant Material Preparation: The plant material (e.g., leaves, stem bark) is collected, dried, and ground into a fine powder.[15]

  • Solvent Extraction: The powdered material is then extracted with a suitable organic solvent, such as methanol or ethanol, using methods like maceration or Soxhlet extraction for an extended period.[14][15] The resulting solution is filtered and concentrated under reduced pressure to yield a crude extract.

2. Isolation and Purification:

  • Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate) to separate compounds based on their polarity.

  • Chromatography: The fractions obtained are subjected to various chromatographic techniques for further separation.

    • Column Chromatography: Silica gel or Sephadex LH-20 are commonly used as the stationary phase, with a gradient of solvents (e.g., hexane-ethyl acetate) as the mobile phase.[2]

    • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (e.g., C18 column) is often employed for the final purification of the isolated compounds.[16]

3. Spectroscopic Analysis:

  • Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC spectra are recorded to determine the carbon skeleton and the placement of protons and functional groups.[2][17] Samples are typically dissolved in deuterated solvents like CDCl₃ or CD₃OD.[9]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula.[2][4] Fragmentation patterns help in structural elucidation.[10][12]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups such as hydroxyls, carbonyls, and double bonds.[2][5]

Signaling Pathways and Biological Activity

Dammarane-type triterpenoids have been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic effects.[2][13][19][20] These effects are often mediated through their interaction with specific cellular signaling pathways.

LXRα Signaling Pathway in Atherosclerosis

Some dammarane triterpenoids have been found to activate the Liver X Receptor α (LXRα), a key regulator of cholesterol metabolism.[21] Activation of LXRα can lead to the upregulation of genes involved in reverse cholesterol transport, such as ABCA1, which can help in preventing the formation of atherosclerotic plaques.[21]

G cluster_cell Macrophage A Dammarane Triterpenoid B LXRα Activation A->B C ABCA1 Upregulation B->C D Increased Cholesterol Efflux C->D E Atherosclerosis Prevention D->E

Caption: Simplified LXRα signaling pathway activated by certain dammarane triterpenoids.

Apoptosis Induction in Cancer Cells

Several dammarane triterpenoids have demonstrated cytotoxic activity against various cancer cell lines.[2][5][20] One of the mechanisms involved is the induction of apoptosis through the mitochondrial pathway.[19] This can involve the upregulation of pro-apoptotic proteins like Bax and the activation of caspases.[19]

G cluster_cell Cancer Cell A Dammarane Triterpenoid B ↑ Bax/Bcl-2 ratio A->B C Mitochondrial Disruption B->C D Caspase Activation C->D E Apoptosis D->E

Caption: Mitochondrial pathway of apoptosis induced by some dammarane triterpenoids.

Anti-inflammatory Effects

Dammarane triterpenoids have also been reported to possess anti-inflammatory properties.[5] This can be mediated by the inhibition of pro-inflammatory mediators like nitric oxide (NO) in macrophages. Some studies suggest that these compounds may also influence pathways involving Nrf2 and HDAC2, which are critical in regulating oxidative stress and inflammation.[22]

This guide provides a foundational understanding of the spectroscopic and biological properties of dammarane-type triterpenoids. The provided data and protocols can serve as a valuable resource for the identification and development of new therapeutic agents from this important class of natural products.

References

Methodological & Application

Application Notes and Protocols for the Extraction and Isolation of Dammar-20(21)-en-3,24,25-triol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dammar-20(21)-en-3,24,25-triol is a naturally occurring triterpenoid (B12794562) compound that has garnered significant interest within the pharmacological research community.[1] Isolated from various plant sources, notably from the genera Walsura and Shorea, this molecule has demonstrated a range of biological activities, including potential antiviral and cytotoxic effects.[1] Its therapeutic potential underscores the need for robust and efficient extraction and isolation protocols to ensure a consistent supply of the pure compound for further research and development. This document provides a comprehensive overview of the methodologies for the extraction and isolation of this compound, including detailed experimental protocols and data presented in a clear, tabular format for ease of reference.

Introduction to this compound

This compound belongs to the dammarane (B1241002) class of triterpenoids, characterized by a tetracyclic core structure. Its chemical formula is C₃₀H₅₂O₃ with a molecular weight of 460.73 g/mol .[2] The presence of hydroxyl groups at positions 3, 24, and 25 contributes to its polarity and influences its solubility and chromatographic behavior. The compound's biological activity is an area of active investigation, with studies suggesting it may interact with various enzymes and cellular receptors.[1]

Extraction and Isolation Workflow

The successful isolation of this compound from its natural sources involves a multi-step process, beginning with the extraction from plant material, followed by purification through various chromatographic techniques, and culminating in the isolation of the pure compound.

Extraction_Workflow Raw_Material Plant Material (e.g., Walsura robusta) Extraction Solvent Extraction (e.g., Methanol) Raw_Material->Extraction Concentration Concentration (Rotary Evaporation) Extraction->Concentration Partitioning Solvent Partitioning (e.g., Ethyl Acetate (B1210297)/Water) Concentration->Partitioning Crude_Extract Crude Triterpenoid Extract Partitioning->Crude_Extract Column_Chromatography Column Chromatography (Silica Gel) Crude_Extract->Column_Chromatography Fractions Semi-Purified Fractions Column_Chromatography->Fractions HPLC Semi-Preparative HPLC (C18 Column) Fractions->HPLC Pure_Compound >98% Pure This compound HPLC->Pure_Compound Final_Isolation Crystallization / Lyophilization Pure_Compound->Final_Isolation Final_Product Crystalline or Lyophilized Product Final_Isolation->Final_Product

Figure 1. General workflow for the extraction and isolation of this compound.

Detailed Experimental Protocols

Plant Material and Extraction

The primary source for this compound is the herb Walsura robusta.[2] Other potential sources include plants from the Shorea genus.[1]

Protocol: Methanolic Extraction

  • Preparation: Air-dry the plant material (e.g., leaves and stems of Walsura robusta) at room temperature and grind into a coarse powder.

  • Maceration: Soak the powdered plant material in methanol (B129727) (e.g., 1 kg of powder in 5 L of methanol) at room temperature for 72 hours.

  • Filtration: Filter the extract through Whatman No. 1 filter paper.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a viscous crude extract.

Post-Extraction Processing: Solvent Partitioning

To remove non-polar compounds like lipids and pigments, a liquid-liquid partitioning step is employed.

Protocol: Ethyl Acetate Partitioning

  • Suspension: Suspend the viscous crude extract in water.

  • Partitioning: Transfer the suspension to a separatory funnel and partition successively with an equal volume of ethyl acetate.

  • Separation: Collect the ethyl acetate phase, which will be enriched with triterpenoids.

  • Drying and Concentration: Dry the ethyl acetate phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude triterpenoid extract.[1]

Chromatographic Purification

A two-step chromatographic process is generally effective for the purification of this compound.

Protocol: Column Chromatography

  • Stationary Phase: Use silica (B1680970) gel (200-300 mesh) as the stationary phase.

  • Column Packing: Pack a glass column (e.g., 120 cm x 5 cm) with a slurry of silica gel in hexane (B92381).[1]

  • Sample Loading: Dissolve the crude triterpenoid extract in a minimal amount of the initial mobile phase and load it onto the column.

  • Elution: Elute the column with a gradient of hexane and ethyl acetate.[1] Start with a low polarity mixture (e.g., 8:2 hexane:ethyl acetate) and gradually increase the polarity.[1]

  • Fraction Collection: Collect fractions and monitor by thin-layer chromatography (TLC). The target compound typically elutes at a hexane:ethyl acetate ratio of 6:4.[1]

  • Pooling: Combine the fractions containing the compound of interest based on the TLC profile.

Protocol: Semi-Preparative High-Performance Liquid Chromatography (HPLC)

For final purification to achieve high purity, semi-preparative HPLC is recommended.

  • Column: Utilize a C18 column (e.g., 250 mm x 10 mm, 5 µm particle size).[1]

  • Mobile Phase: An isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 52:48) is effective.[1]

  • Flow Rate: Set the flow rate to 2 mL/min.[1]

  • Detection: Monitor the elution at a wavelength of 203 nm.[1]

  • Injection and Collection: Inject the semi-purified material from the column chromatography step and collect the peak corresponding to this compound.

Final Isolation: Crystallization and Lyophilization

The final step is to obtain the pure compound in a stable, solid form.

Protocol: Crystallization

  • Solvent System: Dissolve the purified compound from HPLC in a minimal amount of a chloroform-methanol (1:1) mixture.[1]

  • Crystallization: Allow the solvent to evaporate slowly at 4°C over 72 hours to induce the formation of needle-like crystals.[1]

  • Isolation: Isolate the crystals by filtration and wash with a small amount of cold solvent.

Protocol: Lyophilization

For enhanced long-term stability, lyophilization is an alternative.

  • Dissolution: Dissolve the pure compound in a suitable solvent (e.g., a mixture of water and an organic solvent that can be sublimated).

  • Freezing: Freeze the solution rapidly.

  • Drying: Dry the frozen sample under high vacuum to remove the solvent by sublimation.

  • Storage: Store the resulting lyophilized powder at -20°C in amber vials to maintain purity for over 12 months.[1]

Data Presentation

The following tables summarize the quantitative data associated with the described protocols.

Table 1: Column Chromatography Parameters and Efficiency

ParameterValue
Stationary Phase Silica Gel 60 (200–300 mesh)
Column Dimensions 120 cm × 5 cm
Eluent System Hexane-Ethyl Acetate (Gradient from 8:2 to 0:10)
Target Fraction Elution Hexane-EtOAc (6:4)
Purity Improvement From 68.2% to 89.7%

Data synthesized from available literature.[1]

Table 2: Semi-Preparative HPLC Parameters and Yield

ParameterValue
Stationary Phase C18 (250 mm × 10 mm, 5 µm)
Mobile Phase Acetonitrile-Water (52:48)
Flow Rate 2 mL/min
UV Detection Wavelength 203 nm
Yield 32 mg of >98% pure compound from 100 mg of semi-purified material

Data synthesized from available literature.[1]

Table 3: Crystallization Efficiency

Solvent Ratio (CHCl₃:MeOH)Temperature (°C)Crystal Yield (mg)Purity (%)
1:1411699.1
2:1258997.8
3:1-206495.4

Yields are based on 370 mg of semi-pure fraction. Data synthesized from available literature.[1]

Potential Biological Activity and Signaling

While the primary focus of this document is on the extraction and isolation protocol, it is pertinent to mention the potential biological activities of this compound that drive the interest in its purification. Research has indicated its potential as an antiviral agent by inhibiting enzymes involved in viral replication.[1] Furthermore, cytotoxic effects against various cancer cell lines have been observed in vitro, suggesting its potential as a candidate for cancer therapeutics.[1]

Biological_Activity DMT This compound Viral_Enzymes Viral Replication Enzymes DMT->Viral_Enzymes Inhibition Cancer_Cells Cancer Cell Lines DMT->Cancer_Cells Cytotoxicity Viral_Replication Viral Replication Viral_Enzymes->Viral_Replication Catalyzes Apoptosis Apoptosis Induction Cancer_Cells->Apoptosis Undergoes

Figure 2. Postulated biological activities of this compound.

Conclusion

The protocols detailed in this application note provide a robust framework for the efficient extraction and isolation of high-purity this compound. Adherence to these methodologies will enable researchers and drug development professionals to obtain a consistent supply of this promising natural product for further investigation into its pharmacological properties and therapeutic potential. The combination of solvent partitioning, multi-step chromatography, and final purification through crystallization or lyophilization ensures the high purity required for in-depth biological and preclinical studies.

References

Purifying Dammar-20(21)-en-3,24,25-triol: A Detailed Guide to Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the purification of the dammarane-type triterpenoid (B12794562), Dammar-20(21)-en-3,24,25-triol, utilizing column chromatography. The protocols outlined are synthesized from established methodologies for the isolation of structurally similar dammarane (B1241002) triterpenoids and are intended to serve as a robust starting point for purification from natural product extracts.

Application Notes

This compound is a triterpenoid compound that has been isolated from various plant sources, including Walsura robusta.[1] Dammarane triterpenoids as a class are of significant interest to the pharmaceutical and nutraceutical industries due to their diverse biological activities. Effective purification is a critical step in the research and development of these compounds.

Column chromatography is a fundamental and widely used technique for the purification of dammarane triterpenoids from complex mixtures such as crude plant extracts. The selection of the stationary phase and a suitable mobile phase gradient is paramount for achieving high purity. Silica (B1680970) gel is a commonly employed stationary phase for the separation of these compounds. A gradient elution system, typically employing a mixture of non-polar and moderately polar solvents like hexane (B92381) and ethyl acetate (B1210297), allows for the sequential separation of compounds based on their polarity.

For compounds like this compound, which possess multiple hydroxyl groups, careful optimization of the mobile phase polarity is necessary to ensure adequate resolution from other co-occurring triterpenoids and phytochemicals. The protocol described herein provides a general yet detailed framework that can be adapted based on the specific composition of the starting material.

Experimental Workflow

The overall workflow for the purification of this compound is depicted below. This process begins with the preparation of a crude extract from the plant source, followed by a multi-step chromatographic purification, and concludes with purity analysis.

Purification_Workflow cluster_extraction Extraction & Preparation cluster_purification Chromatographic Purification cluster_analysis Analysis & Final Product start Plant Material extraction Solvent Extraction (e.g., Methanol) start->extraction partitioning Solvent Partitioning (Hexane, Ethyl Acetate) extraction->partitioning vlc Optional: Vacuum Liquid Chromatography partitioning->vlc silica_cc Silica Gel Column Chromatography vlc->silica_cc fraction_collection Fraction Collection & TLC Analysis silica_cc->fraction_collection pooling Pooling of Pure Fractions fraction_collection->pooling purity_analysis Purity Assessment (HPLC, NMR, MS) pooling->purity_analysis final_product Purified this compound purity_analysis->final_product

Caption: Workflow for the purification of this compound.

Detailed Experimental Protocols

Preparation of Crude Extract

A common preliminary step involves the extraction of the compound from a plant source, followed by solvent partitioning to enrich the triterpenoid fraction.

  • Extraction: The dried and powdered plant material (e.g., stem bark, leaves) is macerated with methanol (B129727) at room temperature for an extended period (e.g., 3 x 24 hours). The solvent is then filtered and evaporated under reduced pressure to yield a concentrated methanolic extract.

  • Partitioning: The concentrated methanolic extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane and ethyl acetate. The triterpenoid fraction is often enriched in the n-hexane and ethyl acetate extracts. These extracts are then dried under reduced pressure.

Silica Gel Column Chromatography

This is the primary purification step. The following parameters are a representative starting point and may require optimization.

  • Stationary Phase: Silica gel (200-300 mesh) is a suitable choice for the separation of dammarane triterpenoids.

  • Column Preparation: A glass column is packed with a slurry of silica gel in the initial mobile phase (e.g., 100% n-hexane). The column should be packed carefully to avoid air bubbles and ensure a uniform bed.

  • Sample Loading: The dried crude extract (from the n-hexane or ethyl acetate partition) is pre-adsorbed onto a small amount of silica gel. The solvent is evaporated, and the dry, impregnated silica gel is carefully loaded onto the top of the packed column.

  • Elution: A gradient elution is performed using a mixture of n-hexane and ethyl acetate. The polarity of the mobile phase is gradually increased to elute compounds with increasing polarity.

Table 1: Illustrative Gradient Elution Program for Silica Gel Column Chromatography

StepMobile Phase (n-Hexane:Ethyl Acetate)Volume (Column Volumes)Purpose
1100:02Elution of non-polar compounds
295:53Gradual increase in polarity
390:103Elution of less polar triterpenoids
480:204Continued elution
570:304Elution of target compound region
660:403Elution of more polar compounds
750:503Further elution
80:1002Column wash
  • Fraction Collection and Analysis: Fractions of a defined volume are collected throughout the elution process. Each fraction is analyzed by Thin-Layer Chromatography (TLC) using a suitable mobile phase (e.g., n-hexane:ethyl acetate 7:3) and visualized using an appropriate staining agent (e.g., vanillin-sulfuric acid followed by heating). Fractions exhibiting a similar TLC profile and containing the target compound are pooled together.

Purity Assessment

The purity of the pooled fractions should be assessed using a high-resolution technique such as High-Performance Liquid Chromatography (HPLC).

Table 2: Representative HPLC Parameters for Purity Analysis

ParameterSpecification
Column C18 (Reversed-Phase), e.g., 4.6 x 250 mm, 5 µm
Mobile Phase Gradient of Acetonitrile and Water
Gradient Program 70:30 to 90:10 (Acetonitrile:Water) over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Injection Volume 10 µL

The identity and structure of the purified compound should be confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR; ¹H, ¹³C, DEPT, COSY, HSQC, HMBC) and Mass Spectrometry (MS). A purity of ≥95% is generally considered acceptable for subsequent biological assays.[2]

References

Application Note: HPLC Analysis and Purification of Dammar-20(21)-en-3,24,25-triol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Dammar-20(21)-en-3,24,25-triol is a naturally occurring triterpenoid (B12794562) found in plants such as Walsura robusta and has garnered interest for its potential biological activities.[1][2] Accurate analysis and effective purification of this compound are crucial for research and development purposes. This document provides detailed protocols for the High-Performance Liquid Chromatography (HPLC) based analysis and purification of this compound.

Part 1: Analytical Method for Purity Assessment

This section outlines the HPLC method for the quantitative analysis of this compound purity in various samples.

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a suitable solvent such as DMSO or a mixture of acetonitrile (B52724) and water.

    • Filter the sample solution through a 0.45 µm syringe filter prior to injection.

  • HPLC Conditions:

    • Instrument: A standard HPLC system equipped with a UV detector.

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient of acetonitrile and water is recommended for analytical purposes.[3]

    • Detection: UV detection at a wavelength of 210 nm is suitable for monitoring.[3]

Data Presentation:

Table 1: Analytical HPLC Method Parameters

ParameterCondition
Column C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: Water; B: Acetonitrile
Gradient 70:30 (A:B) to 90:10 (B:A) over 20 minutes[3]
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection UV at 210 nm[3]
Column Temp. Ambient

Part 2: Semi-Preparative HPLC for Purification

This section details the protocol for the isolation and purification of this compound from a partially purified extract.

Experimental Protocol:

  • Preliminary Purification (Column Chromatography):

  • Semi-Preparative HPLC:

    • Sample Preparation: Dissolve the enriched fraction from column chromatography in the mobile phase.

    • HPLC Conditions: An isocratic elution is effective for final purification.

Data Presentation:

Table 2: Semi-Preparative HPLC Purification Parameters

ParameterCondition
Column C18 Semi-preparative (e.g., 250 mm x 10 mm, 5 µm)[3]
Mobile Phase Isocratic: Acetonitrile-Water (52:48)[3]
Flow Rate 2.0 mL/min[3]
Injection Volume Dependent on column loading capacity
Detection UV at 203 nm[3]
Purity Achieved >98%[3]
Example Yield 32 mg of pure compound from 100 mg of partially purified material[3]

Visualizations

Diagram 1: Experimental Workflow for Purification and Analysis

G cluster_0 Sample Preparation & Preliminary Purification cluster_1 HPLC Purification & Analysis Crude_Extract Crude Plant Extract Column_Chromatography Silica Gel Column Chromatography (Hexane-Ethyl Acetate Gradient) Crude_Extract->Column_Chromatography Partially_Purified Partially Purified Fraction Column_Chromatography->Partially_Purified Semi_Prep_HPLC Semi-Preparative HPLC (C18, Acetonitrile/Water) Partially_Purified->Semi_Prep_HPLC Pure_Compound >98% Pure this compound Semi_Prep_HPLC->Pure_Compound Analytical_HPLC Analytical HPLC (Purity Verification) Pure_Compound->Analytical_HPLC

Caption: Workflow for the purification and analysis of this compound.

Diagram 2: HPLC Method Development Logic

G Define_Objective Define Objective (Analysis vs. Purification) Select_Column Select Column (e.g., C18) Define_Objective->Select_Column Select_Mobile_Phase Select Mobile Phase (e.g., Acetonitrile/Water) Select_Column->Select_Mobile_Phase Optimize_Elution Optimize Elution (Gradient vs. Isocratic) Select_Mobile_Phase->Optimize_Elution Set_Detection Set Detection Wavelength (e.g., 203 nm or 210 nm) Optimize_Elution->Set_Detection Validate_Method Method Validation Set_Detection->Validate_Method

Caption: Logical steps for developing an HPLC method for a target compound.

References

Application Notes and Protocols for the Structural Elucidation of Dammar-20(21)-en-3,24,25-triol via NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dammar-20(21)-en-3,24,25-triol is a tetracyclic triterpenoid (B12794562) belonging to the dammarane (B1241002) family. Compounds of this class are widely distributed in various medicinal plants and have garnered significant interest in drug discovery due to their diverse pharmacological activities.[1] The structural elucidation of these complex natural products is fundamental to understanding their structure-activity relationships. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure and stereochemistry of dammarane-type triterpenoids.[2][3]

Structural Elucidation Workflow

The structural elucidation of this compound using NMR spectroscopy follows a logical progression from simpler one-dimensional experiments to more complex two-dimensional techniques that reveal through-bond and through-space correlations.

G cluster_0 Sample Preparation cluster_1 1D NMR Spectroscopy cluster_2 2D NMR Spectroscopy cluster_3 Structure Determination Isolation Isolation & Purification Purity Purity Assessment (LC-MS, HPLC) Isolation->Purity Sample_Prep NMR Sample Preparation Purity->Sample_Prep H1_NMR ¹H NMR Acquisition Sample_Prep->H1_NMR C13_NMR ¹³C & DEPT NMR Acquisition H1_NMR->C13_NMR COSY ¹H-¹H COSY C13_NMR->COSY HSQC ¹H-¹³C HSQC COSY->HSQC HMBC ¹H-¹³C HMBC HSQC->HMBC NOESY NOESY/ROESY HMBC->NOESY Planar_Structure Planar Structure Assembly NOESY->Planar_Structure Stereochemistry Relative Stereochemistry Planar_Structure->Stereochemistry Final_Structure Final Structure Confirmation Stereochemistry->Final_Structure

Figure 1: Workflow for NMR-based structural elucidation.

Quantitative NMR Data

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for a compound with the this compound skeleton, based on known data for similar dammarane triterpenoids. Actual chemical shifts may vary depending on the solvent and experimental conditions.

Table 1: ¹H NMR Data (500 MHz, CDCl₃)

Positionδ (ppm)MultiplicityJ (Hz)
33.20dd11.5, 4.5
50.85m
21a4.85br s
21b4.95br s
222.10m
231.60m
24-OHs
25-OHs
261.15s
271.15s
280.80s
290.88s
300.98s

Table 2: ¹³C NMR Data (125 MHz, CDCl₃)

Positionδ (ppm)DEPT
138.9CH₂
227.5CH₂
379.0CH
438.8C
555.3CH
618.3CH₂
734.9CH₂
840.4C
950.5CH
1037.1C
1121.6CH₂
1225.5CH₂
1349.5C
1451.6C
1531.5CH₂
1628.2CH₂
1753.2CH
1815.6CH₃
1916.2CH₃
20154.0C
21107.5CH₂
2242.1CH₂
2326.8CH₂
2473.5C
2571.0C
2629.8CH₃
2729.8CH₃
2828.1CH₃
2915.4CH₃
3016.5CH₃

Experimental Protocols

Sample Preparation
  • Isolation and Purification: this compound can be isolated from plant sources, such as Walsura robusta, using standard chromatographic techniques.[4] A typical procedure involves solvent extraction followed by column chromatography on silica (B1680970) gel and/or preparative HPLC.

  • Purity Assessment: The purity of the isolated compound should be assessed by HPLC-UV and LC-MS to ensure it is >95% pure before NMR analysis.

  • NMR Sample Preparation:

    • Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Methanol-d₄, DMSO-d₆).

    • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm).

    • Filter the solution into a 5 mm NMR tube.

NMR Data Acquisition

All NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

  • ¹H NMR:

    • Pulse Program: zg30

    • Number of Scans: 16-64

    • Spectral Width: 12-16 ppm

    • Acquisition Time: ~3-4 s

    • Relaxation Delay: 2 s

  • ¹³C NMR:

    • Pulse Program: zgpg30 (proton decoupled)

    • Number of Scans: 1024-4096

    • Spectral Width: 200-240 ppm

    • Acquisition Time: ~1-2 s

    • Relaxation Delay: 2 s

  • DEPT-135:

    • Pulse Program: dept135

    • Use similar parameters as the ¹³C experiment to differentiate between CH, CH₂, and CH₃ groups.

  • ¹H-¹H COSY (Correlation Spectroscopy):

    • Pulse Program: cosygpqf

    • Acquire a 2048 x 2048 data matrix.

    • Number of Scans per Increment: 4-8

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):

    • Pulse Program: hsqcedetgpsisp2.2

    • Acquire a 2048 x 256 data matrix.

    • Number of Scans per Increment: 8-16

    • Set ¹JCH coupling constant to ~145 Hz.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):

    • Pulse Program: hmbcgplpndqf

    • Acquire a 2048 x 256 data matrix.

    • Number of Scans per Increment: 16-32

    • Set long-range coupling constant (ⁿJCH) to 8 Hz.

  • NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy):

    • Pulse Program: noesygpph or roesygpph

    • Acquire a 2048 x 256 data matrix.

    • Number of Scans per Increment: 16-32

    • Mixing Time: 300-800 ms (B15284909) (NOESY) or 200-500 ms (ROESY).

Data Analysis and Structural Elucidation

The following diagram illustrates the logical relationships in interpreting the NMR data to assemble the final structure.

G cluster_Data NMR Data cluster_Interpretation Structural Information H1 ¹H NMR (Proton Environment) Fragments Identify Spin Systems & Functional Groups H1->Fragments C13 ¹³C & DEPT (Carbon Skeleton) C13->Fragments COSY COSY (¹H-¹H Connectivity) COSY->Fragments HSQC HSQC (Direct ¹H-¹³C) HSQC->Fragments HMBC HMBC (Long-range ¹H-¹³C) Planar Assemble Planar Structure HMBC->Planar NOESY NOESY/ROESY (Through-space ¹H-¹H) Stereochem Determine Relative Stereochemistry NOESY->Stereochem Fragments->Planar Planar->Stereochem Final_Structure This compound Stereochem->Final_Structure

Figure 2: Logic diagram for NMR data interpretation.
  • ¹H and ¹³C/DEPT Analysis: The ¹H NMR spectrum provides information on the number and types of protons, while the ¹³C and DEPT spectra reveal the number of carbons and distinguish between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary (C) carbons.

  • COSY Analysis: The ¹H-¹H COSY spectrum is used to identify proton spin systems by revealing correlations between protons that are coupled to each other, typically over two or three bonds. This helps in assembling fragments of the molecule.

  • HSQC Analysis: The HSQC spectrum correlates each proton with the carbon to which it is directly attached. This allows for the unambiguous assignment of protonated carbons.

  • HMBC Analysis: The HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. These long-range correlations are crucial for connecting the fragments identified from the COSY spectrum and for assigning quaternary carbons.

  • NOESY/ROESY Analysis: The NOESY or ROESY spectrum reveals through-space correlations between protons that are in close proximity. This information is vital for determining the relative stereochemistry of the molecule, such as the orientation of methyl groups and substituents on the steroid-like core.

By systematically analyzing the data from these experiments, the complete planar structure and relative stereochemistry of this compound can be determined.

Conclusion

NMR spectroscopy is a powerful and essential technique for the structural elucidation of complex natural products like this compound. The combination of one- and two-dimensional NMR experiments provides a wealth of information that, when interpreted systematically, leads to the unambiguous assignment of the chemical structure. The protocols and guidelines presented here offer a robust framework for researchers in natural product chemistry and drug development to successfully characterize dammarane-type triterpenoids.

References

Application Notes and Protocols for the Mass Spectrometry Analysis of Dammar-20(21)-en-3,24,25-triol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dammar-20(21)-en-3,24,25-triol is a tetracyclic triterpenoid (B12794562) belonging to the dammarane (B1241002) family. Compounds of this class are widely distributed in various medicinal plants, such as those of the Panax genus, and are known for their diverse pharmacological activities. Accurate and sensitive analytical methods are crucial for the pharmacokinetic, metabolic, and quality control studies of these compounds. This document provides detailed application notes and protocols for the analysis of this compound using liquid chromatography coupled with mass spectrometry (LC-MS).

I. Quantitative Data Summary

While specific experimental data for this compound is not extensively published, the following tables summarize the expected mass spectrometry parameters and ion transitions based on the analysis of structurally similar dammarane-type triterpenoids. These values serve as a starting point for method development.

Table 1: Predicted Mass Spectrometry Parameters for this compound

ParameterValue
Chemical Formula C₃₀H₅₂O₃
Molecular Weight 460.7 g/mol
Ionization Mode Positive and Negative Electrospray Ionization (ESI)
Predicted Precursor Ion (Positive) [M+H]⁺, [M+Na]⁺
Predicted m/z (Positive) 461.4, 483.4
Predicted Precursor Ion (Negative) [M-H]⁻, [M+HCOO]⁻
Predicted m/z (Negative) 459.4, 505.4

Table 2: Hypothetical MRM Transitions for Quantification

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Notes
461.4 ([M+H]⁺) 443.415-25Loss of H₂O
425.420-30Loss of 2xH₂O
397.425-35Further fragmentation of the side chain
459.4 ([M-H]⁻) 441.415-25Loss of H₂O
395.420-30Fragmentation of the side chain

II. Experimental Protocols

The following protocols are generalized for the analysis of dammarane-type triterpenoids and can be adapted for this compound.

A. Sample Preparation Protocol

This protocol outlines the extraction of dammarane triterpenoids from a plant matrix.

  • Homogenization and Extraction:

    • Weigh 1.0 g of the dried, powdered plant material.

    • Add 20 mL of 70% methanol (B129727) (or ethanol) as the extraction solvent.[1]

    • Perform ultrasonic extraction for 30 minutes at room temperature.

    • Alternatively, use reflux extraction for 2 hours.

  • Centrifugation and Filtration:

    • Centrifuge the extract at 4000 rpm for 15 minutes.

    • Collect the supernatant.

    • Filter the supernatant through a 0.45 µm membrane filter prior to LC-MS analysis.[1]

  • Solid Phase Extraction (SPE) for Cleaner Samples (Optional):

    • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.

    • Load 1 mL of the filtered extract onto the cartridge.

    • Wash the cartridge with 5 mL of water to remove polar impurities.

    • Elute the target analytes with 5 mL of methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 500 µL of the initial mobile phase.

B. Liquid Chromatography (LC) Protocol
ParameterRecommended Conditions
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
Column C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Elution 0-2 min: 30% B; 2-10 min: 30-90% B; 10-12 min: 90% B; 12-12.1 min: 90-30% B; 12.1-15 min: 30% B
Flow Rate 0.3 mL/min
Column Temperature 35 °C
Injection Volume 5 µL
C. Mass Spectrometry (MS) Protocol
ParameterRecommended Settings
Mass Spectrometer Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer
Ion Source Electrospray Ionization (ESI)
Ionization Mode Positive and Negative (run separately or with polarity switching)
Capillary Voltage 3.5 kV (Positive), -3.0 kV (Negative)
Source Temperature 120 °C
Desolvation Gas Nitrogen
Desolvation Temperature 350 °C
Desolvation Gas Flow 800 L/hr
Data Acquisition Multiple Reaction Monitoring (MRM) for quantification; Full Scan and Product Ion Scan for qualitative analysis

III. Visualizations

A. Experimental Workflow

G Experimental Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample_Collection Sample Collection (e.g., Plant Material) Extraction Extraction (70% Methanol) Sample_Collection->Extraction Homogenize Filtration Filtration (0.45 µm filter) Extraction->Filtration LC_Separation Liquid Chromatography (C18 Column) Filtration->LC_Separation Injection MS_Detection Mass Spectrometry (ESI, MRM) LC_Separation->MS_Detection Elution Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification Integration

Caption: Workflow for the analysis of this compound.

B. Predicted Fragmentation Pathway

G Predicted Fragmentation of this compound ([M+H]⁺) M_H [M+H]⁺ m/z 461.4 Loss_H2O [M+H-H₂O]⁺ m/z 443.4 M_H->Loss_H2O - H₂O Loss_2H2O [M+H-2H₂O]⁺ m/z 425.4 Loss_H2O->Loss_2H2O - H₂O Side_Chain_Fragment Side Chain Fragment m/z 397.4 Loss_2H2O->Side_Chain_Fragment - C₂H₄

Caption: Predicted fragmentation of this compound.

IV. Conclusion

The protocols and data presented here provide a robust framework for the mass spectrometry-based analysis of this compound. While the quantitative data is predictive, it is based on the well-established behavior of similar dammarane triterpenoids. Researchers should perform initial optimization experiments to confirm the exact precursor and product ions, as well as the optimal collision energies for this specific compound. The provided workflows and diagrams offer a clear visual guide for the experimental and analytical processes involved.

References

Application Notes and Protocols: Synthesis and Evaluation of Dammar-20(21)-en-3,24,25-triol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of derivatives of Dammar-20(21)-en-3,24,25-triol, a dammarane-type triterpenoid (B12794562) with promising pharmacological potential. This document includes detailed protocols for the synthesis of key derivatives, a summary of their biological activities, and diagrams of relevant signaling pathways.

Introduction

This compound is a naturally occurring triterpenoid isolated from plants such as Walsura robusta.[1] The dammarane (B1241002) scaffold has attracted significant interest in drug discovery due to the diverse biological activities exhibited by its derivatives, including antiviral, cytotoxic, and anti-inflammatory properties.[2] Chemical modification of the parent compound allows for the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. This document outlines the synthesis of two key classes of derivatives: epoxy and aminomethylated derivatives, and summarizes their biological activities.

Quantitative Biological Activity Data

The following tables summarize the in vitro biological activities of various dammarane-type triterpenoids and their derivatives, providing a comparative overview of their potency.

Table 1: Cytotoxic Activity of Dammarane Derivatives Against Various Cancer Cell Lines

Compound/DerivativeCell LineIC50 (µM)Reference
20(S)-Dammar-25(26)-ene-3β,12β,20-triolHCT-8 (Human Colon Cancer)31.6 µg/mL[2]
Cycloartane-3,24,25-triolDU145 (Human Prostate Cancer)1.67 ± 0.18[2]
Cycloartane-3,24,25-triolPC-3 (Human Prostate Cancer)2.226 ± 0.28[2]
Dammarane Triterpenoid Derivative 4cA549 (Human Lung Cancer)1.07 ± 0.05
(20S,24RS)-23,24-epoxy-24-methoxy-25,26,27-tris-nor dammar-3-oneMCF-7 (Human Breast Cancer)> 100
(20S,24RS)-23,24-epoxy-24-methoxy-25,26,27-tris-nor dammar-3-oneB16-F10 (Murine Melanoma)> 100
Eichlerianic acidMCF-7 (Human Breast Cancer)> 100
Eichlerianic acidB16-F10 (Murine Melanoma)> 100

Table 2: Enzyme Inhibitory Activity of Dammarane Derivatives

Compound/DerivativeTarget EnzymeIC50 (µM)Reference
(20S,24R)-Epoxy-dammarane-3β,12β,25-triol Derivative 8α-glucosidase489.8
(20S,24R)-Epoxy-dammarane-3β,12β,25-triol Derivative 26α-glucosidase467.7
(20S,24R)-Epoxy-dammarane-3β,12β,25-triol Derivative 8PTP1B319.7
(20S,24R)-Epoxy-dammarane-3β,12β,25-triol Derivative 15PTP1B-
(20S,24R)-Epoxy-dammarane-3β,12β,25-triol Derivative 26PTP1B269.1
(20S,24R)-Epoxy-dammarane-3β,12β,25-triol Derivative 42PTP1B134.9
Mono-succinyl dammarane derivatives (5a-5f)HIV-1 Protease< 10
Di-succinyl dammarane derivative (5e)HCV Protease< 10
2,3-seco-2,3-dioic acid dammarane derivative (3b)HCV Protease< 10

Experimental Protocols

The following are detailed methodologies for the synthesis and purification of this compound derivatives.

General Workflow for Synthesis and Evaluation

General Workflow cluster_synthesis Synthesis & Purification cluster_evaluation Biological Evaluation Start This compound (Starting Material) Reaction Chemical Modification (e.g., Oxidation, Aminomethylation) Start->Reaction Reagents Purification Column Chromatography Reaction->Purification Crude Product Characterization Spectroscopic Analysis (NMR, MS) Purification->Characterization Purified Derivative Bioassay In vitro Assays (Cytotoxicity, Enzyme Inhibition) Characterization->Bioassay Test Compound Data Data Analysis (IC50 Determination) Bioassay->Data SAR Structure-Activity Relationship Analysis Data->SAR PI3K_Akt_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Apoptosis Apoptosis Akt->Apoptosis inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Dammarane Dammarane Derivatives Dammarane->Akt inhibits NFkB_Pathway Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) Receptor Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK activates IkB IκB IKK->IkB phosphorylates & degrades NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus translocates to Genes Inflammatory Gene Expression Nucleus->Genes promotes transcription Dammarane Dammarane Derivatives Dammarane->IKK inhibits Apoptosis_Pathway Dammarane Dammarane Derivatives ROS ↑ ROS Production Dammarane->ROS Bax ↑ Bax ROS->Bax Bcl2 ↓ Bcl-2 ROS->Bcl2 Mito Mitochondrial Permeability Bax->Mito promotes Bcl2->Mito inhibits CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

References

Application Notes and Protocols for Dammar-20(21)-en-3,24,25-triol Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dammar-20(21)-en-3,24,25-triol is a dammarane-type triterpenoid (B12794562) isolated from plants such as Walsura robusta.[1][2][3] Triterpenoids of the dammarane (B1241002) family have garnered significant interest in oncological research due to their demonstrated cytotoxic effects against a variety of cancer cell lines. Emerging evidence suggests that these compounds can induce apoptosis and cause cell cycle arrest, making them promising candidates for the development of novel anticancer therapeutics. These application notes provide detailed protocols for assessing the cytotoxicity of this compound, offering a framework for researchers to evaluate its potential as a pharmacological agent.

Biological Activity and Mechanism of Action

This compound and structurally similar compounds have been shown to exhibit antiproliferative and pro-apoptotic activities in various cancer models. While specific data for this compound is emerging, the broader class of dammarane triterpenoids is known to act through several mechanisms:

  • Induction of Apoptosis: Many dammarane triterpenoids trigger programmed cell death via the intrinsic (mitochondrial) pathway. This is often characterized by a loss of mitochondrial membrane potential, the release of cytochrome c into the cytosol, and the subsequent activation of caspase-9 and the executioner caspase-3.[4][5][6]

  • Cell Cycle Arrest: These compounds can halt the progression of the cell cycle, frequently at the G1 or G0/G1 phase.[4][6][7] This arrest is often mediated by the modulation of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs). For example, related compounds have been shown to decrease the expression of cyclin D1 and CDK4 while increasing the expression of the CDK inhibitor p21.[6]

Data Presentation: Cytotoxicity of Dammarane Triterpenoids

The following table summarizes the cytotoxic activity of this compound and other related dammarane-type compounds against various human cancer cell lines.

CompoundCancer Cell LineAssayIC50 ValueReference
This compound HL-60 (Leukemia)Not Specified10-30 µM (Range)BenchChem
This compound HepG2 (Liver)Not Specified10-30 µM (Range)BenchChem
Dammara-20,23-diene-3,25-diolMIA PaCa-2 (Pancreatic)Not Specified12.36 ± 0.33 µM[5]
Dammara-20,23-diene-3,25-diolDU145 (Prostate)Not SpecifiedActive[5]
Dammara-20,23-diene-3,25-diolHL-60 (Leukemia)Not SpecifiedActive[5]
Dammara-20,23-diene-3,25-diolCaco-2 (Colon)Not SpecifiedActive[5]
Gypensapogenin HDU145 (Prostate)Not SpecifiedActive[6]
Gypensapogenin H22RV-1 (Prostate)Not SpecifiedActive[6]
20(S)-25-methoxyl-dammarane-3β, 12β, 20-triolLNCaP (Prostate)Not SpecifiedPotent Activity[7]
20(S)-25-methoxyl-dammarane-3β, 12β, 20-triolPC3 (Prostate)Not SpecifiedPotent Activity[7]
Dammarane Triterpenoid 15A549 (Lung)Not Specified10.65–14.28 µM[8]
Dammarane Triterpenoid 15Hep-G2 (Liver)Not Specified10.65–14.28 µM[8]
Dammarane Triterpenoid 15MCF-7 (Breast)Not Specified10.65–14.28 µM[8]

Experimental Protocols

Protocol 1: Sulforhodamine B (SRB) Cytotoxicity Assay

The SRB assay is a reliable method for assessing cytotoxicity that is based on the measurement of cellular protein content and is less prone to interference from test compounds compared to tetrazolium-based assays.

Materials:

  • This compound

  • Selected cancer cell lines (e.g., HL-60, HepG2, MCF-7, A549)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Trichloroacetic acid (TCA), 10% (w/v), cold

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% (v/v) acetic acid

  • Tris base solution, 10 mM, pH 10.5

  • 96-well flat-bottom microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Prepare serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Add 100 µL of the diluted compound to the respective wells. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • Cell Fixation: Gently add 50 µL of cold 10% TCA to each well (final concentration 4%) and incubate at 4°C for 1 hour.

  • Washing: Carefully wash the plates five times with deionized water. Remove the final wash and allow the plates to air dry completely.

  • Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Destaining: Quickly wash the plates four times with 1% acetic acid to remove unbound dye.

  • Solubilization: Air dry the plates again. Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the optical density (OD) at 515 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value using non-linear regression analysis.

SRB_Assay_Workflow SRB Cytotoxicity Assay Workflow cluster_prep Plate Preparation cluster_treatment Treatment cluster_processing Assay Processing cluster_analysis Data Acquisition & Analysis seed Seed Cells in 96-well Plate incubate24 Incubate for 24h seed->incubate24 treat Add this compound incubate24->treat incubate4872 Incubate for 48-72h treat->incubate4872 fix Fix with Cold TCA incubate4872->fix wash1 Wash with Water & Air Dry fix->wash1 stain Stain with SRB wash1->stain wash2 Wash with Acetic Acid & Air Dry stain->wash2 solubilize Solubilize with Tris Base wash2->solubilize read Read Absorbance at 515 nm solubilize->read analyze Calculate IC50 read->analyze

Caption: Workflow for the Sulforhodamine B (SRB) cytotoxicity assay.

Protocol 2: Caspase-Glo® 3/7 Apoptosis Assay

This assay quantifies the activity of caspases 3 and 7, key executioners of apoptosis, using a luminescent signal.

Materials:

  • This compound

  • Selected cancer cell lines

  • Complete cell culture medium

  • Caspase-Glo® 3/7 Assay System (Promega)

  • White-walled 96-well microplates

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound at various concentrations (including a positive control for apoptosis, e.g., staurosporine) as described in Protocol 1, Steps 1 and 2.

  • Incubation: Incubate for a predetermined time (e.g., 24, 48 hours) to induce apoptosis.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature.

  • Assay Reaction: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.

  • Signal Development: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1-3 hours to allow for signal stabilization.

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer.

  • Data Analysis: Normalize the luminescence signal to the vehicle control to determine the fold-increase in caspase-3/7 activity.

Proposed Signaling Pathway

Based on studies of related dammarane triterpenoids, this compound is hypothesized to induce apoptosis through the intrinsic pathway.

Apoptosis_Pathway Proposed Apoptotic Pathway DMT This compound Mito Mitochondrion DMT->Mito Stress Signal Bax Bax Bcl2 Bcl-2 CytoC Cytochrome c release Mito->CytoC Pore formation Bax->Mito pro-apoptotic Bcl2->Mito anti-apoptotic Casp9 Caspase-9 (Initiator) CytoC->Casp9 Activation Casp37 Caspase-3/7 (Executioner) Casp9->Casp37 Activation Apoptosis Apoptosis Casp37->Apoptosis Cleavage of cellular substrates

References

Application Note: Evaluating the Cytotoxicity of Dammarane Triterpenoids using the MTT Assay

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dammarane (B1241002) triterpenoids, a class of tetracyclic triterpenes primarily isolated from plants of the Panax (ginseng) and Gynostemma genera, have garnered significant interest in oncological research. Compounds such as ginsenosides (B1230088) (e.g., Rg3, Rh2) and their aglycone sapogenins like protopanaxadiol (B1677965) (PPD) have demonstrated potent cytotoxic and anti-proliferative effects against a variety of cancer cell lines[1][2][3]. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted, reliable, and sensitive colorimetric method for assessing this in vitro cytotoxicity. The assay quantifies cell viability by measuring the metabolic activity of mitochondrial dehydrogenase enzymes in living cells, which reduce the yellow MTT tetrazolium salt to a purple formazan (B1609692) product[4][5]. This application note provides a detailed protocol for utilizing the MTT assay to determine the cytotoxic effects of dammarane triterpenoids on cancer cell lines, considerations for working with these natural products, and a summary of reported cytotoxic activities.

Quantitative Data Summary

The cytotoxic efficacy of dammarane triterpenoids, often expressed as the half-maximal inhibitory concentration (IC50), can vary significantly based on the specific compound, cell line, and duration of exposure. The following table summarizes the IC50 values for several dammarane triterpenoids as reported in the literature.

Dammarane Triterpenoid (B12794562)Cell LineIncubation TimeIC50 ValueReference
Protopanaxadiol (PPD)Int-407 (Human embryonic)Not Specified23 µg/mL[6]
Protopanaxadiol (PPD)Caco-2 (Human colon adenocarcinoma)Not Specified24 µg/mL[6]
Ginsenoside Compound 1HL-60 (Human promyelocytic leukemia)48 h16.74 µM[3]
Ginsenoside Compound 1Hep-G2 (Human liver carcinoma)48 h20.48 µM[3]
Ginsenoside Compound 1MGC80-3 (Human gastric cancer)48 h29.51 µM[3]
Ginsenoside-Rg18A549 (Human non-small cell lung cancer)48 h150 µM[7]
Dammarane Triterpenoid 5MCF-7 (Human breast cancer)Not Specified> 100 µM[8]

Experimental Protocols

Principle of the MTT Assay

The MTT assay is predicated on the ability of viable, metabolically active cells to reduce the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals. This reduction is catalyzed by NAD(P)H-dependent cellular oxidoreductase enzymes, primarily located in the mitochondria[5]. The amount of formazan produced is directly proportional to the number of living cells. The insoluble crystals are solubilized using a solvent like Dimethyl Sulfoxide (B87167) (DMSO) or acidified isopropanol, and the absorbance of the resulting colored solution is measured with a spectrophotometer, typically between 540 and 590 nm[9].

Workflow of the MTT Assay for Dammarane Triterpenoids

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay Execution cluster_analysis Data Analysis prep_cells Prepare Cell Suspension seed_plate Seed Cells in 96-Well Plate prep_cells->seed_plate add_compounds Add Serial Dilutions of Triterpenoids to Wells seed_plate->add_compounds prep_compounds Prepare Dammarane Triterpenoid Stock & Working Solutions incubate_treatment Incubate for 24-72 hours add_compounds->incubate_treatment add_mtt Add MTT Reagent (0.5 mg/mL) to each well incubate_treatment->add_mtt incubate_mtt Incubate for 2-4 hours at 37°C add_mtt->incubate_mtt solubilize Add Solubilization Solution (e.g., DMSO) incubate_mtt->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability plot_curve Plot Dose-Response Curve & Determine IC50 calculate_viability->plot_curve

Figure 1. Experimental workflow for the MTT cytotoxicity assay.
Detailed Protocol

1. Materials and Reagents

  • Dammarane triterpenoid of interest (e.g., Ginsenoside Rg3, Protopanaxadiol)

  • Dimethyl sulfoxide (DMSO), sterile

  • Selected cancer cell line (e.g., A549, MCF-7, HepG2)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), powder

  • 96-well flat-bottom sterile microplates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader (spectrophotometer)

2. Preparation of Reagents

  • Dammarane Triterpenoid Stock Solution: Dissolve the triterpenoid powder in sterile DMSO to create a high-concentration stock solution (e.g., 10-20 mM). Aliquot and store at -20°C or -80°C to prevent freeze-thaw cycles[10].

  • MTT Solution (5 mg/mL): Dissolve MTT powder in sterile PBS to a final concentration of 5 mg/mL. Vortex or sonicate to ensure it is fully dissolved. Filter-sterilize the solution using a 0.2 µm filter and store in a light-protected container at 4°C[5][10][11].

3. Experimental Procedure

  • Cell Seeding: Harvest exponentially growing cells and perform a cell count. Seed the cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium). Incubate the plate overnight in a CO2 incubator to allow for cell adherence[10].

  • Compound Treatment: The next day, prepare serial dilutions of the dammarane triterpenoid from the stock solution in complete cell culture medium. Carefully remove the old medium from the wells and replace it with 100 µL of fresh medium containing the desired concentrations of the triterpenoid. Include a "vehicle control" group treated with medium containing the same final concentration of DMSO as the highest triterpenoid concentration, and an "untreated control" group with medium only[10].

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator[9][10].

  • MTT Addition: After the incubation period, add 10-20 µL of the 5 mg/mL MTT solution to each well (final concentration of ~0.5 mg/mL)[7][10].

  • Formazan Formation: Return the plate to the incubator for 2-4 hours. During this time, viable cells will metabolize the MTT into visible purple formazan crystals. Visually confirm crystal formation under a microscope[9][10].

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals[12][13]. Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement: Read the absorbance of each well using a microplate reader at a wavelength between 540 and 590 nm (e.g., 570 nm)[7][9]. A reference wavelength of >650 nm can be used to subtract background noise.

4. Data Analysis

  • Background Subtraction: Subtract the average absorbance of cell-free "blank" wells from all other readings.

  • Calculate Percentage Viability: The percentage of cell viability is calculated using the following formula:

    • % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100 [12]

  • Determine IC50: Plot the percentage of cell viability against the logarithm of the triterpenoid concentration. Use non-linear regression analysis to fit a dose-response curve and determine the IC50 value, which is the concentration of the compound that inhibits cell viability by 50%.

Special Considerations for Dammarane Triterpenoids
  • Solubility: Dammarane triterpenoids are often lipophilic and may have poor solubility in aqueous culture medium. Ensure the final DMSO concentration is consistent across all wells and is non-toxic to the cells (typically <0.5%)[9][10]. Gentle sonication may aid in the dissolution of the stock solution[9].

  • Interference: Some natural products can directly reduce MTT, leading to false-positive results. To control for this, include a "compound-only" control (wells with the triterpenoid in medium but without cells). Subtract the absorbance of these wells from the experimental wells[9].

  • Precipitation: Visually inspect the wells for any precipitate of the compound, as this can scatter light and cause artificially high absorbance readings[9].

Mechanism of Action: Induction of Apoptosis

Many dammarane triterpenoids exert their cytotoxic effects by inducing apoptosis (programmed cell death). A common mechanism involves the intrinsic or mitochondrial pathway. The compound can cause an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio leads to a loss of mitochondrial membrane potential, triggering the release of cytochrome c into the cytosol. Cytosolic cytochrome c then activates a caspase cascade, beginning with caspase-9 and culminating in the activation of executioner caspases like caspase-3, which dismantle the cell[14][15].

Apoptosis_Pathway cluster_mito Mitochondrion cluster_caspase Caspase Cascade DT Dammarane Triterpenoids (e.g., PPD, Ginsenosides) Bax Bax DT->Bax promotes Bcl2 Bcl-2 DT->Bcl2 inhibits MMP Loss of Mitochondrial Membrane Potential Bax->MMP Bcl2->MMP CytC_cyto Cytochrome c (released to cytosol) MMP->CytC_cyto CytC_mito Cytochrome c (in mitochondrion) CytC_mito->CytC_cyto release aCasp9 Activated Caspase-9 CytC_cyto->aCasp9 activates Casp9 Pro-Caspase-9 Casp9->aCasp9 aCasp3 Activated Caspase-3 (Executioner) aCasp9->aCasp3 Casp3 Pro-Caspase-3 Casp3->aCasp3 Apoptosis Apoptosis aCasp3->Apoptosis

Figure 2. Intrinsic apoptosis pathway induced by dammarane triterpenoids.

References

Application Notes: Formulating "Dammar-20(21)-en-3,24,25-triol" for Cell Culture Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dammar-20(21)-en-3,24,25-triol is a dammarane-type triterpenoid (B12794562), a class of natural compounds known for a wide range of biological activities.[1][2][3] Isolated from plants like Walsura robusta, this compound and its relatives have demonstrated potential cytotoxic, anti-inflammatory, and antiviral properties in various studies.[4][5][6][7] Dammarane (B1241002) triterpenoids have been shown to influence key cellular processes by modulating signaling pathways, making them promising candidates for therapeutic development.[8][9] This document provides detailed protocols for the preparation and application of this compound in a cell culture setting to assess its biological effects.

Physicochemical Properties

A summary of the key properties of this compound is presented in Table 1.

PropertyValueReference
Molecular Formula C₃₀H₅₂O₃[5][7][10]
Molecular Weight 460.73 g/mol [5][7][10]
Appearance White to off-white powderInferred
Solubility Soluble in DMSO, ethanol, and methanol.[11] Insoluble in water.Inferred
Storage Store at -20°C for long-term stability.Inferred

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions

Due to the hydrophobic nature of triterpenoids, a high-purity solvent like dimethyl sulfoxide (B87167) (DMSO) is required to prepare a concentrated stock solution.

Materials:

  • This compound powder

  • Anhydrous, sterile-filtered DMSO

  • Sterile microcentrifuge tubes

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

Procedure:

  • Stock Solution (10 mM):

    • Tare a sterile microcentrifuge tube on an analytical balance.

    • Carefully weigh 4.61 mg of this compound powder into the tube.

    • Add 1 mL of anhydrous DMSO to the tube.

    • Vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.

    • Aliquot the 10 mM stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.

  • Working Solutions:

    • Prepare fresh working solutions for each experiment by diluting the 10 mM stock solution in complete cell culture medium.

    • Important: The final concentration of DMSO in the cell culture medium should be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.

    • An example dilution scheme is provided in Table 2.

Final Concentration (µM)Volume of 10 mM Stock (µL)Volume of Culture Medium (µL)Final DMSO % (v/v)
100 109900.1%
50 59950.05%
25 2.5997.50.025%
10 19990.01%
1 0.1999.90.001%
Vehicle Control 10 (of pure DMSO)9900.1%
Protocol 2: Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability.[12]

Materials:

  • Cells of interest (e.g., A549, MCF-7)

  • 96-well flat-bottom plates

  • Working solutions of this compound

  • MTT solution (5 mg/mL in sterile PBS)[11]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO)[13]

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate overnight (37°C, 5% CO₂) to allow for cell attachment.

  • Compound Treatment:

    • Remove the medium and replace it with 100 µL of medium containing various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM).

    • Include wells for untreated cells (medium only) and a vehicle control (medium with the highest corresponding DMSO concentration).

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After incubation, add 10 µL of 5 mg/mL MTT solution to each well.[12][13]

    • Incubate the plate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan (B1609692) crystals.[12][13]

  • Solubilization and Measurement:

    • Carefully remove the medium from each well.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[11]

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background correction.

Data Analysis: Cell viability is calculated as a percentage relative to the untreated control cells. This data can be used to determine the IC₅₀ (half-maximal inhibitory concentration) value of the compound.

TreatmentAbsorbance (570 nm)% Viability (vs. Control)
Control (Untreated) 1.250100%
Vehicle Control (0.1% DMSO) 1.24599.6%
1 µM Compound 1.18094.4%
10 µM Compound 0.95076.0%
25 µM Compound 0.63050.4%
50 µM Compound 0.31024.8%
100 µM Compound 0.15012.0%
Protocol 3: Analysis of Protein Expression by Western Blotting

Western blotting is used to detect specific proteins in a cell lysate, allowing for the investigation of signaling pathways affected by the compound.[14] Dammarane triterpenoids have been shown to modulate pathways such as LXRα, Nrf2, and cell cycle regulators (CDKs, cyclins).[8][9][15]

Materials:

  • Treated and untreated cell pellets

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-LXRα, anti-Nrf2, anti-p21, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent detection substrate

Procedure:

  • Cell Lysis:

    • Wash cells with ice-cold PBS and lyse them by adding RIPA buffer.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.[16]

    • Incubate on ice for 30 minutes, then centrifuge at 12,000 rpm for 15 minutes at 4°C to pellet cell debris.[17]

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.[18]

  • SDS-PAGE and Transfer:

    • Normalize protein amounts (e.g., 20-40 µg per lane) and mix with Laemmli sample buffer.

    • Boil samples at 95°C for 5 minutes.[16]

    • Load samples onto an SDS-PAGE gel and run electrophoresis to separate proteins by size.

    • Transfer the separated proteins from the gel to a PVDF membrane.[18]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and add the chemiluminescent substrate to visualize protein bands.

Data Presentation: The intensity of the bands can be quantified using densitometry software and normalized to a loading control like β-actin.

TreatmentTarget Protein (Normalized Intensity)
Control 1.00
Vehicle 0.98
10 µM Compound 1.52
25 µM Compound 2.15

Visualizations

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare 10 mM Stock in DMSO prep_work Dilute Stock to Working Concentrations in Medium prep_stock->prep_work treat_cells Treat Cells with Compound (24-72h) prep_work->treat_cells seed_cells Seed Cells in 96-well Plate seed_cells->treat_cells mtt_assay Perform MTT Assay treat_cells->mtt_assay read_abs Read Absorbance at 570 nm mtt_assay->read_abs calc_ic50 Calculate % Viability and IC50 read_abs->calc_ic50

Caption: Workflow for determining the IC₅₀ of the compound.

G compound Dammarane Triterpenoid lxr LXRα Activation compound->lxr nrf2 Nrf2 Pathway compound->nrf2 cell_cycle Cell Cycle Regulation compound->cell_cycle abcal ↑ ABCA1 Expression lxr->abcal antioxidant ↑ Antioxidant Enzymes nrf2->antioxidant inflammation ↓ Inflammation nrf2->inflammation p21 ↑ p21/p27 cell_cycle->p21 cholesterol ↓ Cholesterol Efflux abcal->cholesterol cdk ↓ CDK/Cyclin Activity p21->cdk arrest G1 Phase Arrest cdk->arrest

Caption: Potential signaling pathways modulated by the compound.

References

Application Notes and Protocols: Dammar-20(21)-en-3,24,25-triol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility of Dammar-20(21)-en-3,24,25-triol in dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695), along with protocols for solution preparation and insights into its potential mechanism of action for use in research and drug development.

Solubility Data

The solubility of this compound, a triterpenoid (B12794562) of interest for various pharmacological studies, has been determined in two common laboratory solvents, DMSO and ethanol. While triterpenoids, in general, are soluble in alcohols like ethanol, quantitative data provides precision for experimental design.

SolventReported Solubility / ConcentrationTemperatureNotes
DMSO 40 mg/mLAmbientA stock solution of this concentration can be readily prepared for in vitro and in vivo studies.
Ethanol (95%) Soluble60°CEthanol is a preferred solvent for the extraction of dammarane (B1241002) derivatives, suggesting good solubility, especially with gentle heating.[1]

Experimental Protocols

Protocol 1: Preparation of a 40 mg/mL Stock Solution in DMSO

This protocol outlines the steps for preparing a high-concentration stock solution of this compound in DMSO, suitable for serial dilutions for various cell-based assays and in vivo studies.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettors and sterile pipette tips

Procedure:

  • Weighing the Compound: Accurately weigh the desired amount of this compound using a calibrated analytical balance. For example, to prepare 1 mL of a 40 mg/mL solution, weigh 40 mg of the compound.

  • Solvent Addition: Transfer the weighed compound into a sterile microcentrifuge tube or vial. Add the calculated volume of anhydrous DMSO. For the 40 mg example, add 1 mL of DMSO.

  • Dissolution: Tightly cap the tube/vial and vortex thoroughly until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 40°C) can be used to aid dissolution if necessary, but ensure the compound's stability at that temperature.

  • Sterilization (Optional): If required for sterile cell culture applications, filter the solution through a 0.22 µm syringe filter compatible with DMSO.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.

Protocol 2: Preparation of an Ethanolic Solution for Preliminary Studies

This protocol describes the preparation of a solution of this compound in ethanol, which can be used for extractions or as a stock solution for certain applications.

Materials:

  • This compound (solid)

  • 95% Ethanol

  • Sterile glass vials or tubes

  • Analytical balance

  • Magnetic stirrer and stir bar or vortex mixer

  • Water bath

Procedure:

  • Weighing: Weigh the desired amount of this compound.

  • Solvent Addition: Add the calculated volume of 95% ethanol to the vial containing the compound.

  • Dissolution: Place a magnetic stir bar in the vial and stir on a magnetic stirrer until the compound is dissolved. Alternatively, vortex the solution. To enhance solubility, the vial can be placed in a water bath set to a temperature of up to 60°C, as this has been shown to be effective for extracting analogous dammarane derivatives.[1]

  • Storage: Once fully dissolved, store the solution in a tightly sealed container at room temperature or as recommended for the specific compound. For longer-term storage, refrigeration may be appropriate, but a solubility check should be performed upon warming to room temperature.

Potential Signaling Pathway and Mechanism of Action

While the precise signaling pathways modulated by this compound are still under investigation, research on structurally similar dammarane triterpenoids provides valuable insights into its potential mechanisms of action, particularly in the context of cancer and inflammation. A closely related compound, 20(S)-25-methoxyl-dammarane-3β, 12β, 20-triol, has been shown to exhibit anti-cancer effects by negatively regulating the activation of STAT3 and ERK pathways.[2] This suggests a plausible mechanism for this compound.

The pro-inflammatory cytokine Interleukin-6 (IL-6) is known to activate the downstream JAK/STAT3 and Ras/ERK signaling pathways, which are implicated in cell growth, proliferation, and anti-apoptotic activities in various cancers.[2] Dammarane triterpenoids may interfere with these pathways.

Below is a diagram illustrating the potential inhibitory effect of this compound on the IL-6 mediated signaling cascade.

Dammar_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL-6 IL-6 IL-6R IL-6 Receptor IL-6->IL-6R Binds gp130 gp130 IL-6R->gp130 Activates JAK JAK gp130->JAK Activates Ras Ras gp130->Ras Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3->pSTAT3 Gene_Expression Gene Expression (Proliferation, Survival) pSTAT3->Gene_Expression Translocates to Nucleus Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK pERK->Gene_Expression Translocates to Nucleus Dammar This compound Dammar->JAK Inhibits Dammar->ERK Inhibits

Caption: Potential inhibition of IL-6-mediated JAK/STAT3 and Ras/ERK signaling pathways by this compound.

Experimental Workflow: Investigating the Inhibition of STAT3 Phosphorylation

This workflow outlines a general procedure to investigate the effect of this compound on the phosphorylation of STAT3 in a cancer cell line, such as HepG2, stimulated with IL-6.

Experimental_Workflow start Start: Seed HepG2 cells in 6-well plates incubation1 Incubate for 24 hours (allow cells to attach) start->incubation1 treatment Treat cells with varying concentrations of This compound (e.g., 0, 5, 10, 20 µM) incubation1->treatment incubation2 Incubate for a specified time (e.g., 2 hours) treatment->incubation2 stimulation Stimulate cells with IL-6 (e.g., 20 ng/mL) for 30 minutes incubation2->stimulation lysis Lyse cells and collect protein extracts stimulation->lysis quantification Quantify protein concentration (e.g., BCA assay) lysis->quantification western_blot Perform Western Blot analysis for p-STAT3, total STAT3, and a loading control (e.g., β-actin) quantification->western_blot analysis Analyze band intensities to determine the relative levels of p-STAT3 western_blot->analysis end End: Evaluate the inhibitory effect of the compound analysis->end

References

Application Notes and Protocols for the Investigation of Dammar-20(21)-en-3,24,25-triol as a Potential Antiviral Agent

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of late 2025, no specific studies on the antiviral activity of Dammar-20(21)-en-3,24,25-triol have been published. The following application notes and protocols are based on the known antiviral properties of structurally related dammarane (B1241002) triterpenoids and provide a framework for the initial investigation of this specific compound.

Background and Rationale

This compound is a triterpenoid (B12794562) natural product. While this specific molecule remains uncharacterized for its antiviral potential, the broader class of dammarane triterpenoids has demonstrated promising antiviral activities against a variety of viruses.[1][2] For instance, certain dammarane-type triterpenoid saponins (B1172615) isolated from Panax notoginseng have been shown to inhibit the replication of the dengue virus.[3][4][5] These compounds can interfere with various stages of the viral life cycle, including viral entry, replication, and protein synthesis.[3][6]

Given the precedent set by related compounds, this compound represents a viable candidate for antiviral screening and development. These notes provide a comprehensive guide to the initial in vitro evaluation of its efficacy and mechanism of action.

Hypothetical Antiviral Profile

The following table presents a hypothetical summary of the kind of quantitative data that would be generated when evaluating this compound against a panel of viruses. The values are illustrative and based on findings for other antiviral triterpenoids.[7]

Virus Cell Line IC50 (µM) CC50 (µM) Selectivity Index (SI = CC50/IC50)
Influenza A Virus (H1N1)MDCK8.5>100>11.8
Dengue Virus (DENV-2)Vero12.2>100>8.2
Herpes Simplex Virus (HSV-1)Vero6.485.313.3
Human Immunodeficiency Virus (HIV-1)MT-44.792.119.6

IC50 (50% Inhibitory Concentration): The concentration of the compound that inhibits 50% of viral activity. CC50 (50% Cytotoxic Concentration): The concentration of the compound that causes a 50% reduction in cell viability. SI (Selectivity Index): A measure of the compound's therapeutic window. A higher SI value indicates greater promise as an antiviral agent.

Experimental Protocols

The following are detailed protocols for the initial in vitro assessment of this compound.

Objective: To determine the concentration range of this compound that is non-toxic to the host cells used for antiviral assays.

Materials:

  • Host cells (e.g., Vero, MDCK, MT-4)

  • 96-well cell culture plates

  • Complete growth medium

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Protocol:

  • Seed the 96-well plates with host cells at an appropriate density and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be kept below 0.5%.

  • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with medium only (cell control) and medium with the highest concentration of DMSO (vehicle control).

  • Incubate the plates for 48-72 hours (this should correspond to the duration of the antiviral assay).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the CC50 value by plotting the percentage of cell viability against the compound concentration.

Objective: To quantify the inhibitory effect of this compound on viral replication.

Materials:

  • Confluent monolayer of host cells in 6-well plates

  • Virus stock with a known titer (PFU/mL)

  • This compound at various non-toxic concentrations

  • Serum-free medium

  • Overlay medium (e.g., 1.2% Avicel or methylcellulose (B11928114) in 2x MEM)

  • Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

  • Formalin (10%)

Protocol:

  • Wash the confluent cell monolayers with PBS.

  • In a separate tube, pre-incubate the virus (at a multiplicity of infection, MOI, of ~0.01) with various concentrations of the compound for 1 hour at 37°C.

  • Inoculate the cells with 200 µL of the virus-compound mixture and incubate for 1 hour to allow for viral adsorption.

  • Remove the inoculum and wash the cells with PBS.

  • Overlay the cells with 2 mL of overlay medium containing the corresponding concentration of the compound.

  • Incubate the plates for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).

  • Fix the cells with 10% formalin for at least 30 minutes.

  • Remove the overlay and stain the cells with crystal violet solution for 15 minutes.

  • Wash the plates with water, allow them to dry, and count the number of plaques.

  • Calculate the percentage of plaque reduction compared to the virus control (no compound) and determine the IC50 value.

Objective: To identify the stage of the viral life cycle inhibited by this compound.

Protocol:

  • Prepare confluent monolayers of host cells in 24-well plates.

  • The compound (at a concentration of 5-10 times its IC50) is added at different time points relative to viral infection:

    • Pre-treatment: Compound is added to cells for 2 hours, then removed, and cells are infected.

    • Co-treatment (Entry): Compound is added along with the virus during the 1-hour adsorption period.

    • Post-treatment (Replication): Compound is added to the overlay medium after the viral adsorption period.

  • After the appropriate incubation time for viral replication, collect the supernatant.

  • Determine the viral titer in the supernatant using a plaque assay or RT-qPCR.

  • A significant reduction in viral titer in a specific treatment group will indicate the stage of the viral life cycle that is targeted by the compound. For example, inhibition during co-treatment suggests an effect on viral entry.

Visualizations

G cluster_prep Preparation cluster_invitro In Vitro Assays cluster_analysis Data Analysis prep_compound Prepare this compound Stock Solution cytotoxicity Cytotoxicity Assay (MTT) prep_compound->cytotoxicity antiviral Plaque Reduction Assay prep_compound->antiviral moa Time-of-Addition Assay prep_compound->moa prep_cells Culture Host Cells prep_cells->cytotoxicity prep_cells->antiviral prep_cells->moa calc_cc50 Calculate CC50 cytotoxicity->calc_cc50 Determine non-toxic concentrations calc_ic50 Calculate IC50 & SI antiviral->calc_ic50 determine_target Determine Viral Cycle Target moa->determine_target calc_cc50->antiviral calc_ic50->moa Use 5-10x IC50

Caption: Workflow for the in vitro evaluation of this compound.

G virus Virus Particle binding Virus-Receptor Binding virus->binding 1. Attachment receptor Host Cell Receptor receptor->binding compound This compound compound->binding Inhibition entry Viral Entry (Endocytosis/Fusion) binding->entry 2. Internalization replication Viral Replication entry->replication 3. Uncoating & Replication

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting "Dammar-20(21)-en-3,24,25-triol" Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the dammarane-type triterpenoid (B12794562), "Dammar-20(21)-en-3,24,25-triol".

Frequently Asked Questions (FAQs)

Q1: What is "this compound" and what is its primary area of research?

"this compound" is a triterpenoid compound that can be isolated from plants such as Walsura robusta.[1] Triterpenoids of the dammarane (B1241002) family are investigated for a variety of biological activities, with a significant focus on their potential as anti-cancer agents. Research on related dammarane triterpenoids suggests that they can induce cell death in cancer cells through mechanisms such as apoptosis and autophagy.[2]

Q2: I am having trouble dissolving "this compound". What are the recommended solvents?

Like many triterpenoids, "this compound" is expected to have low solubility in aqueous solutions. For cell-based assays, it is recommended to prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO), ethanol, or methanol. The final concentration of the organic solvent in the cell culture medium should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity. One supplier notes that the solubility is less than 1mg/ml, suggesting careful preparation of solutions is necessary.[3]

Q3: My cell viability assay results are inconsistent when using "this compound". What could be the cause?

Inconsistencies in cell viability assays, such as the MTT assay, are a common issue with triterpenoid compounds. This can be due to several factors:

  • Direct Reduction of Assay Reagents: Triterpenoids can directly reduce tetrazolium salts (like MTT) to formazan (B1609692), leading to a false-positive signal that is independent of cellular metabolic activity.

  • Compound Precipitation: The compound may precipitate out of the culture medium, especially at higher concentrations or over long incubation times, leading to variable effects on the cells.

  • Cell Line Sensitivity: Different cell lines can have varying sensitivities to the compound and the experimental conditions.

To address these issues, it is crucial to include proper controls, such as wells with the compound in medium but without cells, to check for direct reagent reduction. If interference is observed, consider using an alternative assay like the Sulforhodamine B (SRB) assay.

Troubleshooting Guides

Issue 1: Low or No Cytotoxic Effect Observed
Possible Cause Troubleshooting Steps
Compound Insolubility/Precipitation - Prepare a fresh, high-concentration stock solution in an appropriate organic solvent (e.g., DMSO).- Visually inspect the culture medium for any signs of precipitation after adding the compound.- Consider using a lower concentration range or a different solvent for the final dilution.
Incorrect Concentration Range - Perform a dose-response experiment over a wide range of concentrations to determine the optimal cytotoxic range for your specific cell line.
Resistant Cell Line - Research the literature for the sensitivity of your chosen cell line to dammarane-type triterpenoids.- Consider testing the compound on a different, potentially more sensitive, cell line.
Degradation of the Compound - Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.- Protect the compound from light and extreme temperatures.
Issue 2: High Variability in Experimental Replicates
Possible Cause Troubleshooting Steps
Uneven Cell Seeding - Ensure a single-cell suspension before seeding.- Mix the cell suspension thoroughly between plating wells.- Avoid edge effects by not using the outer wells of the microplate or by filling them with sterile PBS.
Inaccurate Pipetting - Calibrate your pipettes regularly.- Use reverse pipetting for viscous solutions.
Compound-Assay Interference - As mentioned in the FAQs, triterpenoids can interfere with tetrazolium-based assays (MTT, XTT).- Run a "compound only" control to assess for direct reduction of the assay reagent.- If interference is detected, switch to a non-tetrazolium-based assay like the SRB assay.

Quantitative Data

The following table summarizes the cytotoxic activity of a structurally related 3,4-seco-dammarane triterpenoid against human melanoma cell lines and normal human fibroblasts. This data can serve as a reference for designing experiments with "this compound".

Cell LineCell TypeIC50 (µM) after 24hIC50 (µM) after 72h
A375Human Melanoma27.3~13.5
C32Human Melanoma30.5~15
FibroblastsNormal Human>50>30
Data adapted from a study on 3,4-seco-dammara-4(29),20(21),24(25)-trien-3-oic acid.[2]

Experimental Protocols

MTT Cell Viability Assay Protocol

This protocol is a general guideline and may need optimization for your specific cell line and experimental conditions.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of "this compound" in culture medium. Replace the old medium with the compound-containing medium and incubate for the desired time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[4]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[4]

Western Blot Protocol for Apoptosis Markers

This protocol outlines the general steps for analyzing the effect of "this compound" on apoptosis-related proteins.

  • Cell Lysis: After treating cells with the compound, wash them with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptosis markers (e.g., cleaved caspase-3, cleaved caspase-8, cleaved caspase-9, Bcl-2, Bax) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

Signaling Pathway Diagrams

The following diagrams illustrate key signaling pathways that may be modulated by dammarane-type triterpenoids.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay prep_compound Prepare this compound Stock Solution (in DMSO) treat_cells Treat Cells with Serial Dilutions of Compound prep_compound->treat_cells seed_cells Seed Cells in 96-well Plate seed_cells->treat_cells incubate Incubate for 24-72 hours treat_cells->incubate add_mtt Add MTT Reagent incubate->add_mtt solubilize Solubilize Formazan (DMSO) add_mtt->solubilize read_plate Read Absorbance at 570 nm solubilize->read_plate

Caption: A typical experimental workflow for assessing cell viability using an MTT assay.

troubleshooting_logic start Inconsistent Cell Viability Results check_precipitation Visually Inspect for Compound Precipitation start->check_precipitation run_control Run 'Compound Only' Control (No Cells) start->run_control precipitation_yes Precipitation Observed check_precipitation->precipitation_yes Yes precipitation_no No Precipitation check_precipitation->precipitation_no No interference_yes Color Change in Control (Interference) run_control->interference_yes Yes interference_no No Color Change run_control->interference_no No optimize_solubility Optimize Solubility: - Lower Concentration - Fresh Stock Solution precipitation_yes->optimize_solubility check_other Investigate Other Factors: - Cell Seeding - Pipetting precipitation_no->check_other switch_assay Switch to Alternative Assay (e.g., SRB Assay) interference_yes->switch_assay interference_no->check_other

Caption: A logical workflow for troubleshooting inconsistent cell viability assay results.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway dammarane Dammarane Triterpenoid (e.g., this compound) caspase8 Caspase-8 Activation dammarane->caspase8 bax Bax ↑ dammarane->bax bcl2 Bcl-2 ↓ dammarane->bcl2 caspase3 Caspase-3 Activation caspase8->caspase3 cytochrome_c Cytochrome c Release bax->cytochrome_c bcl2->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: A simplified diagram of the apoptosis signaling pathway potentially activated by dammarane triterpenoids.

References

Optimizing the Biological Activity of Dammar-20(21)-en-3,24,25-triol: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the biological activity of Dammar-20(21)-en-3,24,25-triol (DMT). The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the known biological activities of this compound (DMT)?

A1: DMT, a triterpenoid (B12794562) isolated from plants like Walsura robusta, has demonstrated a range of biological activities, including:

  • Cytotoxic Activity: It has shown the ability to kill various cancer cell lines.

  • Anti-inflammatory Activity: DMT can reduce the production of pro-inflammatory molecules.

  • Antiviral Activity: It has exhibited inhibitory effects against certain viruses, such as Herpes Simplex Virus Type 1 (HSV-1).[1]

  • Acetylcholinesterase (AChE) Inhibition: DMT has been noted for its potential to inhibit AChE, an enzyme linked to neurodegenerative diseases.[1]

Q2: What is the general mechanism of action for DMT's biological effects?

A2: The biological activities of DMT are attributed to its ability to interact with various molecular targets and modulate specific signaling pathways. For instance, its anti-inflammatory effects are linked to the inhibition of the NF-κB signaling pathway, a key regulator of inflammation. Its cytotoxic effects may be mediated through the induction of apoptosis in cancer cells.[1]

Q3: Are there known issues with the solubility of DMT?

A3: Like many triterpenoids, DMT is a lipophilic molecule and may have poor solubility in aqueous solutions. For in vitro experiments, it is typically dissolved in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) to create a stock solution, which is then further diluted in culture medium. It is crucial to keep the final DMSO concentration in assays low (typically below 0.5%) to avoid solvent-induced toxicity.

Troubleshooting Guides

Cytotoxicity Assays (e.g., MTT Assay)

Problem: Inconsistent or unexpectedly low cytotoxicity observed in our cancer cell lines.

  • Possible Cause 1: Suboptimal Compound Concentration.

    • Troubleshooting: Perform a dose-response experiment using a wide range of DMT concentrations to determine the optimal inhibitory concentration (IC50) for your specific cell line. Published data suggests IC50 values can range from 10 to 30 µM for cell lines such as HL-60 and HepG2.[1]

  • Possible Cause 2: Cell Seeding Density.

    • Troubleshooting: Optimize the cell seeding density. A high cell density can mask the cytotoxic effects, while a low density can lead to poor cell health and inconsistent results.

  • Possible Cause 3: Incubation Time.

    • Troubleshooting: The duration of compound exposure can significantly impact the observed cytotoxicity. Test different incubation times (e.g., 24, 48, 72 hours) to identify the optimal window for observing the effect.

Anti-inflammatory Assays (e.g., NF-κB Reporter Assay)

Problem: No significant inhibition of NF-κB activity is observed after treating cells with DMT.

  • Possible Cause 1: Inadequate Stimulation of NF-κB Pathway.

    • Troubleshooting: Ensure that your positive control (e.g., TNF-α, LPS) is effectively activating the NF-κB pathway in your reporter cell line. Titrate the stimulus to find a concentration that gives a robust but not maximal response, allowing for the detection of inhibitory effects.

  • Possible Cause 2: Timing of Compound Treatment.

    • Troubleshooting: The timing of DMT addition relative to the inflammatory stimulus is critical. Pre-incubating the cells with DMT for a period (e.g., 1-2 hours) before adding the stimulus often yields better results as it allows the compound to enter the cells and interact with its targets.

  • Possible Cause 3: Indirect Mechanism of Action.

    • Troubleshooting: DMT may be acting on upstream components of the NF-κB pathway. Consider investigating its effect on the phosphorylation and degradation of IκBα and the activity of the IκB kinase (IKK) complex.

Antiviral Assays (e.g., Plaque Reduction Assay for HSV-1)

Problem: High variability in plaque numbers between replicate wells.

  • Possible Cause 1: Inconsistent Virus Titer.

    • Troubleshooting: Ensure your virus stock has been accurately titered and is stored properly to maintain its infectivity. Use a consistent multiplicity of infection (MOI) for all experiments.

  • Possible Cause 2: Uneven Cell Monolayer.

    • Troubleshooting: A confluent and healthy cell monolayer is essential for accurate plaque formation. Ensure even cell seeding and check the monolayer for confluence before infection.

  • Possible Cause 3: Timing of Compound Addition.

    • Troubleshooting: The antiviral effect of DMT may be dependent on the stage of the viral life cycle it inhibits. Design experiments to test the effect of adding the compound at different times: before infection (pre-treatment), during infection (co-treatment), and after infection (post-treatment).

Quantitative Data Summary

Biological ActivityAssayCell Line/TargetIC50 Value
CytotoxicityMTT AssayHL-60 (Human promyelocytic leukemia)10 - 30 µM[1]
CytotoxicityMTT AssayHepG2 (Human hepatocellular carcinoma)10 - 30 µM[1]

Note: IC50 values can vary depending on the specific experimental conditions, including cell line, passage number, and assay protocol.

Experimental Protocols

MTT Cytotoxicity Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with the medium containing the compound or vehicle control (DMSO).

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

NF-κB Luciferase Reporter Assay
  • Cell Transfection and Seeding: Co-transfect cells with an NF-κB-responsive firefly luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization. Seed the transfected cells in a 96-well plate.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulation: Induce NF-κB activation by adding a stimulus (e.g., TNF-α, LPS) to the wells. Include unstimulated and vehicle-treated controls.

  • Incubation: Incubate the plate for an appropriate time (e.g., 6-8 hours) to allow for reporter gene expression.

  • Cell Lysis: Lyse the cells using a suitable lysis buffer.

  • Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions of the dual-luciferase assay kit.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of NF-κB inhibition relative to the stimulated vehicle control.

HSV-1 Plaque Reduction Assay
  • Cell Seeding: Seed host cells (e.g., Vero cells) in a 6-well or 12-well plate to form a confluent monolayer.

  • Compound and Virus Preparation: Prepare serial dilutions of this compound and dilute the HSV-1 stock to a concentration that will produce a countable number of plaques.

  • Infection and Treatment:

    • Pre-treatment: Incubate the cell monolayer with the compound for a set period before removing it and adding the virus.

    • Co-treatment: Mix the compound and virus and add the mixture to the cell monolayer.

    • Post-treatment: Infect the cells with the virus first, then remove the inoculum and add the medium containing the compound.

  • Adsorption: Allow the virus to adsorb to the cells for 1-2 hours at 37°C.

  • Overlay: Remove the virus inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing methylcellulose) to restrict virus spread to adjacent cells.

  • Incubation: Incubate the plates for 2-3 days at 37°C to allow for plaque formation.

  • Plaque Visualization and Counting: Fix the cells with a fixative (e.g., methanol) and stain with a staining solution (e.g., crystal violet). Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque inhibition for each compound concentration compared to the virus-only control.

Visualizations

nf_kb_pathway cluster_stimulus Inflammatory Stimulus cluster_inhibition Potential Inhibition by DMT cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus TNF-α / LPS IKK IKK Complex stimulus->IKK Activates DMT This compound DMT->IKK Inhibits IkappaB IκBα IKK->IkappaB Phosphorylates NFkB_inactive NF-κB (p50/p65) IkappaB->NFkB_inactive Degrades & Releases NFkB_inactive->IkappaB Bound/Inactive NFkB_active NF-κB (p50/p65) NFkB_inactive->NFkB_active Translocates DNA DNA NFkB_active->DNA Gene_expression Pro-inflammatory Gene Expression DNA->Gene_expression

References

Technical Support Center: Dammar-20(21)-en-3,24,25-triol Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dammar-20(21)-en-3,24,25-triol. The information is presented in a question-and-answer format to directly address common stability and degradation issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: For long-term storage, this compound should be stored as a lyophilized powder at -20°C in amber vials. Under these conditions, it can maintain over 95% purity for at least 12 months. Storing the compound in solution, even at 4°C, can lead to significant degradation, with a potential purity loss of up to 78% over the same period.[1]

Q2: I'm observing a loss of purity in my this compound sample. What are the likely causes?

A2: The primary causes of degradation for this compound are improper storage, exposure to light, and oxidative stress. If you are storing the compound in solution, degradation is significantly accelerated. Oxidation is a known degradation pathway, potentially forming 24,25-epoxy-dammar-20(21)-en-3-one.[1] Review your storage and handling procedures to ensure the compound is protected from these factors.

Q3: How should I prepare solutions of this compound for my experiments to minimize degradation?

A3: It is highly recommended to prepare solutions fresh for each experiment. If you must store a stock solution, prepare it in a suitable solvent such as DMSO, aliquot it into single-use volumes in amber vials, and store it at -80°C. Minimize freeze-thaw cycles. Before use, allow the aliquot to equilibrate to room temperature before opening to prevent condensation.

Q4: Is this compound sensitive to light?

A4: While specific photostability studies for this compound are not extensively documented in the provided search results, it is best practice for triterpenoids and other complex organic molecules to be protected from light. Always store both the solid compound and its solutions in amber vials or containers wrapped in aluminum foil to prevent potential photodegradation.

Troubleshooting Guides

Issue 1: Unexpected or inconsistent results in biological assays.
  • Possible Cause: Degradation of this compound in your stock or working solutions.

  • Troubleshooting Steps:

    • Verify Purity: Check the purity of your current stock of this compound using a suitable analytical method like HPLC-UV.

    • Prepare Fresh Solutions: Prepare a fresh solution from a new or properly stored lyophilized powder.

    • Compare Results: Repeat the experiment with the freshly prepared solution and compare the results to those obtained with the older solution.

    • Review Handling Procedures: Ensure that solutions are not repeatedly freeze-thawed and are protected from light during storage and handling.

Issue 2: Appearance of additional peaks in my chromatogram during analysis.
  • Possible Cause: Degradation of this compound into one or more degradation products.

  • Troubleshooting Steps:

    • Identify Degradants: If possible, use mass spectrometry (MS) coupled with your chromatography system to identify the mass of the new peaks. A common degradation product to look for is 24,25-epoxy-dammar-20(21)-en-3-one.[1]

    • Perform Forced Degradation Study: To confirm the identity of degradation peaks, you can perform a forced degradation study on a pure sample of this compound. This involves intentionally exposing the compound to harsh conditions (e.g., acid, base, peroxide, heat, light) to generate degradation products.

    • Optimize Storage and Handling: Based on the identified degradation pathway, adjust your storage and experimental conditions to minimize the formation of these impurities. For example, if oxidative degradation is confirmed, consider de-gassing your solvents or adding an antioxidant if compatible with your experimental system.

Data Presentation

Table 1: Stability of this compound Under Different Storage Conditions

Storage FormTemperatureContainerDurationPurity
Lyophilized Powder-20°CAmber Vials12 Months>95%
Solution4°CN/A12 Months~22%

Data synthesized from available information.[1]

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol provides a general method for assessing the purity of this compound.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water is often effective. For example, start with a mixture of 70:30 (acetonitrile:water) and gradually increase the acetonitrile concentration to 90:10 over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 210 nm.

  • Sample Preparation: Dissolve a small amount of this compound in the initial mobile phase composition or a compatible solvent like methanol (B129727) or DMSO. Ensure the final concentration is within the linear range of the detector.

  • Injection Volume: 10-20 µL.

  • Analysis: The purity is calculated by dividing the peak area of the main compound by the total peak area of all detected peaks.

Protocol 2: Forced Degradation Study Workflow

This is a generalized workflow for conducting a forced degradation study to understand the stability of this compound.

  • Sample Preparation: Prepare several solutions of this compound in a suitable solvent at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: Expose the solutions to the following stress conditions:

    • Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for 24 hours.

    • Oxidation: Add 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Incubate a solution at 80°C for 48 hours.

    • Photodegradation: Expose a solution to a light source that provides both UV and visible light (as per ICH Q1B guidelines) for a specified duration.

  • Neutralization: After the incubation period, neutralize the acidic and basic solutions.

  • Analysis: Analyze all samples (including a control sample stored under normal conditions) by HPLC-UV/MS to identify and quantify the degradation products.

Visualizations

logical_relationship cluster_storage Storage Conditions cluster_stability Compound Stability cluster_degradation Degradation Pathways Lyophilized Powder (-20°C, Amber Vial) Lyophilized Powder (-20°C, Amber Vial) High Purity (>95%) High Purity (>95%) Lyophilized Powder (-20°C, Amber Vial)->High Purity (>95%) Maintains Solution (4°C) Solution (4°C) Significant Degradation (~78% loss) Significant Degradation (~78% loss) Solution (4°C)->Significant Degradation (~78% loss) Leads to Oxidation Oxidation Significant Degradation (~78% loss)->Oxidation Hydrolysis Hydrolysis Significant Degradation (~78% loss)->Hydrolysis Photodegradation Photodegradation Significant Degradation (~78% loss)->Photodegradation

Caption: Relationship between storage and stability.

experimental_workflow Start Start Inconsistent Results Observed Inconsistent Results Observed Start->Inconsistent Results Observed Verify Purity (HPLC) Verify Purity (HPLC) Inconsistent Results Observed->Verify Purity (HPLC) Prepare Fresh Solution Prepare Fresh Solution Verify Purity (HPLC)->Prepare Fresh Solution Repeat Experiment Repeat Experiment Prepare Fresh Solution->Repeat Experiment Compare Results Compare Results Repeat Experiment->Compare Results Problem Solved Problem Solved Compare Results->Problem Solved Problem Persists Problem Persists Compare Results->Problem Persists Investigate Other Factors Investigate Other Factors Problem Persists->Investigate Other Factors

Caption: Troubleshooting inconsistent results.

References

Technical Support Center: Improving the Solubility of Dammar-20(21)-en-3,24,25-triol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in solubilizing the lipophilic triterpenoid, "Dammar-20(21)-en-3,24,25-triol".

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a dammarane-type triterpenoid, a class of natural compounds known for their diverse biological activities. Like many other triterpenoids, it is a lipophilic molecule, meaning it has poor solubility in aqueous solutions. This low aqueous solubility can significantly hinder its use in in vitro and in vivo experiments, leading to challenges in formulation, inaccurate dosing, and reduced bioavailability.

Q2: What are the initial signs of solubility issues with this compound in my experiments?

A2: You may be encountering solubility problems if you observe the following:

  • Visible Precipitate: The compound falls out of solution, appearing as cloudiness, crystals, or a film in your stock solution or assay medium.

  • Inconsistent Results: There is high variability between replicate experiments.

  • Low Biological Activity: The observed biological effect is lower than expected, which could be due to the actual concentration of the dissolved compound being lower than the nominal concentration.

Q3: What solvents can I use to prepare a stock solution of this compound?

A3: For initial solubilization, organic solvents are necessary. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for creating high-concentration stock solutions of lipophilic compounds.[1][2] Ethanol (B145695) and methanol (B129727) can also be considered. It is crucial to first prepare a concentrated stock solution in an appropriate organic solvent before further dilution into aqueous buffers or cell culture media. For maximum solubility in aqueous buffers, it is recommended to first dissolve the compound in an organic solvent like ethanol or DMSO and then dilute it with the aqueous buffer of choice.[3]

Troubleshooting Guides

This section provides guidance on common issues encountered during the solubilization of this compound and similar compounds.

Issue 1: The compound precipitates out of my aqueous buffer/medium after dilution from the organic stock solution.

Cause: This phenomenon, often called "crashing out," occurs when the concentration of the compound exceeds its solubility limit in the final aqueous environment. The organic solvent from the stock solution is not sufficient to keep the compound dissolved upon high dilution in the aqueous phase.

Solutions:

  • Optimize Co-solvent Concentration: Ensure the final concentration of the organic co-solvent (e.g., DMSO, ethanol) is kept as low as possible, typically below 1% (v/v) in cell-based assays to avoid solvent-induced toxicity.[2]

  • Use a Surfactant: Incorporating a low concentration of a non-ionic surfactant, such as Tween 80 or Polysorbate 80, can help to form micelles that encapsulate the lipophilic compound and improve its dispersion in the aqueous phase.

  • Employ Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.

  • Gentle Heating and Mixing: Briefly warming the aqueous medium (e.g., to 37°C) and vortexing while adding the stock solution can sometimes improve dissolution.[2]

Issue 2: I am observing low or inconsistent biological activity in my in vitro assays.

Cause: This could be a direct consequence of poor solubility. If the compound is not fully dissolved, the actual concentration reaching the cells or target is lower and more variable than intended. Aggregation of the compound can also lead to non-specific effects or an inaccurate assessment of its activity.

Solutions:

  • Confirm Solubility: Before conducting biological assays, visually inspect your final working solutions under a microscope to check for any precipitate.

  • Use a Solubility Enhancement Technique: Proactively use one of the detailed methods described in the "Experimental Protocols" section below (Cyclodextrin Complexation, Solid Dispersion, or Nanoparticle Formulation) to prepare your compound.

  • Run Vehicle Controls: Always include a vehicle control (the final concentration of solvent(s) and other excipients without the compound) to account for any effects of the formulation itself on the assay.

Quantitative Data on Solubility of Related Dammarane (B1241002) Triterpenoids

Table 1: Solubility of Representative Dammarane Triterpenoids in Various Solvents

CompoundSolventSolubilityReference
Ginsenoside Rg1DMSO~ 10 mg/mL[3]
Ginsenoside Rg1Dimethyl formamide (B127407)~ 10 mg/mL[3]
Ginsenoside Rg1Ethanol:PBS (1:1, pH 7.2)~ 0.5 mg/mL[3]
Ginsenoside ReEthanol~ 5 mg/mL[4]
Ginsenoside ReDMSO~ 15 mg/mL[4]
Ginsenoside ReDimethyl formamide (DMF)~ 20 mg/mL[4]
Ginsenoside ReDMF:PBS (1:1, pH 7.2)~ 0.5 mg/mL[4]
20(S)-ProtopanaxadiolDMSO92 mg/mL (199.68 mM)[5]
20(S)-ProtopanaxadiolEthanol33 mg/mL[5]
20(S)-ProtopanaxadiolWaterInsoluble[5]

Table 2: Improvement of Ginsenoside Solubility using Formulation Strategies

CompoundFormulation MethodResultReference
Ginsenoside ReInclusion complex with γ-cyclodextrinDissolution rate increased 9.27 times compared to the pure powder.[6]
20(S)-ProtopanaxadiolPhospholipid ComplexEquilibrium solubility in water increased 6.53-fold.[7]
Ginsenoside Rg5Inclusion complex with β-cyclodextrinSolubility increased from 25.5% to 78.5%.[8]

Experimental Protocols

Here are detailed methodologies for three key experimental approaches to enhance the solubility of this compound.

Protocol 1: Cyclodextrin (B1172386) Inclusion Complexation

This method involves the encapsulation of the lipophilic "guest" molecule (this compound) within the hydrophobic cavity of a "host" cyclodextrin molecule, rendering the complex more water-soluble.

Materials:

  • This compound

  • Cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin (HP-β-CD) or γ-cyclodextrin)

  • Deionized water

  • Ethanol or Methanol

  • Magnetic stirrer and stir bar

  • Freeze-dryer (lyophilizer)

Methodology: Co-evaporation Method

  • Dissolve the Compound: Accurately weigh a specific amount of this compound and dissolve it in a minimal amount of a suitable organic solvent like ethanol or methanol.

  • Dissolve the Cyclodextrin: In a separate container, dissolve the chosen cyclodextrin in deionized water. The molar ratio of the compound to cyclodextrin typically ranges from 1:1 to 1:2, but this should be optimized.

  • Mix the Solutions: Slowly add the solution of this compound to the cyclodextrin solution while stirring continuously.

  • Stir: Allow the mixture to stir at room temperature for 24-72 hours to facilitate the formation of the inclusion complex.

  • Solvent Evaporation: Remove the organic solvent and water using a rotary evaporator or by freeze-drying to obtain a solid powder of the inclusion complex.

  • Characterization: The formation of the inclusion complex can be confirmed by techniques such as Fourier-transform infrared spectroscopy (FTIR), Differential Scanning Calorimetry (DSC), and Powder X-ray Diffraction (PXRD).

  • Solubility Assessment: Determine the aqueous solubility of the resulting complex and compare it to the unformulated compound.

Troubleshooting:

  • Low Complexation Efficiency: Try a different type of cyclodextrin (e.g., β-CD, γ-CD, or their derivatives). The size of the cyclodextrin cavity is crucial for effective encapsulation. Also, consider adjusting the molar ratio and stirring time.

  • Precipitation During Complexation: The concentration of the compound or cyclodextrin may be too high. Try using more dilute solutions.

G cluster_prep Preparation of Solutions cluster_complex Complex Formation cluster_isolation Isolation of Complex dissolve_compound Dissolve this compound in Organic Solvent mix Mix Solutions dissolve_compound->mix dissolve_cd Dissolve Cyclodextrin in Deionized Water dissolve_cd->mix stir Stir for 24-72 hours mix->stir evaporate Solvent Evaporation / Freeze-Drying stir->evaporate powder Obtain Solid Powder of Inclusion Complex evaporate->powder

Workflow for Cyclodextrin Inclusion Complexation.
Protocol 2: Solid Dispersion by Solvent Evaporation

This technique involves dispersing the compound at a molecular level in a solid hydrophilic carrier. The increased surface area and the amorphous nature of the drug in the dispersion enhance its dissolution rate.

Materials:

  • This compound

  • Hydrophilic polymer carrier (e.g., Polyvinylpyrrolidone (PVP) K30, Polyethylene glycol (PEG) 6000, or Poloxamer 188)[9]

  • Organic solvent (e.g., methanol, ethanol, or a mixture)

  • Rotary evaporator or vacuum oven

  • Mortar and pestle, or a mill

  • Sieves

Methodology:

  • Preparation of Solution: Accurately weigh this compound and the chosen polymer carrier (common weight ratios of drug to carrier are 1:1, 1:5, or 1:9, which should be optimized). Dissolve both components in a suitable organic solvent.

  • Solvent Evaporation: Evaporate the solvent using a rotary evaporator under reduced pressure. A thin film of the solid dispersion will form on the wall of the flask.

  • Drying: Further dry the solid mass in a vacuum oven to remove any residual solvent.

  • Pulverization and Sieving: Scrape the dried solid dispersion from the flask, and pulverize it using a mortar and pestle. Pass the resulting powder through a sieve to obtain a uniform particle size.

  • Characterization: Characterize the solid dispersion using DSC, PXRD, and FTIR to confirm the amorphous state of the compound and the absence of chemical interactions with the carrier.[9]

  • Dissolution Study: Perform an in vitro dissolution study to compare the dissolution rate of the solid dispersion with that of the pure compound.[9]

Troubleshooting:

  • Phase Separation During Drying: This may indicate immiscibility between the compound and the carrier. Try a different polymer carrier or a combination of carriers. The choice of solvent can also influence miscibility.

  • Recrystallization of the Compound: The amorphous form can be unstable and may revert to a crystalline state over time. This can be detected by PXRD. Using polymers with a high glass transition temperature (Tg) or adding a crystallization inhibitor can improve stability.

G cluster_prep Solution Preparation cluster_dispersion Dispersion Formation cluster_processing Post-Processing weigh Weigh Compound and Polymer Carrier dissolve Dissolve in Organic Solvent weigh->dissolve evaporate Evaporate Solvent (Rotary Evaporator) dissolve->evaporate dry Dry under Vacuum evaporate->dry pulverize Pulverize Solid Mass dry->pulverize sieve Sieve to Obtain Uniform Powder pulverize->sieve

Workflow for Solid Dispersion by Solvent Evaporation.
Protocol 3: Nanoparticle Formulation by Emulsion-Solvent Evaporation

This method encapsulates the compound within a polymeric nanoparticle, which can improve its solubility and provide controlled release.

Materials:

  • This compound

  • Biodegradable polymer (e.g., Poly(lactic-co-glycolic acid) - PLGA)

  • Organic solvent (e.g., Dichloromethane or Ethyl acetate)

  • Aqueous solution with a surfactant (e.g., Polyvinyl alcohol - PVA, or Poloxamer 188)

  • High-speed homogenizer or sonicator

  • Magnetic stirrer

  • Centrifuge

Methodology:

  • Organic Phase Preparation: Dissolve this compound and the polymer (e.g., PLGA) in the organic solvent.

  • Emulsification: Add the organic phase to the aqueous surfactant solution. Emulsify the mixture using a high-speed homogenizer or sonicator to form an oil-in-water (o/w) emulsion. The energy and duration of homogenization/sonication will influence the nanoparticle size.

  • Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.

  • Nanoparticle Collection: Collect the nanoparticles by centrifugation.

  • Washing: Wash the collected nanoparticles with deionized water multiple times to remove the excess surfactant and unencapsulated compound.

  • Lyophilization: Freeze-dry the washed nanoparticles to obtain a powder that can be easily redispersed. A cryoprotectant (e.g., trehalose) may be added before freeze-drying to prevent aggregation.

  • Characterization: Characterize the nanoparticles for size, zeta potential, morphology (e.g., by Scanning Electron Microscopy - SEM), and encapsulation efficiency.

Troubleshooting:

  • Large or Polydisperse Nanoparticles: Optimize the homogenization/sonication parameters (speed, time). The concentrations of the polymer and surfactant can also affect the particle size.

  • Low Encapsulation Efficiency: The compound may have some solubility in the aqueous phase, leading to its loss during emulsification and washing. Using a higher concentration of the polymer or a different solvent system might improve encapsulation.

  • Nanoparticle Aggregation: Ensure sufficient surfactant concentration. Aggregation after lyophilization can be minimized by using a cryoprotectant.

G cluster_prep Phase Preparation cluster_formation Nanoparticle Formation cluster_purification Purification & Isolation organic_phase Dissolve Compound & Polymer in Organic Solvent emulsify Emulsify Organic Phase in Aqueous Phase (Homogenizer/Sonicator) organic_phase->emulsify aqueous_phase Prepare Aqueous Surfactant Solution aqueous_phase->emulsify evaporate Evaporate Organic Solvent emulsify->evaporate centrifuge Collect Nanoparticles by Centrifugation evaporate->centrifuge wash Wash with Deionized Water centrifuge->wash lyophilize Freeze-dry to Obtain Nanoparticle Powder wash->lyophilize

Workflow for Nanoparticle Formulation.

References

Technical Support Center: Dammar-20(21)-en-3,24,25-triol and Tetrazolium-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated support center for researchers utilizing Dammar-20(21)-en-3,24,25-triol and other triterpenoid (B12794562) compounds in cell-based assays. This resource provides essential guidance on potential interferences with commonly used tetrazolium-based viability assays like the MTT, MTS, and XTT assays, and offers robust troubleshooting strategies and alternative protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound (DMT) is a triterpenoid compound isolated from various plant sources, including those from the genus Shorea and Walsura robusta.[1][2] Its chemical formula is C₃₀H₅₂O₃.[1] DMT has garnered significant interest in pharmacological research due to its diverse biological activities, including cytotoxic effects against various cancer cell lines.[1]

Q2: We are observing higher than expected cell viability in our MTT assay when treating cells with this compound. Is this expected?

This is a known potential issue. Triterpenoids, like many natural product extracts, can directly reduce tetrazolium salts (e.g., MTT) to their colored formazan (B1609692) products.[3] This chemical reduction is independent of the cellular metabolic activity that the assay is designed to measure, leading to artificially inflated absorbance readings and masking the compound's true cytotoxic effects.[3][4]

Q3: What is the mechanism behind this interference?

The interference is primarily due to the inherent reducing potential of the triterpenoid compound itself.[3] Tetrazolium-based assays rely on cellular dehydrogenases and reducing agents like NADH and NADPH to convert the tetrazolium salt into a colored formazan.[3] Compounds with their own reducing capabilities can mimic this biological process by directly donating electrons to the tetrazolium salt, causing a color change even in the absence of viable cells.[3][5]

Q4: How can we confirm if this compound is interfering with our MTT assay?

To confirm interference, a cell-free control experiment is recommended.[5] In this setup, you will add this compound at the same concentrations used in your cellular experiment to the cell culture medium containing the MTT reagent, but without any cells. If you observe an increase in absorbance that is dependent on the concentration of the compound, it confirms direct reduction of MTT.[3]

Troubleshooting Guides

Issue 1: Inconsistent or Artificially High Absorbance in MTT/Tetrazolium Assays

Potential Cause: Direct reduction of the tetrazolium salt by this compound.

Troubleshooting Steps & Solutions:

  • Perform a Cell-Free Control:

    • Prepare a 96-well plate with cell culture medium (without cells).

    • Add the same concentrations of this compound as used in your cell-based assay.

    • Add the MTT or other tetrazolium reagent according to your standard protocol.

    • Incubate for the same duration as your cell-based assay.

    • Add the solubilization solvent (for MTT).

    • Measure the absorbance at the appropriate wavelength.

    • A significant, dose-dependent increase in absorbance in the absence of cells indicates direct chemical reduction.

  • Modify the Assay Protocol:

    • Wash Out the Compound: After treating the cells with this compound for the desired incubation period, gently wash the cells with fresh, serum-free medium or PBS before adding the MTT reagent. This minimizes the direct interaction between the compound and the assay reagent.[3][5]

  • Switch to a Non-Interfering Assay: For more reliable and accurate results, consider using an alternative cell viability assay that operates on a different principle.[3] Recommended alternatives are detailed in the "Alternative Experimental Protocols" section below.

Quantitative Data Summary

The following table summarizes the cytotoxic activity of various triterpenoid compounds, highlighting the importance of selecting the appropriate assay to avoid misleading results. Note that direct comparison between studies can be challenging due to variations in experimental conditions.

CompoundCell LineAssay UsedReported IC₅₀Reference
This compoundHL-60, HepG2Not Specified10-30 µM[1]
20(S)-Dammar-25(26)-ene-3β,12β,20-triolHCT-8Not Specified31.6 μg/mL[6]
Cycloartane-3,24,25-triolDU145, PC-3Not Specified1.67±0.18 μM, 2.226±0.28 μM[6]

Experimental Protocols

Cell-Free MTT Reduction Assay Protocol

This protocol is designed to determine if this compound directly reduces the MTT reagent.

  • Plate Setup: Prepare a 96-well plate. In designated wells, add cell culture medium without cells.

  • Compound Addition: Add serial dilutions of this compound to the wells at the same final concentrations used in your cell-based experiments. Include a vehicle-only control.

  • MTT Reagent Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 2-4 hours under your standard assay conditions (e.g., 37°C, 5% CO₂).

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Reading: Mix gently and read the absorbance at 570 nm.

Alternative Experimental Protocols

Given the high potential for interference, we strongly recommend using alternative assays for determining the cytotoxicity of this compound.

Sulforhodamine B (SRB) Assay

This assay is based on the measurement of cellular protein content and is less susceptible to interference from reducing compounds.[3]

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with this compound for the desired duration.

  • Cell Fixation: Gently add 50-100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well to fix the cells. Incubate at 4°C for at least 1 hour.

  • Washing: Carefully remove the TCA and wash the plates five times with 1% (v/v) acetic acid. Allow the plates to air dry completely.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound dye.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Reading: Measure the absorbance at 510 nm.

ATP-Based Luminescent Assay (e.g., CellTiter-Glo®)

These assays quantify the amount of ATP present, which is a key indicator of metabolically active, viable cells.[3] They are generally less prone to artifacts from test compounds.[4]

  • Assay Plate Preparation: Prepare a 96-well opaque-walled plate with cells in culture medium.

  • Compound Treatment: Add this compound to the experimental wells and incubate for the desired period.

  • Reagent and Plate Equilibration: Equilibrate the plate and its contents to room temperature for approximately 30 minutes. Thaw the ATP assay reagent (e.g., CellTiter-Glo®) and equilibrate to room temperature.

  • Reagent Addition: Add a volume of the ATP assay reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).

  • Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Luminescence Reading: Measure the luminescence using a luminometer.

Visual Guides

MTT_Interference_Workflow cluster_experiment MTT Assay with this compound cluster_troubleshooting Troubleshooting cluster_resolution Resolution start Start Experiment observe Observe Unexpectedly High Viability start->observe cell_free Perform Cell-Free Control Assay observe->cell_free direct_reduction Direct MTT Reduction by Compound? cell_free->direct_reduction wash_out Modify Protocol: Wash Out Compound direct_reduction->wash_out Yes alternative_assay Switch to Alternative Assay (SRB, ATP-based) direct_reduction->alternative_assay Yes accurate_data Obtain Accurate Cytotoxicity Data wash_out->accurate_data alternative_assay->accurate_data

Caption: Troubleshooting workflow for MTT assay interference.

Assay_Mechanism_Comparison cluster_mtt MTT Assay cluster_interference Interference Pathway cluster_srb SRB Assay cluster_atp ATP Assay mtt_node MTT (Yellow, Soluble) formazan Formazan (Purple, Insoluble) mtt_node->formazan Cellular Dehydrogenases dmt This compound (Reducing Agent) dmt->formazan Direct Chemical Reduction srb_dye SRB Dye cellular_protein Total Cellular Protein srb_dye->cellular_protein Binds to atp ATP (from viable cells) light Luminescent Signal atp->light luciferin Luciferin + Luciferase luciferin->light

Caption: Comparison of viability assay mechanisms.

References

Technical Support Center: Chromatographic Separation of Dammarane Triterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the chromatographic separation of dammarane (B1241002) triterpenoids. The information is tailored for researchers, scientists, and professionals involved in drug development.

Frequently Asked Questions (FAQs)

Q1: What makes the chromatographic separation of dammarane triterpenoids so challenging?

A1: The primary challenges in separating dammarane triterpenoids, such as ginsenosides (B1230088), stem from their structural similarities and physicochemical properties:

  • Structural Isomers: Many dammarane triterpenoids are isomers with the same molecular weight but differ in the number, position, or type of sugar moieties attached to the triterpene aglycone.[1] This results in very similar polarities and chromatographic behaviors, making them difficult to resolve.

  • Weak UV Chromophores: The triterpenoid (B12794562) backbone lacks strong chromophores, leading to poor sensitivity with UV-Vis detectors, especially at wavelengths above 220 nm.[1][2] Detection is often limited to the low UV range (around 203 nm), which can be inaccurate and prone to interference.

  • Complexity of Plant Extracts: These compounds are typically extracted from complex plant matrices, which contain numerous other metabolites that can interfere with separation and detection.[3][4]

Q2: What are the most effective chromatographic techniques for separating dammarane triterpenoids?

A2: Several techniques have proven effective:

  • High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): These are the most common methods, often using reversed-phase C18 columns. UPLC, with its smaller particle size columns (e.g., 1.7 µm), offers higher resolution, sensitivity, and faster analysis times compared to traditional HPLC.[1][5][6]

  • Counter-Current Chromatography (CCC): This is a liquid-liquid separation technique that avoids the use of a solid stationary phase, thereby eliminating issues like irreversible adsorption of the sample.[7][8][9] It is particularly useful for preparative scale separations and purifying compounds from crude extracts.[10][11]

Q3: Which detectors are most suitable for the analysis of dammarane triterpenoids?

A3: Due to the weak UV absorption of these compounds, more universal detectors are preferred:

  • Evaporative Light Scattering Detector (ELSD): ELSD is a mass-flow sensitive detector that is more universal than UV and is well-suited for non-volatile compounds like triterpenoids.[12][13] It provides a more stable baseline during gradient elution compared to UV detection.[12]

  • Mass Spectrometry (MS): Coupling LC with MS (LC-MS) or tandem MS (MS/MS) provides high sensitivity and specificity, allowing for both quantification and structural identification of the separated compounds.[1][2][5]

Troubleshooting Guide

Problem: Poor Peak Resolution or Co-elution of Isomers

Potential Cause Recommended Solution
Suboptimal Mobile Phase Modify the gradient elution program. A shallower gradient can improve the separation of closely eluting peaks. Also, consider adding modifiers like formic acid or ammonium (B1175870) acetate (B1210297) to the mobile phase, which can alter selectivity.[6][14]
Inadequate Column Efficiency Switch to a column with a smaller particle size (e.g., from 5 µm to sub-2 µm) to increase the number of theoretical plates.[15] Alternatively, using a longer column or coupling two columns can also enhance resolution, though this will increase backpressure and run time.[15]
Incorrect Stationary Phase If using a standard C18 column, consider trying a different stationary phase chemistry. Phenyl-hexyl or embedded polar group (EPG) phases can offer different selectivity for isomeric compounds.
Temperature Fluctuations Use a column oven to maintain a stable and elevated temperature (e.g., 45-50°C).[5][6] This reduces mobile phase viscosity and can improve peak shape and separation efficiency.[15]

Problem: Low Sensitivity and Poor Detection

Potential Cause Recommended Solution
Inappropriate Detector If using a UV detector, switch to a more universal detector like an ELSD or a mass spectrometer (MS) for improved sensitivity.[2][12]
Suboptimal ELSD Settings Optimize ELSD parameters, including the drift tube temperature and nebulizer gas flow rate. The ideal temperature is the lowest that still allows for complete evaporation of the mobile phase.[12][16] Lower gas pressures often lead to higher signal intensity.[16]
Sample Overloading Injecting too much sample can lead to peak broadening and distortion, which reduces apparent sensitivity.[17] Reduce the injection volume or dilute the sample.
Sample Solvent Incompatibility Dissolve and inject samples in a solvent that is weaker than or identical to the initial mobile phase.[18] Injecting in a stronger solvent can cause peak distortion and poor chromatography.

Problem: Inconsistent Retention Times

Potential Cause Recommended Solution
Insufficient Column Equilibration Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. For gradient elution, this typically requires flushing with 10-20 column volumes.
Mobile Phase Preparation Prepare fresh mobile phase for each analysis batch. Ensure accurate and consistent composition, especially for multi-component mobile phases.[17] Degas solvents properly to prevent bubble formation.[14]
Pump or System Leak Check the system for any leaks, as a drop in pressure will lead to a lower flow rate and longer retention times.[19] Monitor the system backpressure; a lower-than-usual pressure often indicates a leak.[19]
Fluctuating Column Temperature Maintain a constant and controlled column temperature using a column oven. Even small ambient temperature changes can affect retention times.[17]

Experimental Protocols

General Protocol for UPLC-MS/MS Analysis of Ginsenosides

This protocol is a generalized example based on common methodologies.[1][5][6]

  • Sample Preparation:

    • Grind dried plant material (e.g., ginseng root) to a fine powder.[20]

    • Extract a known quantity (e.g., 1.0 g) of the powder with a solvent like 70% methanol (B129727) via ultrasonication or reflux.

    • Centrifuge the extract and filter the supernatant through a 0.22 µm syringe filter prior to injection.

  • Chromatographic Conditions:

    • System: Ultra-Performance Liquid Chromatography (UPLC) system.

    • Column: A reversed-phase C18 column (e.g., Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).[6]

    • Mobile Phase:

      • A: Water with 0.1% formic acid or 0.5 mM ammonium acetate.[6]

      • B: Acetonitrile with 0.1% formic acid.[6]

    • Gradient Program: (This is an example and should be optimized)

      • Start with a low percentage of B (e.g., 20%), increase linearly to a high percentage (e.g., 95%) over several minutes, hold, and then return to initial conditions to re-equilibrate. A typical separation of multiple ginsenosides can be achieved in under 10 minutes.[6]

    • Flow Rate: 0.3 - 0.4 mL/min.[6]

    • Column Temperature: 45 - 50°C.[5][6]

    • Injection Volume: 1 - 5 µL.

  • Mass Spectrometry Conditions:

    • Ion Source: Electrospray Ionization (ESI), typically in negative mode for ginsenosides.

    • Scan Mode: Multiple Reaction Monitoring (MRM) for quantification of specific known compounds.[1][5] This involves defining precursor-to-product ion transitions for each analyte.

    • Key Parameters: Optimize capillary voltage, cone voltage, desolvation gas temperature, and flow rate for maximum signal intensity.[5]

Quantitative Data Summary

Table 1: Example UPLC Gradient Program for Ginsenoside Separation

Time (min)Flow Rate (mL/min)% Mobile Phase A (Water + 0.1% Formic Acid)% Mobile Phase B (Acetonitrile + 0.1% Formic Acid)
0.00.48020
2.00.48020
5.00.43367
6.00.41090
7.00.41090
7.10.48020
9.00.48020

This table is a representative example adapted from published methods and should be optimized for specific applications and columns.[6]

Visualizations

Caption: Troubleshooting workflow for poor peak resolution.

Caption: General experimental workflow for triterpenoid analysis.

References

Long-term storage and stability of "Dammar-20(21)-en-3,24,25-triol" solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the long-term storage and stability of "Dammar-20(21)-en-3,24,25-triol" solutions. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid "this compound"?

For maximal stability, solid "this compound" should be stored as a lyophilized powder in a tightly sealed, amber vial at -20°C in a desiccated environment. Following these guidelines can maintain over 95% purity for at least 12 months.

Q2: How should I prepare stock solutions of "this compound"?

Due to its lipophilic nature, "this compound" is expected to have good solubility in organic solvents. It is recommended to prepare stock solutions in anhydrous, high-purity solvents such as Dimethyl Sulfoxide (DMSO), ethanol, or methanol. To minimize degradation, it is advisable to prepare fresh solutions for immediate use whenever possible. For storage, stock solutions should be kept at -20°C in tightly sealed, amber vials.

Q3: What are the primary degradation pathways for "this compound" in solution?

The primary degradation pathway for dammarane (B1241002) triterpenoids like "this compound" is autoxidation.[1] This process can be initiated by exposure to light, elevated temperatures, and the presence of oxygen. Hydrolysis under strongly acidic or basic conditions can also contribute to degradation.

Troubleshooting Guides

Issue Possible Cause Troubleshooting Steps
Precipitation in refrigerated or frozen solutions. Low solubility at reduced temperatures.1. Allow the solution to equilibrate to room temperature before use. 2. If precipitation persists, gently warm the solution and sonicate to aid in re-dissolving. 3. Consider preparing a more dilute stock solution or using a different solvent system.
Discoloration of the solution (e.g., yellowing). Oxidative degradation.1. Prepare fresh solutions using high-purity, degassed solvents. 2. Store solutions under an inert atmosphere (e.g., argon or nitrogen). 3. Minimize exposure to light by using amber vials and storing them in the dark.
Loss of potency or inconsistent results in biological assays. Chemical degradation of the compound.1. Verify the integrity of your stock solution using an analytical method like HPLC. 2. Prepare fresh solutions from solid material for critical experiments. 3. Review your storage conditions to ensure they align with the recommendations (cool, dark, and dry).
Unexpected peaks in HPLC analysis. Formation of degradation products.1. If using forced degradation, neutralize the sample before analysis. 2. Analyze the sample using a mass spectrometer (LC-MS) to identify the mass of the unknown peaks, which may correspond to oxidized or hydrolyzed forms of the parent compound.

Data Presentation

Table 1: Recommended Storage Conditions for "this compound"

Form Temperature Container Atmosphere Duration
Solid (Lyophilized Powder)-20°CTightly sealed amber vialDesiccated>12 months
Stock Solution (in DMSO, Ethanol, or Methanol)-20°CTightly sealed amber vialInert gas (e.g., Argon)Up to 6 months (validation recommended)
Working Solution (in aqueous buffer)2-8°CTightly sealed amber vialN/A<24 hours

Experimental Protocols

Protocol 1: Preparation of a "this compound" Stock Solution
  • Accurately weigh the desired amount of solid "this compound".

  • Add a small volume of a suitable organic solvent (e.g., DMSO) to the solid.

  • Vortex or sonicate the mixture until the solid is completely dissolved.

  • Bring the solution to the final desired concentration by adding more solvent.

  • Store the stock solution in a tightly sealed amber vial at -20°C.

Protocol 2: Stability Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the stability of "this compound" solutions. Method validation for specific applications is recommended.

  • HPLC System: A standard HPLC system with a UV or PDA detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-20 min: 80-100% B

    • 20-25 min: 100% B

    • 25-30 min: 100-80% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 205 nm (as triterpenoids without strong chromophores absorb at low wavelengths).[2]

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Procedure:

  • Prepare a standard solution of "this compound" of known concentration.

  • Inject the standard to determine the retention time and peak area.

  • Inject the aged or stressed sample solution.

  • Compare the peak area of "this compound" in the sample to the standard to quantify the remaining compound.

  • Observe any new peaks that may indicate the formation of degradation products.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_storage Storage Conditions cluster_analysis Stability Analysis cluster_results Data Interpretation prep Prepare 'this compound' solution storage_temp Temperature (-20°C, 4°C, 25°C, 40°C) prep->storage_temp Expose to various conditions storage_light Light Exposure (Dark vs. Light) prep->storage_light Expose to various conditions storage_solvent Solvent (DMSO, Ethanol, Aqueous Buffer) prep->storage_solvent Expose to various conditions hplc HPLC Analysis (Quantify parent compound and detect degradation products) storage_temp->hplc Analyze at time points (T=0, 1, 2, 4 weeks) storage_light->hplc Analyze at time points (T=0, 1, 2, 4 weeks) storage_solvent->hplc Analyze at time points (T=0, 1, 2, 4 weeks) data Determine degradation rate and identify stable conditions hplc->data

Caption: Experimental workflow for assessing the stability of "this compound" solutions.

degradation_pathway parent This compound oxidized Oxidized Products (e.g., epoxides, ketones) parent->oxidized Oxidation (O2, light, heat) hydrolyzed Hydrolyzed Products (cleavage of side chain) parent->hydrolyzed Hydrolysis (acid/base)

Caption: Potential degradation pathways for "this compound".

References

Technical Support Center: Investigating Dammarane-Type Triterpenoids in Cancer Multidrug Resistance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers investigating the potential of Dammar-20(21)-en-3,24,25-triol and other dammarane-type triterpenoids to reverse multidrug resistance (MDR) in cancer cells. While direct studies on this compound are limited, this guide draws upon research on structurally related compounds, such as ginsenoside Rg3 and 20(S)-protopanaxadiol (aPPD), to address common experimental challenges.

Troubleshooting Experimental Issues

Question 1: We are not observing a significant reversal of resistance to our primary chemotherapeutic agent when co-administered with our dammarane-type triterpenoid (B12794562). What could be the issue?

Answer: Several factors could contribute to this observation. Consider the following troubleshooting steps:

  • Compound Concentration: The concentration of the dammarane-type triterpenoid may be suboptimal. It is crucial to perform a dose-response matrix experiment with varying concentrations of both the chemotherapeutic agent and the triterpenoid to identify the optimal synergistic concentrations.

  • Cell Line Specificity: The mechanism of MDR can vary between cancer cell lines. The cell line you are using may not express the specific ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), that are targeted by the triterpenoid.[1][2] Confirm the expression of relevant MDR proteins (e.g., P-gp/ABCB1, MRP1/ABCC1, ABCG2) in your cell line using Western blot or qPCR.

  • Compound Stability and Solubility: Ensure that the dammarane-type triterpenoid is stable and soluble in your cell culture medium for the duration of the experiment. Poor solubility can lead to an inaccurate effective concentration. Consider using a suitable vehicle, such as DMSO, and include a vehicle-only control.

  • Incubation Time: The timing of co-administration or pre-incubation with the triterpenoid could be critical. Experiment with different incubation times to determine if pre-treatment with the compound is necessary to inhibit the efflux pumps before adding the chemotherapeutic agent.

Question 2: Our cell viability assay shows that the dammarane-type triterpenoid is cytotoxic on its own at concentrations intended for MDR reversal. How can we distinguish between direct cytotoxicity and chemosensitization?

Answer: This is a common challenge when working with bioactive compounds. Here’s how to address it:

  • Determine the IC50: First, determine the half-maximal inhibitory concentration (IC50) of the dammarane-type triterpenoid alone in both the drug-sensitive and drug-resistant cancer cell lines.

  • Use Non-Toxic Concentrations: For subsequent MDR reversal experiments, use the triterpenoid at concentrations well below its IC50 value (e.g., IC10 or IC20) to minimize its intrinsic cytotoxic effects.[3]

  • Combination Index (CI) Analysis: To formally assess the interaction between the triterpenoid and the chemotherapeutic agent, perform a combination index analysis based on the Chou-Talalay method. This will quantitatively determine if the combination is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).

Question 3: We are having trouble interpreting the results of our fluorescent dye efflux assay (e.g., Rhodamine 123 or Calcein-AM). What are the common pitfalls?

Answer: Fluorescent dye efflux assays are critical for assessing the inhibition of ABC transporters like P-gp.[4] Common issues include:

  • Inappropriate Dye Concentration: Using a dye concentration that is too high can lead to signal saturation, while a concentration that is too low may result in a poor signal-to-noise ratio. Titrate the dye to find the optimal concentration for your specific cell line and instrument (flow cytometer or plate reader).

  • Incorrect Gating in Flow Cytometry: Ensure you are gating on the live, single-cell population to exclude debris and cell aggregates, which can confound the fluorescence readings.

  • Autofluorescence: Both the cancer cells and the test compound may exhibit autofluorescence. Always include unstained cells and cells treated with the triterpenoid alone as controls to set the baseline fluorescence.

  • Reversibility of Inhibition: Some dammarane-type triterpenoids, like aPPD, have shown reversible P-gp inhibition.[1] If you wash the cells after incubation with the inhibitor, you may lose the effect. The experimental design should account for the potential reversibility of the inhibition.

Frequently Asked Questions (FAQs)

Question 1: What is the primary mechanism by which dammarane-type triterpenoids are thought to reverse multidrug resistance?

Answer: The primary proposed mechanism is the inhibition of ABC transporters, which are responsible for pumping chemotherapeutic drugs out of cancer cells.[5] For instance, ginsenoside Rg3 and 20S-protopanaxadiol have been shown to inhibit the function of P-glycoprotein (P-gp), a major ABC transporter.[1][4] This inhibition leads to increased intracellular accumulation of the anticancer drug, thereby restoring its cytotoxic effect. Some studies also suggest that these compounds may modulate the fluidity of the cell membrane, which can affect the function of membrane-bound transporters.[6]

Question 2: Do dammarane-type triterpenoids affect the expression levels of ABC transporters or just their function?

Answer: The mechanism can vary. Some dammarane (B1241002) triterpenoids, like ginsenoside Rg3, have been shown to downregulate the expression of MDR-associated proteins, including P-gp, MPR1, and LPR1, in xenograft tumor models.[7][8] In other in vitro studies, compounds like Rg3 and aPPD have been shown to directly inhibit the function of P-gp without altering its expression level.[1][4] It is therefore important to investigate both the functional inhibition and the potential for altered expression of these transporters.

Question 3: What are the key differences between studying MDR reversal in vitro versus in vivo?

Answer:

  • In Vitro Studies: These are essential for elucidating the molecular mechanisms of MDR reversal. They allow for controlled experiments to measure drug accumulation, transporter inhibition, and effects on specific signaling pathways in cancer cell lines.

  • In Vivo Studies: These are crucial for evaluating the therapeutic potential in a whole-organism context. Animal models, such as xenografts, are used to determine if the dammarane-type triterpenoid can enhance the efficacy of chemotherapy in reducing tumor growth and to assess any potential toxicity of the combination therapy.[4][7]

Data Presentation: Effects of Dammarane-Type Triterpenoids on MDR

CompoundCancer Cell LineChemotherapeutic AgentObserved Effect on MDRReference
Ginsenoside Rg3 A549/DDP (Lung Cancer)Cisplatin (DDP)Increased DDP cytotoxicity; Downregulated P-gp, MPR1, and LPR1 expression in xenografts.[7][8]
Ginsenoside Rg3 KBV20C (Cervical Cancer)Doxorubicin, Colchicine, VincristineReversed resistance; Competitively inhibited P-gp.[4]
Ginsenoside Rg3 KB V20C (Fibrosarcoma)DoxorubicinIncreased membrane fluidity in resistant cells.[6]
20(S)-protopanaxadiol (aPPD) P388adr (Leukemia)DoxorubicinPotently inhibited P-gp activity (comparable to verapamil); Inhibition was reversible.[1][2]
PPD Analogues KBvcr (Oral Carcinoma)Docetaxel, Vincristine, AdriamycinSensitized MDR cells to chemotherapeutic agents by inhibiting P-gp.[3]

Experimental Protocols

Cell Viability and Chemosensitization Assay (MTT Assay)
  • Cell Seeding: Seed drug-sensitive (e.g., A549) and drug-resistant (e.g., A549/DDP) cells in 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with:

    • Chemotherapeutic agent alone (serial dilutions).

    • Dammarane-type triterpenoid alone (serial dilutions).

    • A combination of the chemotherapeutic agent and a non-toxic concentration of the triterpenoid.

    • Include vehicle-only controls.

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control and determine IC50 values. Use combination index analysis to evaluate synergy.

Rhodamine 123 Accumulation Assay (Flow Cytometry)
  • Cell Preparation: Harvest approximately 5x10⁵ resistant cells (e.g., KBV20C) per sample.

  • Inhibitor Incubation: Pre-incubate the cells with the dammarane-type triterpenoid (at a non-toxic concentration) or a known P-gp inhibitor (e.g., verapamil) in serum-free medium for 1 hour at 37°C.

  • Dye Loading: Add Rhodamine 123 to a final concentration of 1 µg/mL and incubate for another 60-90 minutes at 37°C in the dark.

  • Washing: Wash the cells twice with ice-cold PBS to stop the efflux.

  • Flow Cytometry Analysis: Resuspend the cells in 500 µL of PBS and analyze immediately on a flow cytometer, measuring the fluorescence in the appropriate channel (e.g., FITC).

  • Data Analysis: Compare the mean fluorescence intensity of treated cells to that of untreated controls. An increase in fluorescence indicates inhibition of efflux.

Western Blot for MDR Protein Expression
  • Cell Lysis: Treat resistant cells with the dammarane-type triterpenoid for 24-48 hours. Lyse the cells in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an 8-10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA for 1 hour. Incubate with a primary antibody against the target protein (e.g., P-gp, MRP1) overnight at 4°C. Follow with incubation with an HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizations

MDR_Reversal_Pathway cluster_membrane Cell Membrane Chemo Chemotherapeutic Drug Cell Cancer Cell Chemo->Cell Enters Efflux Drug Efflux Accumulation Intracellular Drug Accumulation Triterpenoid Dammarane-Type Triterpenoid Pgp P-glycoprotein (ABC Transporter) Triterpenoid->Pgp Inhibits Pgp->Chemo Apoptosis Apoptosis / Cell Death Accumulation->Apoptosis

Caption: Proposed mechanism of MDR reversal by a dammarane-type triterpenoid.

Experimental_Workflow start Start: Select Drug-Resistant and Sensitive Cell Lines ic50 Determine IC50 of Triterpenoid and Chemotherapeutic Agent start->ic50 synergy Chemosensitization Assay (MTT / Combination Index) ic50->synergy mechanism Mechanism of Action Studies synergy->mechanism invivo In Vivo Validation (Xenograft Model) synergy->invivo If synergistic efflux Functional Assay: Rhodamine 123 Efflux mechanism->efflux expression Expression Analysis: Western Blot for P-gp mechanism->expression efflux->invivo expression->invivo end Conclusion: Evaluate Therapeutic Potential invivo->end

References

Technical Support Center: Mitigating Co-elution of Structural Analogues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting the purification of structural analogues. This guide provides in-depth answers to frequently asked questions and detailed troubleshooting protocols to help you resolve co-elution issues in your experiments.

Frequently Asked Questions (FAQs)

Q1: How can I identify if I have a co-elution problem with my structural analogues?

A1: Co-elution, where two or more compounds elute from a chromatography column at the same time, can be challenging to detect, especially with structurally similar analogues.[1] Obvious signs include asymmetrical or broad peaks, and the appearance of a "shoulder" on a peak.[1] However, in cases of perfect co-elution, the peak may appear symmetrical.[1] To confirm co-elution, more advanced detection methods are necessary. If you are using a diode array detector (DAD), you can analyze the UV spectra across the peak; if the spectra are not identical, it indicates the presence of multiple components.[1] Similarly, with mass spectrometry (MS), you can compare mass spectra across the peak to see if the profiles shift, which would suggest co-elution.[1]

Q2: What is the first step I should take to troubleshoot the co-elution of structural analogues?

A2: A systematic approach is crucial for resolving co-eluting peaks.[2] The initial and often most impactful step is to optimize the mobile phase conditions.[3] This includes adjusting the solvent composition, modifying the pH, and changing the organic modifier.[4] For ionizable compounds, small changes in the mobile phase pH can significantly affect the retention and selectivity of the separation.[5] It is recommended to work with a pH that is at least two units away from the pKa of your analytes to ensure they are in a single ionic form.[4][5]

Q3: How does changing the organic solvent in the mobile phase help in separating structural analogues?

A3: Switching the organic modifier in your mobile phase, for instance, from acetonitrile (B52724) to methanol (B129727) or vice versa in reversed-phase chromatography, can alter the selectivity of the separation.[2][4] Different organic solvents interact differently with the analytes and the stationary phase, which can change the elution order and improve the resolution between closely eluting compounds.[2]

Q4: When should I consider changing my chromatography column (stationary phase)?

A4: If optimizing the mobile phase does not provide the desired resolution, the next step is to evaluate your stationary phase.[4] Changing the column chemistry is often the most effective way to resolve co-eluting peaks.[3][4] Consider a column with a different selectivity. For example, if you are using a C18 column, you might try a phenyl-hexyl or a cyano (CN) phase, which can offer different types of interactions and change the elution order.[2] Additionally, columns with smaller particle sizes or core-shell particles provide higher efficiency, leading to sharper peaks and better resolution.[2][3][4]

Q5: Can temperature be used to improve the separation of structural analogues?

A5: Yes, temperature is a powerful parameter for optimizing separations.[6] Adjusting the column temperature can alter the selectivity between structurally similar compounds.[7] Even subtle changes in temperature can shift the equilibrium between the analytes and the stationary phase, which may be enough to resolve co-eluting peaks.[7] Lowering the temperature can increase retention and may improve resolution for some compounds, while increasing the temperature can sometimes improve efficiency.[4][7] It is important to experiment with different temperatures within the stable range of your column and analytes.[4]

Troubleshooting Guides

Guide 1: Systematic Approach to Resolving Co-eluting Peaks

When faced with co-eluting structural analogues, a logical workflow can save time and resources. The following diagram outlines a step-by-step troubleshooting process.

G A Identify Co-elution (Peak Shape, DAD, MS) B Optimize Mobile Phase A->B C Change Organic Modifier (e.g., ACN to MeOH) B->C D Adjust pH B->D E Modify Gradient Profile (Slower Ramp Rate) B->E F Evaluate Stationary Phase C->F If no improvement L Resolution Achieved C->L Success D->F If no improvement D->L Success E->F If no improvement E->L Success G Change Column Chemistry (e.g., C18 to Phenyl) F->G H Decrease Particle Size F->H I Adjust Operating Parameters G->I If no improvement G->L Success H->I If no improvement H->L Success J Optimize Temperature I->J K Lower Flow Rate I->K J->L Success K->L Success

Caption: Troubleshooting workflow for HPLC co-elution.

Guide 2: The Resolution Equation in Practice

The resolution (Rs) between two peaks is governed by three key factors: efficiency (N), selectivity (α), and retention factor (k). Understanding their relationship is key to effective troubleshooting.

G Resolution Resolution (Rs) Efficiency Efficiency (N) Sharper Peaks Resolution->Efficiency Selectivity Selectivity (α) Peak Spacing Resolution->Selectivity Retention Retention Factor (k) Elution Time Resolution->Retention Efficiency_Factors Increase Column Length Decrease Particle Size Efficiency->Efficiency_Factors Selectivity_Factors Change Mobile Phase Change Stationary Phase Adjust Temperature Selectivity->Selectivity_Factors Retention_Factors Adjust Mobile Phase Strength Retention->Retention_Factors

Caption: Key factors influencing chromatographic resolution.

Quantitative Data on Separation Strategies

The following table summarizes the impact of different chromatographic parameters on the resolution of structural analogues, based on published experimental data.

Parameter AdjustedInitial Resolution (Rs)Final Resolution (Rs)Fold ImprovementReference CompoundChromatographic Mode
Mobile Phase pH 1.22.11.75Ionizable IsomersReversed-Phase
Organic Modifier 0.91.61.78Positional IsomersReversed-Phase
Stationary Phase 1.1 (C18)1.9 (Phenyl-Hexyl)1.73DiastereomersReversed-Phase
Temperature 1.4 (40°C)1.8 (25°C)1.29Conformational IsomersReversed-Phase
Gradient Slope 1.0 (5%/min)1.5 (2%/min)1.50Structural AnaloguesReversed-Phase

This table is a representation of typical improvements and the actual results may vary depending on the specific compounds and conditions.

Experimental Protocols

Protocol 1: Optimizing the Mobile Phase Gradient

This protocol describes a systematic approach to optimizing a gradient elution method to improve the separation of co-eluting structural analogues.

Objective: To enhance the resolution of closely eluting compounds by modifying the gradient profile.

Materials:

  • HPLC or UHPLC system with a gradient pump and detector.

  • Analytical column suitable for the analytes.

  • Mobile phase solvents (e.g., water with 0.1% formic acid as mobile phase A, and acetonitrile with 0.1% formic acid as mobile phase B).

  • Sample containing the co-eluting structural analogues.

Procedure:

  • Initial Scouting Gradient:

    • Run a fast, broad gradient to determine the approximate elution time of the compounds of interest (e.g., 5% to 95% B in 10 minutes).

  • Shallow Gradient around Elution Point:

    • Based on the scouting run, design a shallower gradient around the elution time of the co-eluting peaks. For example, if the peaks elute at 40% B, you could run a gradient from 30% to 50% B over 20 minutes.

  • Introduce Isocratic Steps:

    • If the shallow gradient improves but does not fully resolve the peaks, try introducing an isocratic hold just before the elution of the critical pair.[2] This can sometimes enhance separation. For example, hold the mobile phase composition at 35% B for 5 minutes before continuing the gradient.

  • Systematic Adjustment:

    • Methodically decrease the ramp rate of the gradient (e.g., from 2%/min to 1%/min) and observe the effect on resolution. A slower gradient generally improves the separation of closely eluting compounds.[2]

  • Analysis:

    • Compare the chromatograms from each run, paying close attention to the resolution (Rs) between the target peaks. A resolution of >1.5 is generally considered baseline separation.[2]

Protocol 2: Screening of Different Stationary Phases

This protocol outlines a method for selecting an optimal stationary phase to resolve co-eluting structural analogues when mobile phase optimization is insufficient.

Objective: To identify a stationary phase with different selectivity that can resolve the co-eluting compounds.

Materials:

  • HPLC or UHPLC system.

  • A selection of analytical columns with different chemistries (e.g., C18, Phenyl-Hexyl, Cyano, C8).

  • Optimized mobile phase from previous experiments.

  • Sample containing the co-eluting structural analogues.

Procedure:

  • Column Selection:

    • Choose a set of columns with diverse stationary phase chemistries to maximize the chances of finding a suitable selectivity.

  • Initial Mobile Phase:

    • Use the best mobile phase conditions identified during mobile phase optimization as a starting point for each column.

  • Column Equilibration:

    • For each new column, ensure it is properly equilibrated with the mobile phase before the first injection. This typically involves flushing with 10-20 column volumes of the mobile phase.

  • Sample Injection:

    • Inject the sample onto each column using the same injection volume and concentration.

  • Gradient Run:

    • Run a generic gradient on each column to assess the retention and selectivity for the compounds of interest.

  • Data Analysis and Comparison:

    • Compare the chromatograms obtained from each column. Look for changes in elution order and improvements in peak separation.

  • Further Optimization:

    • Select the column that provides the best initial separation and perform further mobile phase optimization on that specific column to fine-tune the resolution.

Protocol 3: Temperature Optimization Study

This protocol provides a framework for investigating the effect of column temperature on the separation of structural analogues.

Objective: To determine the optimal column temperature for maximizing the resolution of co-eluting peaks.

Materials:

  • HPLC or UHPLC system with a column thermostat.

  • Analytical column and mobile phase that provide partial separation.

  • Sample containing the co-eluting structural analogues.

Procedure:

  • Set Initial Temperature:

    • Start with a standard temperature, for example, 30°C.

  • Equilibrate the System:

    • Allow the column and mobile phase to equilibrate at the set temperature for at least 15-20 minutes before the first injection to ensure a stable baseline.

  • Inject Sample:

    • Inject the sample and record the chromatogram.

  • Vary Temperature:

    • Systematically vary the column temperature in increments (e.g., 5°C). It is advisable to test a range of temperatures, for example, from 20°C to 50°C, provided this is within the stable operating range of the column.

  • Equilibrate and Inject at Each Temperature:

    • At each new temperature setting, repeat steps 2 and 3.

  • Analyze Results:

    • Compare the chromatograms obtained at different temperatures. Note any changes in retention times, peak shape, and, most importantly, the resolution between the structural analogues.

  • Determine Optimal Temperature:

    • Identify the temperature that provides the best separation. This temperature can then be incorporated into the final analytical method.

References

Validation & Comparative

A Comparative Guide to Dammar-20(21)-en-3,24,25-triol and Other Dammarane Triterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of Dammar-20(21)-en-3,24,25-triol and other notable dammarane (B1241002) triterpenoids. The information is supported by experimental data from various studies, with a focus on cytotoxic, anti-inflammatory, and neuroprotective properties.

Introduction to Dammarane Triterpenoids

Dammarane triterpenoids are a class of tetracyclic triterpenes that form the structural backbone of saponins (B1172615), such as the well-known ginsenosides (B1230088) found in Panax ginseng.[1] These compounds exhibit a wide range of biological activities, making them a subject of significant interest in drug discovery and development.[2][3] The basic dammarane skeleton can be modified with various functional groups, leading to a diverse array of derivatives with distinct pharmacological profiles.[4] Among the most studied are the protopanaxadiol (B1677965) (PPD) and protopanaxatriol (B1242838) (PPT) types, which differ in their hydroxylation patterns.[5][6]

This compound is a specific dammarane triterpenoid (B12794562) isolated from plants such as Walsura robusta.[7][8] This guide will compare its reported activities with those of other key dammarane triterpenoids.

Cytotoxic Activity: A Comparative Analysis

The cytotoxic effects of dammarane triterpenoids against various cancer cell lines have been extensively studied. The structure of the dammarane, particularly the side chain and modifications on the tetracyclic core, plays a crucial role in its anti-cancer potential.[9][10]

Table 1: Comparative Cytotoxicity (IC50 values in µM) of Dammarane Triterpenoids against Various Cancer Cell Lines

CompoundHL-60 (Leukemia)HepG2 (Liver)A549 (Lung)MCF-7 (Breast)PC-3 (Prostate)HCT-8 (Colon)
This compound 10-30[7]10-30[7]----
20(S)-Protopanaxadiol (PPD)15.53 ± 0.81[4]45.67 ± 5.22[4]----
20(S)-Protopanaxatriol (PPT)22.79 ± 3.54[4]43.44 ± 4.87[4]----
20(S)-Ginsenoside Rg3------
20(S)-Dammar-25(26)-ene-3β,12β,20-triol-----31.6 µg/mL[7]
Ginsenoside-Rg18--150[11]---
Compound 4c (AD-2 derivative)--1.07 ± 0.05[12]---
3β-acetyl-20S,24S-epoxy-25-hydroxy-dammarane------

Note: IC50 values are presented as reported in the cited literature. Direct comparison should be made with caution due to variations in experimental conditions.

Structure-Activity Relationship in Cytotoxicity

Studies suggest that the presence and position of hydroxyl groups, as well as the nature of the side chain, significantly influence the cytotoxic activity of dammarane triterpenoids. For instance, some studies indicate that an open side chain is associated with stronger activity compared to a cyclic side chain.[9] Furthermore, oxidation at certain positions, such as C-3, can enhance cytotoxicity.[10]

Anti-inflammatory Activity

Dammarane triterpenoids have demonstrated potent anti-inflammatory effects, primarily through the inhibition of the NF-κB signaling pathway and modulation of Liver X Receptors (LXRs).[2][13][14]

Table 2: Anti-inflammatory Activity of Selected Dammarane Triterpenoids

CompoundAssayCell LineIC50 (µM)Key Findings
Ginsenoside RdNF-κB Luciferase AssayHepG212.05 ± 0.82[14]Significant inhibition of TNF-α-induced NF-κB activation.[14]
Ginsenoside KmNF-κB Luciferase AssayHepG28.84 ± 0.99[14]Potent inhibition of TNF-α-induced NF-κB activation.[14]
Aglinin C 3-acetateTNF-α induced NF-κB activationHepG212.45 ± 2.37[2]Significant inhibitory effect.[2]
24-epi-cabraleadiolTNF-α induced NF-κB activationHepG213.95 ± 1.57[2]Significant inhibitory effect.[2]
CabraleahydroxylactoneLXR ActivationHepG220.29 ± 3.69[2]Possessed anti-inflammatory effect against LXR activation.[2]
CKN (Ginsenoside K derivative)-RAW264.7-Alleviates atherosclerosis by activating the LXRα pathway and reducing pro-inflammatory cytokines.[13]
Signaling Pathways in Inflammation

Dammarane triterpenoids often exert their anti-inflammatory effects by targeting key signaling pathways. The NF-κB pathway is a central regulator of inflammation, and its inhibition by compounds like ginsenosides Rd and Km leads to a downstream reduction in pro-inflammatory mediators.[14] Additionally, some dammaranes act as LXR agonists, which can have anti-inflammatory and metabolic benefits.[2][13]

Figure 1: Inhibition of the NF-κB signaling pathway by dammarane triterpenoids.

Neuroprotective Effects

Several dammarane triterpenoids have shown promise in protecting neuronal cells from damage, particularly from glutamate-induced excitotoxicity, a key factor in neurodegenerative diseases.[15][16]

Table 3: Neuroprotective Activity of Selected Dammarane Triterpenoids

CompoundModelCell LineConcentrationKey Findings
Protopanaxadiol (PPD)Glutamate-induced toxicityRat cortical cells100 nM - 10 µMSignificantly reduced neuronal cell damage.[16]
Protopanaxatriol (PPT)Glutamate-induced toxicityPC12 cells0.1 - 10 µMMost neuroprotective among nine tested saponins, increasing cell viability to 91.7%.[15]
Dammarane Saponins (from G. longipes)Hypoxia-induced injuryPC12 cells-Nine saponins exhibited significant anti-hypoxic activities.[17]
Mechanism of Neuroprotection

The neuroprotective effects of dammarane triterpenoids are often attributed to their ability to mitigate oxidative stress, preserve mitochondrial function, and inhibit apoptotic pathways. For example, protopanaxatriol has been shown to reverse mitochondrial membrane potential collapse and reduce the generation of reactive oxygen species (ROS) in glutamate-treated PC12 cells.[15]

Neuroprotection_Workflow start Neuronal Cell Culture (e.g., PC12 cells) glutamate (B1630785) Induce Excitotoxicity (e.g., Glutamate) start->glutamate treatment Pre-treatment with Dammarane Triterpenoid start->treatment incubation Incubation glutamate->incubation treatment->glutamate viability Assess Cell Viability (e.g., MTT Assay) incubation->viability ros Measure ROS Levels incubation->ros mmp Assess Mitochondrial Membrane Potential incubation->mmp apoptosis Analyze Apoptosis (e.g., Flow Cytometry) incubation->apoptosis data Data Analysis and Comparison viability->data ros->data mmp->data apoptosis->data

Figure 2: General experimental workflow for assessing neuroprotective effects.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).

Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the dammarane triterpenoid and a vehicle control.

  • Incubation: Incubate the treated cells for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • IC50 Calculation: Calculate the IC50 value from the dose-response curve.

NF-κB Activation Assay (Luciferase Reporter Assay)

Objective: To measure the inhibition of NF-κB transcriptional activity.

Methodology:

  • Cell Transfection: Transfect cells (e.g., HepG2) with a reporter plasmid containing the luciferase gene under the control of an NF-κB response element.

  • Compound Treatment: Treat the transfected cells with the dammarane triterpenoid for a specified duration.

  • Stimulation: Induce NF-κB activation by treating the cells with an inflammatory stimulus (e.g., TNF-α).

  • Cell Lysis: Lyse the cells to release the luciferase enzyme.

  • Luminometry: Add a luciferase substrate and measure the luminescence, which is proportional to NF-κB activity.

  • Data Analysis: Normalize the luciferase activity to a control and calculate the inhibitory effect of the compound.

Neuroprotection Assay (Glutamate-Induced Toxicity in PC12 Cells)

Objective: To assess the protective effect of a compound against glutamate-induced neuronal cell death.

Methodology:

  • Cell Culture: Culture PC12 cells in appropriate media.

  • Pre-treatment: Pre-treat the cells with different concentrations of the dammarane triterpenoid for a defined period.

  • Glutamate Challenge: Expose the cells to a toxic concentration of glutamate to induce excitotoxicity.

  • Incubation: Incubate the cells for 24-48 hours.

  • Assessment of Cell Viability: Measure cell viability using methods such as the MTT assay.

  • Mechanistic Studies (Optional): Further investigate the mechanism of neuroprotection by measuring ROS levels, mitochondrial membrane potential, and markers of apoptosis.[15]

Conclusion

This compound demonstrates notable cytotoxic activity, placing it within the spectrum of bioactive dammarane triterpenoids. The broader class of dammaranes, including protopanaxadiols and protopanaxatriols, exhibits a wide range of pharmacological effects, including potent anti-inflammatory and neuroprotective properties. The structure-activity relationships within this class are complex, with subtle modifications to the dammarane skeleton leading to significant changes in biological activity. Further comparative studies under standardized conditions are necessary to fully elucidate the relative potency and therapeutic potential of this compound in relation to other members of this promising class of natural products.

References

A Comparative Guide to the Biological Activity of Dammarane Triterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dammarane-type triterpenoids, a class of tetracyclic triterpenes, are widely distributed in various medicinal plants and have garnered significant interest in the field of drug discovery due to their diverse and potent biological activities. This guide provides a comparative overview of the cytotoxic, anti-inflammatory, and neuroprotective effects of various dammarane (B1241002) triterpenoids, supported by experimental data. Detailed methodologies for key experiments are provided to facilitate reproducibility and further investigation.

Cytotoxic Activity

Dammarane triterpenoids have demonstrated significant cytotoxic effects against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting biological or biochemical functions. The following table summarizes the cytotoxic activity of several dammarane triterpenoids against various human cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Reference
Gymnosporone A A549 (Lung)33.45 ± 2.11[1]
Hep-G2 (Liver)41.23 ± 3.54[1]
MCF-7 (Breast)47.78 ± 4.01[1]
Gymnosporone B A549 (Lung)29.17 ± 1.89[1]
Hep-G2 (Liver)35.43 ± 2.87[1]
MCF-7 (Breast)42.11 ± 3.15[1]
Compound 15 (from G. diversifolia) A549 (Lung)10.65 ± 0.87[1]
Hep-G2 (Liver)12.14 ± 1.03[1]
MCF-7 (Breast)14.28 ± 1.22[1]
(20S)-20-hydroxydammar,24-en-3-on B16-F10 (Melanoma)21.55 ± 0.25
20S,24S-epoxy-3α,25-dihydroxy-dammarane MCF-7 (Breast)> 100[2]
B16-F10 (Melanoma)> 100[2]
(20S,24RS)-23,24-epoxy-24-methoxy-25,26,27-tris-nor dammar-3-one MCF-7 (Breast)> 100[2]
B16-F10 (Melanoma)> 100[2]
Ginsenoside-Rg18 A549 (NSCLC)150[3]
6'-malonyl formyl ginsenoside F1 HL-60 (Leukemia)16.74[4]
MGC80-3 (Gastric)29.51[4]
Hep-G2 (Liver)20.48[4]

Anti-inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Dammarane triterpenoids have been shown to possess potent anti-inflammatory properties, primarily through the inhibition of pro-inflammatory mediators and signaling pathways.

CompoundAssayCell LineIC50 (µM)Reference
Compound 7 (from C. paliurus) NO ProductionRAW 264.711.23[5][6]
Compound 8 (from C. paliurus) NO ProductionRAW 264.79.85[5][6]
Compound 10 (from C. paliurus) NO ProductionRAW 264.78.23[5][6]
Compound 11 (from C. paliurus) NO ProductionRAW 264.710.54[5][6]
Compound 3 (from G. diversifolia) NO ProductionRAW 264.795.71 ± 5.12[7]
Compound 7 (from G. diversifolia) NO ProductionRAW 264.771.85 ± 4.33[7]
Compound 8 (from G. diversifolia) NO ProductionRAW 264.788.23 ± 6.09[7]
Cabraleahydroxylactone LXR ActivationHepG220.29 ± 3.69[8]
Cabraleahydroxylactone 3-acetate LXR ActivationHepG224.32 ± 2.99[8]
Aglinin C 3-acetate NF-κB ActivationHepG212.45 ± 2.37
Aglinin C NF-κB ActivationHepG223.32 ± 3.25
24-epi-cabraleadiol NF-κB ActivationHepG213.95 ± 1.57

Neuroprotective Activity

Neurodegenerative diseases pose a significant challenge to global health. Certain dammarane triterpenoids have exhibited promising neuroprotective effects by mitigating oxidative stress, inflammation, and apoptosis in neuronal cells.

CompoundModelCell Line/AnimalEffectConcentration/DoseReference
Ginsenoside Rg2 Glutamate-induced neurotoxicityPC12 cellsAttenuated decrease in cell viability and increase in [Ca2+]i, MDA, and NO0.05, 0.1, 0.2 mmol/L[9]
Ginsenoside Rd Glutamate-induced excitotoxicityRat hippocampal neuronsIncreased cell viability0.1, 1, 10 µM[10]
Protopanaxatriol Glutamate-induced cell damagePC12 cellsIncreased cell viability to 91.7%0.1 - 10 µM[11]
Bacopaside (B14799058) I Transient focal ischemiaRatsReduced neurological deficits and cerebral infarct volume10 and 30 mg/kg[12]
Ginsenosides Rb1, Rc, and Rg5 Glutamate-induced apoptosisMouse striatum nerve YAC128 cellsProtective effectNot specified[13]
Dammarane-type saponins (B1172615) (Compounds 22 and 36 from G. longipes) Hypoxia-induced injuryPC12 cellsReduced apoptosis, decreased LDH and MDA, increased SODNot specified[14]

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 0.5–1 × 10⁴ cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Treat the cells with various concentrations of the dammarane triterpenoids and incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[4]

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.[3] Cell viability is expressed as a percentage of the control.

Anti-inflammatory Assay (Nitric Oxide Production in RAW 264.7 Macrophages)

This assay measures the production of nitric oxide (NO), a pro-inflammatory mediator, by macrophages.

  • Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 5 × 10⁵ cells/well and incubate for 12 hours.

  • Compound and LPS Treatment: Pre-treat the cells with various concentrations of the dammarane triterpenoids for 1 hour, followed by stimulation with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

  • Nitrite (B80452) Measurement: Collect the cell culture supernatant. Mix 100 µL of the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).

  • Absorbance Measurement: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm. The concentration of nitrite, a stable product of NO, is determined using a sodium nitrite standard curve.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the desired concentrations of dammarane triterpenoids for the specified time.

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15-20 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are negative for both Annexin V and PI. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic or necrotic cells are positive for both Annexin V and PI.

Signaling Pathways and Experimental Workflows

The biological activities of dammarane triterpenoids are often mediated through the modulation of specific signaling pathways. The following diagrams illustrate some of the key pathways and a typical experimental workflow.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Biological Assays cluster_analysis Data Analysis compound Dammarane Triterpenoid (B12794562) Isolation & Characterization treatment Incubate cells with various concentrations of dammarane triterpenoid compound->treatment cell_culture Cell Line Culture (e.g., A549, RAW 264.7, PC12) cell_culture->treatment cytotoxicity Cytotoxicity Assay (e.g., MTT) treatment->cytotoxicity anti_inflammatory Anti-inflammatory Assay (e.g., NO Production) treatment->anti_inflammatory neuroprotection Neuroprotection Assay (e.g., against glutamate (B1630785) toxicity) treatment->neuroprotection apoptosis Apoptosis Assay (e.g., Annexin V/PI) treatment->apoptosis data_analysis IC50 Calculation & Statistical Analysis cytotoxicity->data_analysis anti_inflammatory->data_analysis neuroprotection->data_analysis apoptosis->data_analysis

Caption: Experimental workflow for evaluating the biological activity of dammarane triterpenoids.

NFkB_pathway LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB NF-κB (p50/p65) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates to iNOS_COX2 iNOS, COX-2 (Pro-inflammatory genes) Nucleus->iNOS_COX2 Induces transcription Dammarane Dammarane Triterpenoids Dammarane->IKK Inhibits Dammarane->NFkB Inhibits Translocation

Caption: Dammarane triterpenoids inhibit the NF-κB inflammatory signaling pathway.

apoptosis_pathway Dammarane Dammarane Triterpenoids Bax Bax Dammarane->Bax Upregulates Bcl2 Bcl-2 Dammarane->Bcl2 Downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Promotes pore formation Bcl2->Mitochondrion Inhibits pore formation CytochromeC Cytochrome c Mitochondrion->CytochromeC Releases Apaf1 Apaf-1 CytochromeC->Apaf1 Binds to Caspase9 Caspase-9 Apaf1->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by dammarane triterpenoids.

References

Unlocking Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationship of Dammar-20(21)-en-3,24,25-triol and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of Dammar-20(21)-en-3,24,25-triol and its structurally related dammarane (B1241002) triterpenoids. By examining the structure-activity relationships (SAR), this document aims to facilitate the development of novel therapeutics with enhanced potency and selectivity. The information presented is curated from various scientific studies and is intended to serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery.

Comparative Analysis of Biological Activities

The therapeutic potential of this compound and its analogs spans across multiple domains, including anticancer, antidiabetic, and anti-inflammatory applications. The following tables summarize the quantitative data from various studies, offering a clear comparison of the efficacy of different structural modifications.

Cytotoxic Activity against Cancer Cell Lines

The dammarane scaffold has been a focal point for the development of novel anticancer agents. Modifications at various positions of the triterpenoid (B12794562) core and the side chain have shown significant impacts on cytotoxic activity.

Compound/DerivativeCell LineIC50 ValueReference
(20S)-20-hydroxydammar,24-en-3-onB16-F10 Melanoma21.55 ± 0.25 µM[1]
(20S)-20-hydroxydammar,24-en-3α-olB16-F10 Melanoma> 100 µM[1]
20(S)-Dammar-25(26)-ene-3β,12β,20-triolHCT-8 (Colon)31.6 µg/mL[2]
Cycloartane-3,24,25-triolDU145 (Prostate)1.67 ± 0.18 μM[2]
Cycloartane-3,24,25-triolPC-3 (Prostate)2.226 ± 0.28 μM[2]

Structure-Activity Relationship Insights:

  • The presence of a ketone group at the C-3 position appears to be more favorable for cytotoxicity against B16-F10 melanoma cells compared to a hydroxyl group.[1]

  • The acyclic form of the side chain demonstrated better cytotoxic effects than a tetrahydrofuran (B95107) ring.[1]

α-Glucosidase and PTP1B Inhibitory Activities

Dammarane-type triterpenoids have emerged as promising candidates for the management of type 2 diabetes through the inhibition of α-glucosidase and protein tyrosine phosphatase 1B (PTP1B).

Compound/DerivativeTarget EnzymeIC50 Value (µM)Reference
Notoginsenoside-LY (2)PTP1B29.08[3]
Compound 15PTP1B21.27[3]
Compound 20PTP1B28.12[3]
Compound 21PTP1B26.59[3]
Dammarane Saponin (1)α-Glucosidase257.74[4][5]
Dammarane Saponin (2)α-Glucosidase282.23[4][5]
3-Deoxy-3a-homo-3a-aza-28-cinnamoyloxy-20(29)-lupeneα-Glucosidase6.67[6]

Structure-Activity Relationship Insights:

  • Specific glycosylation patterns on the dammarane scaffold can significantly influence α-glucosidase and PTP1B inhibitory activities.[3][4][5]

  • The introduction of aza-heterocycles into the triterpenoid skeleton has been shown to produce potent α-glucosidase inhibitors.[6]

Experimental Protocols

To ensure the reproducibility and accurate comparison of experimental data, detailed methodologies for the key assays are provided below.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours.[7]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 72 hours.[7]

  • MTT Addition: Remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.[7]

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals. Incubate for 15 minutes at 37°C with shaking.[7]

  • Absorbance Measurement: Measure the absorbance at 492 nm using a microplate reader.[7]

α-Glucosidase Inhibition Assay

This assay measures the ability of a compound to inhibit the α-glucosidase enzyme, which is involved in carbohydrate digestion.

Procedure:

  • Enzyme and Inhibitor Incubation: Premix the α-glucosidase enzyme (2 U/mL) with 20 µL of the test compound solution (at a concentration of 1,000 µg/mL) and incubate for 5 minutes at 37°C.[8]

  • Substrate Addition: Add 20 µL of 1 mM p-nitrophenyl gluco-pyranoside (pNPG) in 50 mM phosphate (B84403) buffer (pH 6.8) to initiate the reaction.[8]

  • Incubation: Incubate the mixture at 37°C for 20 minutes.[8]

  • Reaction Termination: Stop the reaction by adding 50 µL of 1 mM sodium carbonate.[8]

  • Absorbance Measurement: Determine the α-glucosidase activity by measuring the absorbance at 405 nm.[8]

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition Assay

This assay evaluates the inhibitory effect of compounds on PTP1B, a negative regulator of insulin (B600854) signaling.

Procedure:

  • Assay Preparation: The assay is performed in a 96-well plate. The buffer solution consists of 25 mM Tris–HCl (pH 7.5), 2 mM β-mercaptoethanol, 1 mM EDTA, and 1 mM DTT.[9]

  • Reaction Mixture: Add 10 μL of the test compound solution to 20 μL of the PTP1B enzyme (1 μg/ml). Then, add 40 μL of 4 mM p-nitrophenyl phosphate (pNPP) in 130 μL of the buffer.[9]

  • Incubation and Measurement: Incubate the plate at 37°C for 10 minutes. The production of p-nitrophenol (pNP) from the dephosphorylation of pNPP is monitored by measuring the absorbance at 405 nm for 30 minutes using a microplate reader.[9]

  • Positive Control: Sodium vanadate (B1173111) (NaVO₄) is used as a positive control for inhibition.[9]

Signaling Pathways and Mechanisms of Action

Dammarane triterpenoids exert their biological effects by modulating various signaling pathways. Understanding these pathways is crucial for rational drug design.

LXRα Signaling Pathway in Atherosclerosis

Certain dammarane triterpenoid derivatives have been shown to alleviate atherosclerosis by activating the Liver X Receptor α (LXRα) pathway. Activation of LXRα leads to the upregulation of ABCA1, a key transporter involved in cholesterol efflux from macrophages, thereby preventing the formation of foam cells.[10][11]

LXR_pathway cluster_cell Macrophage CKN Dammarane Triterpenoid (CKN) LXR LXRα CKN->LXR Activates LXR_RXR LXRα/RXR Heterodimer LXR->LXR_RXR RXR RXR RXR->LXR_RXR Nucleus Nucleus LXR_RXR->Nucleus Translocates to ABCA1 ABCA1 Nucleus->ABCA1 Upregulates Expression Cholesterol_Efflux Cholesterol Efflux ABCA1->Cholesterol_Efflux Promotes

Caption: Activation of the LXRα pathway by a dammarane triterpenoid derivative (CKN).

AMPK Signaling Pathway Activation

AMP-activated protein kinase (AMPK) is a master regulator of cellular energy homeostasis. Some dammarane triterpenoids can activate AMPK, making them potential therapeutic agents for metabolic diseases.

AMPK_pathway cluster_cell Cell BMT Bitter Melon Triterpenoids (BMTs) CaMKKb CaMKKβ BMT->CaMKKb Activates AMPK AMPK CaMKKb->AMPK Phosphorylates & Activates Metabolic_Benefits Metabolic Benefits AMPK->Metabolic_Benefits Leads to

Caption: Proposed mechanism of AMPK activation by bitter melon triterpenoids.

This guide serves as a foundational resource for understanding the structure-activity relationships of this compound and its derivatives. The provided data and protocols are intended to support further research and development in this promising area of natural product chemistry.

References

A Comparative Guide to the In Vitro Bioactivity of Dammar-20(21)-en-3,24,25-triol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the bioactivity of novel compounds is paramount. This guide provides an objective comparison of the in vitro biological activities of Dammar-20(21)-en-3,24,25-triol (DMT), a dammarane-type triterpenoid (B12794562), with other related compounds. The information is supported by available experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and workflows.

This compound is a natural triterpenoid isolated from plants such as Walsura robusta and those of the Shorea genus.[1] In vitro studies have highlighted its potential as a therapeutic agent, demonstrating cytotoxic, anti-inflammatory, and antiviral properties.[1]

Cytotoxic Activity

DMT has demonstrated significant cytotoxic effects against various cancer cell lines.[1] One study reported IC50 values for DMT in the range of 10 to 30 µM against human promyelocytic leukemia (HL-60) and hepatocellular carcinoma (HepG2) cells.[1] This activity is comparable to other dammarane-type saponins (B1172615), as detailed in the comparative data below.

Table 1: Comparative Cytotoxicity of Dammarane-Type Triterpenoids Against Various Cancer Cell Lines

CompoundCell LineCancer TypeIC50 ValueReference
This compound (DMT) HL-60Promyelocytic Leukemia10 - 30 µM[1]
HepG2Hepatocellular Carcinoma10 - 30 µM[1]
20(S)-Dammar-25(26)-ene-3β,12β,20-triolHCT-8Colon Cancer31.6 µg/mL[1]
Gymnosporone AA549Lung Carcinoma10.65 - 47.78 µM[2]
Hep-G2Liver Carcinoma10.65 - 47.78 µM[2]
MCF-7Breast Carcinoma10.65 - 47.78 µM[2]
Compound 15 (a dammarane (B1241002) triterpenoid)A549Lung Carcinoma10.65 - 14.28 µM[2][3][4]
Hep-G2Liver Carcinoma10.65 - 14.28 µM[2][3][4]
MCF-7Breast Carcinoma10.65 - 14.28 µM[2][3][4]
Bacopaside EMDA-MB-231, SHG-44, HCT-8, A-549, PC-3MVariousNot specified[5]
Bacopaside VIIMDA-MB-231, SHG-44, HCT-8, A-549, PC-3MVariousNot specified[5]
Anti-inflammatory Activity

DMT has been shown to possess anti-inflammatory properties by downregulating the production of pro-inflammatory cytokines.[1] Specifically, it has been observed to reduce the levels of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.[1] This mechanism is common among dammarane saponins, which are known to modulate key inflammatory signaling pathways. For instance, other dammarane-type saponins from Panax notoginseng have been found to exert their anti-inflammatory effects by inhibiting the MyD88/NF-κB and STAT3 pathways.[6][7][8]

Table 2: Comparative Anti-inflammatory Activity of Dammarane-Type Triterpenoids

CompoundModelKey FindingsReference
This compound (DMT) LPS-stimulated macrophagesReduced levels of TNF-α and IL-6[1]
Notoginsenosides NL-I and NL-JLPS-induced RAW 264.7 macrophagesInhibition of NO production; downregulation of TNF-α, IL-6, COX-2, NF-κB, and iNOS protein expression[9]
Saponins from Panax notoginsengZebrafish inflammatory modelsAlleviation of inflammatory response by blocking MyD88/NF-κB and STAT3 pathways[6][7][8]
Antiviral Activity

Research has indicated the potential of DMT as an antiviral agent. A study published in Phytochemistry explored its effects against Herpes Simplex Virus type 1 (HSV-1) and reported a significant reduction in viral replication in vitro.[1] The mechanism is thought to involve the inhibition of specific enzymes crucial for the viral life cycle.[1]

Table 3: Antiviral Activity of Dammarane-Type Triterpenoids

CompoundVirusKey FindingsReference
This compound (DMT) Herpes Simplex Virus type 1 (HSV-1)Significant reduction in viral replication[1]
Triterpenes from Dammar ResinHerpes Simplex Virus types I and IISignificant reduction in viral cytopathic effect[10]
Saponins from Panax notoginsengDengue virusSuppression of viral replication at adsorption/entry and intracellular stages[7][8]

Experimental Protocols

Below are detailed methodologies for key in vitro bioactivity assays relevant to the evaluation of this compound and its analogs.

Cytotoxicity Assay (MTT Assay)
  • Cell Culture: Human cancer cell lines (e.g., MCF-7, HepG2, A549) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^4 to 2 x 10^4 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The test compound, dissolved in DMSO and diluted with culture medium, is added to the wells at various concentrations. Control wells receive the vehicle (DMSO) at the same final concentration.

  • Incubation: The plates are incubated for a specified period, typically 24 to 72 hours.

  • MTT Addition: Following incubation, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan (B1609692) Solubilization: The medium is removed, and 100 µL of a dissolving solution (e.g., DMSO or a solution of isopropanol, sodium dodecyl sulfate, and HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Anti-inflammatory Assay (Nitric Oxide Production in Macrophages)
  • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere.

  • Compound Treatment: Cells are pre-treated with various concentrations of the test compound for 1-2 hours.

  • Inflammatory Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the wells.

  • Incubation: The plates are incubated for 24 hours.

  • Nitrite (B80452) Measurement (Griess Assay): The production of nitric oxide (NO) is quantified by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

  • Data Analysis: The absorbance is measured at 540 nm, and the concentration of nitrite is determined from a standard curve. The inhibitory effect of the compound on NO production is calculated.

Antiviral Assay (Plaque Reduction Assay for HSV-1)
  • Cell Culture: Vero cells (or another susceptible cell line) are grown to confluence in 24-well plates.

  • Virus Preparation: A stock of HSV-1 is diluted to a concentration that produces a countable number of plaques.

  • Compound and Virus Incubation: The virus is pre-incubated with various concentrations of the test compound for a set period (e.g., 1 hour) at 37°C.

  • Infection: The cell monolayers are washed, and the virus-compound mixture is added to the wells for adsorption (e.g., 1 hour at 37°C).

  • Overlay: The inoculum is removed, and the cells are overlaid with a medium containing a gelling agent (e.g., methylcellulose) to restrict virus spread to adjacent cells, thereby forming plaques. This overlay medium also contains the respective concentrations of the test compound.

  • Incubation: The plates are incubated for 2-3 days to allow for plaque formation.

  • Plaque Visualization and Counting: The cells are fixed and stained (e.g., with crystal violet), and the plaques are counted.

  • Data Analysis: The percentage of plaque reduction is calculated for each compound concentration relative to the virus control, and the EC50 value (the concentration that inhibits the viral cytopathic effect by 50%) is determined.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate a key anti-inflammatory signaling pathway modulated by some dammarane saponins and a general workflow for in vitro bioactivity screening.

G cluster_membrane Cell Membrane cluster_nucleus Nucleus TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 LPS LPS LPS->TLR4 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK NFkB_IkB NF-κB/IκB IKK->NFkB_IkB Phosphorylation NFkB NF-κB (active) NFkB_IkB->NFkB IkB_P IκB (degraded) NFkB_IkB->IkB_P DNA DNA NFkB->DNA Transcription Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Dammarane Dammarane Saponins Dammarane->IKK Inhibition Dammarane->NFkB Inhibition

Caption: NF-κB signaling pathway and points of inhibition by dammarane saponins.

G cluster_mech Mechanism of Action Studies start Start: Compound Isolation/Synthesis cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) start->cytotoxicity anti_inflammatory Anti-inflammatory Assay (e.g., NO Production) start->anti_inflammatory antiviral Antiviral Assay (e.g., Plaque Reduction) start->antiviral western_blot Western Blot (Protein Expression) cytotoxicity->western_blot flow_cytometry Flow Cytometry (Apoptosis, Cell Cycle) cytotoxicity->flow_cytometry anti_inflammatory->western_blot qpcr qPCR (Gene Expression) anti_inflammatory->qpcr antiviral->qpcr end Lead Compound Identification western_blot->end qpcr->end flow_cytometry->end

Caption: General workflow for in vitro bioactivity screening of a test compound.

References

Confirming the Purity of Synthetic "Dammar-20(21)-en-3,24,25-triol": A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthetic compounds is a critical step in preclinical and clinical studies. This guide provides a comparative overview of key analytical techniques for confirming the purity of synthetic "Dammar-20(21)-en-3,24,25-triol," a dammarane-type triterpenoid (B12794562) of significant interest for its potential therapeutic properties.

This document outlines the experimental protocols for High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS), presenting their strengths and limitations. The information herein is intended to guide researchers in selecting the most appropriate methods for their specific needs, ensuring the quality and reliability of their scientific investigations.

Comparison of Analytical Techniques for Purity Determination

The choice of analytical technique for purity assessment depends on various factors, including the required sensitivity, the nature of potential impurities, and the desired level of structural confirmation. The following table summarizes the key performance characteristics of HPLC-UV, quantitative NMR (qNMR), and LC-MS for the analysis of dammarane-type triterpenoids.

ParameterHPLC-UVQuantitative NMR (qNMR)LC-MS
Principle Separation based on polarity, detection by UV absorbance.Intrinsic signal intensity of nuclei in a magnetic field is directly proportional to the number of nuclei.Separation by polarity, detection by mass-to-charge ratio.
Primary Use Quantification of known compounds, purity assessment based on peak area.Absolute quantification without a specific reference standard, structural confirmation.Identification of known and unknown compounds, high sensitivity quantification.
Typical Limit of Detection (LOD) 0.08–0.65 µg/mL for similar triterpenoids[1].Generally in the low µg/mL range, dependent on the number of scans and magnetic field strength.0.02–0.04 mg/kg (approximately 0.02-0.04 ng/mL assuming 1g/mL density) for a range of analytes[1].
Typical Limit of Quantification (LOQ) 0.24–1.78 µg/mL for similar triterpenoids[1].Typically in the mid-to-high µg/mL range.0.05–0.13 mg/kg (approximately 0.05-0.13 ng/mL assuming 1g/mL density) for a range of analytes[1].
Advantages Robust, widely available, good for routine purity checks, cost-effective.Provides structural information, primary method for quantification, does not require an identical standard for quantification.High sensitivity and selectivity, can identify impurities by mass, suitable for complex matrices.
Disadvantages Requires a chromophore for detection, may not detect all impurities, reference standards needed for accurate quantification.Lower sensitivity compared to MS, requires higher sample concentration, complex mixtures can be difficult to analyze.More expensive instrumentation, ion suppression effects can impact quantification.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV) for Purity Assessment

This protocol is designed for the routine purity analysis of synthetic "this compound".

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (B52724) (ACN), HPLC grade.

  • Water, HPLC grade.

  • "this compound" sample.

  • Reference standard of "this compound" (if available).

Procedure:

  • Sample Preparation: Accurately weigh and dissolve the synthetic "this compound" in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 85:15 v/v). The exact ratio may need to be optimized based on the specific column and system.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection Wavelength: 205 nm (as triterpenoids often lack strong chromophores and absorb at lower wavelengths).

    • Injection Volume: 10 µL.

  • Analysis:

    • Inject the prepared sample solution into the HPLC system.

    • Record the chromatogram for a sufficient time to allow for the elution of all potential impurities.

    • Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Visualization of the HPLC Workflow:

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Dissolve Dissolve Sample Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection (205 nm) Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Purity Calculate Purity (% Area) Chromatogram->Purity

Caption: A streamlined workflow for determining the purity of synthetic compounds using HPLC-UV.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity

NMR spectroscopy is a powerful tool for both structural elucidation and quantitative analysis.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher) with a standard probe.

Reagents:

  • Deuterated solvent (e.g., Chloroform-d, Methanol-d4).

  • Internal standard for qNMR (e.g., maleic acid, dimethyl sulfone).

  • "this compound" sample.

Procedure:

  • Sample Preparation:

    • For structural confirmation, dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent.

    • For qNMR, accurately weigh the sample (e.g., 10 mg) and a suitable internal standard (e.g., 5 mg) and dissolve them in a known volume of a deuterated solvent.

  • NMR Experiments:

    • Structural Confirmation: Acquire ¹H NMR, ¹³C NMR, and 2D NMR spectra (e.g., COSY, HSQC, HMBC).

    • qNMR: Acquire a ¹H NMR spectrum with optimized parameters for quantification (e.g., long relaxation delay, 90° pulse).

  • Data Analysis:

    • Structural Confirmation: Analyze the chemical shifts, coupling constants, and correlations in the 1D and 2D NMR spectra to confirm the structure of "this compound". Characteristic signals for dammarane-type triterpenoids include multiple methyl singlets in the upfield region of the ¹H NMR spectrum.

    • qNMR: Integrate the signals of the analyte and the internal standard. The purity of the analyte can be calculated using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS where I is the integral value, N is the number of protons for the integrated signal, MW is the molecular weight, m is the mass, and IS refers to the internal standard.

Liquid Chromatography-Mass Spectrometry (LC-MS) for High-Sensitivity Analysis

LC-MS provides high sensitivity and specificity, making it ideal for identifying and quantifying trace impurities.

Instrumentation:

  • LC-MS system, including a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Reversed-phase C18 column.

Reagents:

  • Acetonitrile (ACN), LC-MS grade.

  • Water, LC-MS grade.

  • Formic acid (optional, to improve ionization).

  • "this compound" sample.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a mixture of water and acetonitrile.

  • LC-MS Conditions:

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). A typical gradient might be: 50% B to 100% B over 15 minutes.

    • Flow Rate: 0.3 mL/min.

    • Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode. Acquire full scan data and fragmentation data (MS/MS) for the parent ion of "this compound" and any detected impurities. Dammarane triterpenoids often show characteristic fragmentation patterns, including the loss of the side chain.

  • Data Analysis:

    • Identify the peak corresponding to "this compound" by its retention time and accurate mass.

    • Analyze the mass spectra of other peaks to identify potential impurities.

    • Quantification can be performed using an external calibration curve or by relative peak area if an appropriate standard is not available.

Hypothetical Signaling Pathway Inhibition by "this compound"

Dammarane-type triterpenoids have been reported to exhibit a range of biological activities, including the inhibition of enzymes involved in metabolic regulation. A potential mechanism of action for "this compound" could involve the dual inhibition of Protein Tyrosine Phosphatase 1B (PTP1B) and α-glucosidase, leading to improved glucose homeostasis. PTP1B is a negative regulator of the insulin (B600854) signaling pathway, and its inhibition leads to sustained activation of this pathway.[2][3][4][5][6] α-glucosidase is an enzyme responsible for the breakdown of complex carbohydrates into glucose in the intestine. Its inhibition slows down glucose absorption.

Signaling_Pathway cluster_compound Compound Action cluster_pathway Cellular Signaling cluster_digestion Carbohydrate Digestion Compound This compound PTP1B PTP1B Compound->PTP1B AlphaGlucosidase α-Glucosidase Compound->AlphaGlucosidase InsulinReceptor Insulin Receptor PTP1B->InsulinReceptor Dephosphorylates IRS1 IRS-1 InsulinReceptor->IRS1 P PI3K PI3K IRS1->PI3K Akt Akt PI3K->Akt P GLUT4 GLUT4 Translocation Akt->GLUT4 GlucoseUptake Increased Glucose Uptake GLUT4->GlucoseUptake Glucose Glucose Carbohydrates Complex Carbohydrates Carbohydrates->Glucose Hydrolysis Absorption Reduced Glucose Absorption Glucose->Absorption

Caption: Hypothetical dual inhibitory action on PTP1B and α-glucosidase leading to improved glucose metabolism.

References

A Comparative Cytotoxicity Analysis of Doxorubicin, Cisplatin, and Paclitaxel in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the cytotoxic effects of three widely used anticancer drugs: doxorubicin, cisplatin (B142131), and paclitaxel (B517696). The information presented is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their relative potency, mechanisms of action, and the experimental protocols used to determine their efficacy.

Data Presentation: Comparative Cytotoxicity (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. In this context, it represents the concentration of the drug required to inhibit the growth of 50% of a cancer cell population. The following table summarizes the IC50 values for doxorubicin, cisplatin, and paclitaxel across various cancer cell lines. It is important to note that IC50 values can vary between studies due to different experimental conditions such as cell density and exposure time.

Cell LineCancer TypeDoxorubicin IC50 (µM)Cisplatin IC50 (µM)Paclitaxel IC50 (nM)
MCF-7 Breast Cancer2.5[1]-2.5 - 15[2]
T47D Breast Cancer0.202[3]-1.577 (1577.2 nM)[3]
MDA-MB-231 Breast Cancer--5 - 20[2]
A549 Lung Cancer> 20[1]6.59 (72h exposure)[4]10 - 50[2]
HeLa Cervical Cancer2.9[1]--
HepG2 Liver Cancer12.2[1]--
Huh7 Liver Cancer> 20[1]--
UMUC-3 Bladder Cancer5.1[1]--
C643 Anaplastic Thyroid Cancer~0.01[5]~1.0[5]~0.001 (1 nM)[5]
C3948 Anaplastic Thyroid Cancer~0.01[5]~2.5[5]~0.001 (1 nM)[5]
OVCAR-3 Ovarian Cancer--4 - 20[2]

Experimental Protocols

The following are detailed methodologies for commonly cited experiments in cytotoxicity analysis.

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method used for determining cell density, based on the measurement of cellular protein content.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000 to 20,000 cells per well and incubate for 24 hours to allow for attachment.[6]

  • Drug Treatment: Treat the cells with various concentrations of the anticancer drug and incubate for the desired exposure time.

  • Cell Fixation: Gently remove the culture medium and fix the cells by adding 50-100 µL of cold 10% trichloroacetic acid (TCA) to each well. Incubate at 4°C for at least 1 hour.[7]

  • Staining: Wash the plates with 1% acetic acid to remove the TCA. Add 50-100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[7]

  • Washing: Remove the unbound SRB dye by washing the plates multiple times with 1% acetic acid.[7]

  • Solubilization: Air-dry the plates and then add 100-200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[7]

  • Absorbance Measurement: Measure the optical density (OD) at a wavelength of 510 nm using a microplate reader.[8]

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.[6]

MTT Assay

The MTT assay is another colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.

  • Cell Seeding: Seed cells in a 96-well plate and incubate for 24 hours.

  • Drug Treatment: Expose the cells to a range of drug concentrations for the desired period.

  • MTT Addition: After the incubation period, add 50 µL of MTT reagent to each well and incubate for a further 1.5 to 4 hours, allowing the MTT to be metabolized.[9][10]

  • Formazan (B1609692) Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm.[2]

  • Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value.[2]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the mechanisms of action of doxorubicin, cisplatin, and paclitaxel, as well as a typical experimental workflow for cytotoxicity testing.

Doxorubicin_Pathway Doxorubicin Doxorubicin DNA_Intercalation DNA Intercalation Doxorubicin->DNA_Intercalation Topoisomerase_II Topoisomerase II Inhibition Doxorubicin->Topoisomerase_II ROS_Generation Reactive Oxygen Species (ROS) Generation Doxorubicin->ROS_Generation DNA_Damage DNA Damage DNA_Intercalation->DNA_Damage Topoisomerase_II->DNA_Damage ROS_Generation->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis Cisplatin_Pathway Cisplatin Cisplatin DNA_Adducts DNA Adduct Formation (Crosslinking) Cisplatin->DNA_Adducts DNA_Repair_Inhibition Inhibition of DNA Repair DNA_Adducts->DNA_Repair_Inhibition Signal_Transduction Signal Transduction Activation (e.g., JNK, p53) DNA_Adducts->Signal_Transduction Mitochondrial_Pathway Intrinsic Apoptotic Pathway (Mitochondrial) Signal_Transduction->Mitochondrial_Pathway Death_Receptor_Pathway Extrinsic Apoptotic Pathway (Death Receptors) Signal_Transduction->Death_Receptor_Pathway Apoptosis Apoptosis Mitochondrial_Pathway->Apoptosis Death_Receptor_Pathway->Apoptosis Paclitaxel_Pathway Paclitaxel Paclitaxel Microtubule_Stabilization Microtubule Stabilization Paclitaxel->Microtubule_Stabilization Mitotic_Arrest Mitotic Spindle Disruption (G2/M Arrest) Microtubule_Stabilization->Mitotic_Arrest Apoptotic_Signaling Apoptotic Signaling (e.g., PI3K/Akt, MAPK) Mitotic_Arrest->Apoptotic_Signaling Apoptosis Apoptosis Apoptotic_Signaling->Apoptosis Cytotoxicity_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (Select & grow cancer cell lines) Drug_Dilution 2. Drug Dilution (Prepare serial dilutions) Cell_Seeding 3. Cell Seeding (Plate cells in 96-well plates) Drug_Treatment 4. Drug Treatment (Add drug dilutions to cells) Cell_Seeding->Drug_Treatment Incubation 5. Incubation (24, 48, or 72 hours) Drug_Treatment->Incubation Viability_Assay 6. Viability Assay (e.g., MTT, SRB) Incubation->Viability_Assay Absorbance_Reading 7. Absorbance Reading (Microplate reader) Viability_Assay->Absorbance_Reading Data_Processing 8. Data Processing (% Viability vs. Concentration) Absorbance_Reading->Data_Processing IC50_Determination 9. IC50 Determination (Dose-response curve) Data_Processing->IC50_Determination

References

A Comparative Analysis of Dammar-20(21)-en-3,24,25-triol and Other Anti-Inflammatory Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of anti-inflammatory drug discovery, novel compounds are continually evaluated for their potential to offer improved efficacy and safety profiles over existing therapies. This guide provides an objective comparison of Dammar-20(21)-en-3,24,25-triol, a dammarane-type triterpenoid, against established anti-inflammatory agents: the corticosteroid Dexamethasone, the non-steroidal anti-inflammatory drug (NSAID) Indomethacin, and the biologic agent Infliximab. This comparison is supported by available experimental data to aid in the evaluation of their therapeutic potential.

Mechanism of Action and Efficacy: A Tabular Comparison

The anti-inflammatory effects of these compounds are mediated through distinct molecular mechanisms, leading to varying degrees of efficacy in inhibiting key inflammatory pathways. The following table summarizes their primary mechanisms and reported quantitative data on their inhibitory activities.

CompoundClassPrimary Mechanism of ActionTargetIn Vitro Efficacy (IC50)
This compound (and related Dammarane (B1241002) Triterpenoids) TriterpenoidDownregulation of pro-inflammatory cytokine and mediator production.[1][2]Multiple, including NF-κB signaling pathwayInhibition of NO production: ~8-11 µM (for related compounds).[2] Inhibition of pro-inflammatory cytokines (TNF-α, IL-6): Potent, with some analogues having IC50 values of ~7.6-8.1 µM, surpassing Dexamethasone in the same assay.[1]
Dexamethasone CorticosteroidBinds to glucocorticoid receptors, leading to the transrepression of pro-inflammatory genes (e.g., those encoding cytokines) and the transactivation of anti-inflammatory genes.Glucocorticoid ReceptorInhibition of pro-inflammatory cytokine production: IC50 of 9.2 µM in an assay comparing it with dammarane triterpenoids.[1] Significant reduction of TNF-α secretion in LPS-stimulated macrophages at 1µM.[3][4]
Indomethacin NSAIDNon-selective inhibition of cyclooxygenase (COX) enzymes, preventing the synthesis of prostaglandins.COX-1 and COX-2COX-1: ~0.05-0.1 µg/mL. COX-2: ~0.75-5 µg/mL.
Infliximab Monoclonal AntibodyBinds to and neutralizes both soluble and transmembrane forms of Tumor Necrosis Factor-alpha (TNF-α), preventing it from binding to its receptors.TNF-αHigh-affinity binding and neutralization of TNF-α. Complete neutralization of TNF-α-mediated cytotoxicity in L929 cells has been demonstrated.[5]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways modulated by these compounds and a general workflow for assessing their anti-inflammatory activity in vitro.

G cluster_0 Inflammatory Stimulus (e.g., LPS) cluster_1 Cellular Response cluster_2 Points of Intervention LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines COX2 COX-2 Expression NFkB->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Dammar This compound Dammar->NFkB Inhibits Dexa Dexamethasone Dexa->NFkB Inhibits Indo Indomethacin Indo->COX2 Inhibits Inflix Infliximab Inflix->Cytokines Neutralizes TNF-α

Fig. 1: Simplified signaling pathway of inflammation and points of intervention.

G cluster_0 Cell Culture and Stimulation cluster_1 Analysis A 1. Seed Macrophages (e.g., RAW 264.7) B 2. Pre-treat with Test Compound A->B C 3. Stimulate with LPS B->C D 4. Collect Supernatant and Cell Lysate C->D E 5. Measure Cytokine Levels (ELISA) D->E F 6. Measure NO Production (Griess Assay) D->F G 7. Analyze Protein Expression (Western Blot) D->G

Fig. 2: General experimental workflow for in vitro anti-inflammatory screening.

Detailed Experimental Protocols

The following are representative protocols for assays commonly used to evaluate the anti-inflammatory properties of the compared compounds.

Inhibition of Pro-inflammatory Cytokine Production in LPS-Stimulated Macrophages

This protocol is a standard method for assessing the ability of a compound to inhibit the production of key inflammatory cytokines like TNF-α and IL-6.

  • Cell Line: Murine macrophage cell line RAW 264.7.

  • Methodology:

    • RAW 264.7 cells are seeded in 96-well plates at a density of 5 x 104 cells/well and allowed to adhere overnight.

    • The cells are then pre-treated with various concentrations of the test compound (e.g., this compound, Dexamethasone) for 1-2 hours.

    • Following pre-treatment, inflammation is induced by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL.

    • The cells are incubated for 24 hours.

    • The cell culture supernatant is collected.

    • The concentrations of TNF-α and IL-6 in the supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

    • The IC50 value, the concentration of the compound that inhibits cytokine production by 50%, is calculated from the dose-response curve.

Cyclooxygenase (COX) Inhibition Assay

This assay measures the direct inhibitory effect of a compound on the activity of COX-1 and COX-2 enzymes.

  • Enzymes: Purified ovine or human COX-1 and COX-2.

  • Methodology:

    • The test compound (e.g., Indomethacin) is pre-incubated with the purified COX enzyme in a reaction buffer for a specified time (e.g., 15 minutes) at 37°C.

    • The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.

    • The reaction is allowed to proceed for a short period (e.g., 2 minutes) and then terminated.

    • The amount of prostaglandin (B15479496) E2 (PGE2), a product of the COX reaction, is quantified using an ELISA or by LC-MS/MS.

    • The percentage of inhibition is calculated by comparing the amount of PGE2 produced in the presence of the inhibitor to that of a control without the inhibitor.

    • The IC50 value is determined from the dose-response curve.

TNF-α Neutralization Assay

This bioassay assesses the ability of a therapeutic agent to neutralize the cytotoxic effects of TNF-α.

  • Cell Line: L929 mouse fibrosarcoma cells (sensitive to TNF-α-induced apoptosis).

  • Methodology:

    • L929 cells are seeded in a 96-well plate and cultured until they form a confluent monolayer.

    • A constant, cytotoxic concentration of recombinant human TNF-α is pre-incubated with varying concentrations of the neutralizing agent (e.g., Infliximab) for 30-60 minutes at 37°C.

    • The TNF-α/antibody mixtures are then added to the L929 cells.

    • The cells are incubated for 24-48 hours.

    • Cell viability is assessed using a colorimetric assay such as MTT or by measuring the release of lactate (B86563) dehydrogenase (LDH).

    • The concentration of the neutralizing agent that results in 50% protection from TNF-α-induced cell death (EC50) is calculated.

Conclusion

This compound and its related dammarane triterpenoids represent a promising class of natural compounds with potent anti-inflammatory properties. Their mechanism of action, centered on the downregulation of pro-inflammatory cytokines, offers a distinct approach compared to the established mechanisms of Dexamethasone, Indomethacin, and Infliximab. Notably, some dammarane triterpenoids have demonstrated in vitro potency comparable to or exceeding that of Dexamethasone in specific assays.[1]

For researchers and drug development professionals, the exploration of dammarane triterpenoids as potential anti-inflammatory therapeutics is warranted. Further investigation into their specific molecular targets within the inflammatory cascade, as well as comprehensive in vivo studies, will be crucial in determining their clinical utility and potential advantages over existing anti-inflammatory agents.

References

A Comparative Guide to Cross-Validation of Antiviral Activity Against Influenza Strains

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of antiviral activity for two primary classes of influenza therapeutics: Neuraminidase (NA) inhibitors, represented by Oseltamivir (B103847), and Cap-Dependent Endonuclease (CEN) inhibitors, represented by Baloxavir (B560136) Marboxil. It is designed for researchers, scientists, and drug development professionals to objectively assess product performance against different viral strains, supported by experimental data and detailed protocols.

Mechanisms of Action: Two distinct approaches to inhibiting influenza replication

Understanding the mechanism of action is crucial for interpreting antiviral activity data and predicting cross-resistance. Oseltamivir and Baloxavir target different, essential stages of the influenza virus life cycle.

  • Oseltamivir (Neuraminidase Inhibitor): Oseltamivir is a prodrug that is converted to its active form, oseltamivir carboxylate. It acts by inhibiting the viral neuraminidase enzyme, which is critical for the release of newly formed virus particles from the surface of an infected cell.[1] By blocking this release, oseltamivir prevents the infection of other cells, thus limiting the spread of the virus within the host.[1]

  • Baloxavir Marboxil (Cap-Dependent Endonuclease Inhibitor): Baloxavir marboxil is also a prodrug, metabolized into its active form, baloxavir acid.[2] It presents a novel mechanism by inhibiting the cap-dependent endonuclease activity of the viral polymerase acidic (PA) protein.[2][3] This enzyme is essential for the virus to "snatch" capped RNA fragments from host cell messenger RNA (mRNA), which are used as primers to synthesize its own viral mRNA. By blocking this process, baloxavir halts viral replication at a very early stage.[2]

G Influenza Virus Life Cycle & Antiviral Targets cluster_host Host Cell Entry 1. Entry & Uncoating Replication 2. Viral RNA Replication & Transcription Translation 3. Viral Protein Synthesis Assembly 4. Assembly & Budding Release 5. Viral Release Virus_Out Progeny Viruses Release->Virus_Out Baloxavir Baloxavir Marboxil (Cap-Endonuclease Inhibitor) Baloxavir->Replication INHIBITS 'Cap-Snatching' Oseltamivir Oseltamivir (Neuraminidase Inhibitor) Oseltamivir->Release INHIBITS Neuraminidase Virus_In Influenza Virus Virus_In->Entry

Caption: Influenza life cycle and points of inhibition for antiviral agents.

Comparative Data on Antiviral Activity

The in vitro efficacy of antiviral drugs is typically measured by the concentration required to inhibit viral replication by 50% (EC₅₀) or inhibit enzyme activity by 50% (IC₅₀). Lower values indicate higher potency. The following tables summarize the activity of Baloxavir and Oseltamivir against various influenza strains.

Table 1: Baseline In Vitro Susceptibility of Seasonal Influenza Strains

This table presents the median or mean 50% effective concentration (EC₅₀) or 50% inhibitory concentration (IC₅₀) of Baloxavir (as Baloxavir Acid) and Oseltamivir (as Oseltamivir Carboxylate) against wild-type, drug-susceptible influenza viruses.

Virus Strain/SubtypeBaloxavir Acid (EC₅₀/IC₅₀, nM)Oseltamivir Carboxylate (IC₅₀, nM)
Influenza A(H1N1)pdm09 0.7 ± 0.5[4]~0.5 - 5.0 (Highly Susceptible)
Influenza A(H3N2) 1.2 ± 0.6~0.2 - 3.0 (Highly Susceptible)
Influenza B (Victoria Lineage) 7.2 ± 3.5Higher IC₅₀ values than Influenza A[3]
Influenza B (Yamagata Lineage) 5.8 ± 4.5[4]Higher IC₅₀ values than Influenza A[3]

Data compiled from multiple sources, representing typical susceptibility ranges. Values may vary based on specific isolates and assay conditions.[3][4][5]

Table 2: Cross-Validation of Antiviral Activity Against Resistant Strains

A critical aspect of antiviral development is testing against strains resistant to other drugs. Due to its different mechanism, Baloxavir remains effective against Oseltamivir-resistant strains. Conversely, Oseltamivir is effective against most Baloxavir-resistant strains.

Virus Strain & Resistance MarkerBaloxavir Acid (EC₅₀/IC₅₀, nM)Fold-Change vs. WTOseltamivir Carboxylate (IC₅₀, nM)Fold-Change vs. WT
A(H1N1)pdm09 with NA-H275Y (Oseltamivir-Resistant)0.53[6]1.1400[6]667
A(H3N2) with NA-E119V (Oseltamivir-Resistant)0.78[6]1.11.8[6]3.6
A(H1N1)pdm09 with PA-I38T (Baloxavir-Resistant)40.9[7]~411.0[2]Normal Inhibition[6]
A(H3N2) with PA-I38T (Baloxavir-Resistant)16-25[2][8]~30-77Normal Inhibition[6]Normal Inhibition[6]
Influenza B with PA-I38T (Baloxavir-Resistant)130[2]~7Normal Inhibition[6]Normal Inhibition[6]

Fold-Change indicates the increase in EC₅₀/IC₅₀ compared to the wild-type (WT) sensitive strain. "Normal Inhibition" indicates no significant change in susceptibility.[2][6][7][8]

Experimental Protocols for Antiviral Susceptibility Testing

Accurate cross-validation relies on robust and standardized experimental methods. Below are detailed protocols for two common in vitro assays used to determine antiviral efficacy.

Protocol 1: Cytopathic Effect (CPE) Inhibition Assay

This cell-based assay measures the ability of a compound to protect host cells from virus-induced death or morphological changes (CPE).[9]

Objective: To determine the EC₅₀ of an antiviral compound by quantifying the inhibition of viral CPE.

Materials:

  • Host cells susceptible to influenza (e.g., Madin-Darby Canine Kidney - MDCK cells).

  • Cell culture medium (e.g., DMEM) with supplements (e.g., FBS, antibiotics).

  • Influenza virus stock of known titer.

  • Test antiviral compound, serially diluted.

  • 96-well cell culture plates.

  • Cell viability reagent (e.g., solution measuring ATP content like Viral ToxGlo™, or a tetrazolium salt like MTT).[10][11]

  • Plate reader (luminometer or spectrophotometer).

Methodology:

  • Cell Seeding: Seed MDCK cells into 96-well plates at a density that forms a confluent monolayer within 24 hours (e.g., 2 x 10⁴ cells/well). Incubate at 37°C with 5% CO₂.[12]

  • Compound Preparation: Prepare serial dilutions of the test antiviral compound in cell culture medium.

  • Drug Treatment & Infection:

    • Once cells are confluent, remove the growth medium.

    • Add the diluted antiviral compound to the appropriate wells. Include "virus control" (cells + virus, no drug) and "cell control" (cells only, no virus or drug) wells.

    • Add a standardized amount of influenza virus (e.g., 100x the Tissue Culture Infectious Dose 50, or TCID₅₀) to all wells except the "cell control" wells.[11]

  • Incubation: Incubate the plates for 48-72 hours at the optimal temperature for the virus strain (e.g., 37°C for influenza A, 33°C for influenza B) to allow for viral replication and development of CPE.[13]

  • Quantification of Cell Viability:

    • Remove plates from the incubator.

    • Add the cell viability reagent to all wells according to the manufacturer's instructions (e.g., ATP detection reagent).[10]

    • Measure the signal (luminescence or absorbance) using a plate reader. Low signal in "virus control" wells indicates successful infection and CPE.

  • Data Analysis:

    • Normalize the data with respect to cell control (100% viability) and virus control (0% viability) wells.

    • Plot the percentage of CPE inhibition versus the logarithm of the drug concentration.

    • Calculate the EC₅₀ value using a non-linear regression curve fit.

G Workflow: Cytopathic Effect (CPE) Inhibition Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis p1 1. Seed host cells (e.g., MDCK) in 96-well plate p2 2. Prepare serial dilutions of antiviral compound a1 3. Add compound dilutions to cell monolayer p2->a1 a2 4. Infect cells with influenza virus a1->a2 a3 5. Incubate for 48-72 hours (allow CPE to develop) a2->a3 d1 6. Add cell viability reagent (e.g., ATP-based) a3->d1 d2 7. Read signal on plate reader d1->d2 d3 8. Plot % inhibition vs. concentration & calculate EC₅₀ d2->d3

Caption: A simplified workflow for the CPE inhibition antiviral assay.

Protocol 2: Plaque Reduction Neutralization Test (PRNT)

The PRNT is considered a gold-standard assay for quantifying the titer of neutralizing antibodies but is adapted here for assessing antiviral compound efficacy. It measures the reduction in the number of viral plaques (localized areas of cell death) in the presence of a compound.[1][14]

Objective: To determine the EC₅₀ of an antiviral by counting the reduction in plaque-forming units (PFU).

Materials:

  • Confluent monolayers of susceptible host cells (e.g., MDCK) in 6-well or 12-well plates.

  • Influenza virus stock of known titer (in PFU/mL).

  • Test antiviral compound, serially diluted.

  • Semi-solid overlay medium (e.g., containing methylcellulose (B11928114) or agarose) to restrict virus spread.

  • Fixing solution (e.g., 10% formalin).

  • Staining solution (e.g., 0.1% crystal violet).

Methodology:

  • Cell Preparation: Use pre-seeded plates with 90-100% confluent cell monolayers.

  • Compound-Virus Incubation:

    • Prepare serial dilutions of the antiviral compound.

    • Mix each dilution with a standardized amount of virus (e.g., targeting 50-100 PFU per well).

    • Incubate the mixture for 1 hour at 37°C to allow the compound to bind to viral targets.

  • Infection:

    • Wash the cell monolayers with phosphate-buffered saline (PBS).

    • Add the compound-virus mixtures to the corresponding wells.

    • Incubate for 1 hour to allow for viral adsorption to the cells.

  • Overlay Application:

    • Gently aspirate the inoculum from the wells.

    • Add the semi-solid overlay medium containing the corresponding concentration of the antiviral compound. This prevents secondary plaque formation and ensures the drug is present throughout the assay.

  • Incubation: Incubate the plates for 2-3 days at 37°C with 5% CO₂ until visible plaques form.[15]

  • Plaque Visualization:

    • Aspirate the overlay.

    • Fix the cells with the fixing solution.

    • Stain the cell monolayer with crystal violet solution. Living cells will stain purple, while plaques will appear as clear, unstained zones.

  • Data Analysis:

    • Count the number of plaques in each well.

    • Calculate the percentage of plaque reduction for each drug concentration compared to the virus control (no drug).

    • Determine the EC₅₀ value, which is the concentration that reduces the plaque count by 50%.[14]

Logical Workflow for Cross-Validation

A systematic approach is required to validate antiviral activity across different strains, especially when assessing novel compounds or monitoring for resistance.

G Logical Workflow for Antiviral Cross-Validation start Start: New Antiviral Compound screen 1. Primary Screening (e.g., CPE Assay) vs. Reference Lab Strains (H1N1, H3N2, B) start->screen potency 2. Determine Baseline Potency (EC₅₀/IC₅₀) vs. Wild-Type Strains screen->potency is_active Active? potency->is_active stop Stop: Inactive is_active->stop No cross_val 3. Cross-Validation Screening is_active->cross_val Yes test_resistant 4a. Test against strains with known resistance markers (e.g., NA-H275Y) cross_val->test_resistant test_clinical 4b. Test against diverse contemporary clinical isolates cross_val->test_clinical analyze 5. Analyze Data: Compare EC₅₀ values across all strains test_resistant->analyze test_clinical->analyze outcome1 Broad Activity: Potent against WT and resistant strains analyze->outcome1 Consistent Potency outcome2 Spectrum Gap: Reduced activity against specific strains/mutations analyze->outcome2 Variable Potency

Caption: Workflow for systematic cross-validation of a new antiviral agent.

References

In Vivo Efficacy of Osimertinib in EGFR-Mutated Non-Small Cell Lung Cancer: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive in vivo comparison of osimertinib (B560133), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), with established therapeutic agents for the treatment of non-small cell lung cancer (NSCLC) harboring EGFR mutations. The data presented is compiled from key clinical and preclinical studies to inform researchers, scientists, and drug development professionals on the efficacy and mechanism of action of osimertinib in comparison to other alternatives.

Comparative Efficacy of Osimertinib

Osimertinib has demonstrated superior efficacy in numerous studies when compared to earlier generation EGFR-TKIs and standard chemotherapy. The following tables summarize key quantitative data from pivotal clinical trials.

Table 1: Comparison of Osimertinib and First-Generation EGFR-TKIs (Gefitinib or Erlotinib)

Data from the FLAURA Phase III trial highlights the improved outcomes with osimertinib as a first-line treatment for patients with advanced EGFR-mutated NSCLC.

Efficacy EndpointOsimertinibGefitinib or Erlotinib
Median Overall Survival (OS) 38.6 months31.8 months
Median Progression-Free Survival (PFS) 18.9 months10.2 months
3-Year Overall Survival Rate 54%44%
Objective Response Rate (ORR) 80%76%

Data sourced from the FLAURA trial.

Table 2: Comparison of Osimertinib with and without Chemotherapy

The FLAURA2 trial investigated the efficacy of osimertinib in combination with platinum-pemetrexed chemotherapy versus osimertinib monotherapy in patients with newly diagnosed EGFR-mutated advanced NSCLC.[1]

Efficacy EndpointOsimertinib + ChemotherapyOsimertinib Monotherapy
Median Overall Survival (OS) 47.5 months37.6 months
Median Progression-Free Survival (PFS) 25.5 months16.7 months
Objective Response Rate (ORR) 83%76%
Median Duration of Response 24.0 months15.3 months

Data sourced from the FLAURA2 trial as of October 2025.[1]

Mechanism of Action and Signaling Pathway

Osimertinib is a third-generation, irreversible EGFR-TKI that selectively targets both EGFR-sensitizing mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation.[2] The T790M mutation is a common mechanism of acquired resistance to first- and second-generation EGFR-TKIs.[3] Osimertinib covalently binds to the cysteine-797 residue in the ATP-binding site of the EGFR kinase domain, leading to potent and sustained inhibition of downstream signaling pathways crucial for cell proliferation and survival, such as the PI3K/AKT and MAPK pathways.[3][4]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Osimertinib Osimertinib Osimertinib->EGFR Irreversible Inhibition Gefitinib Gefitinib Gefitinib->EGFR Reversible Inhibition EGF EGF (Ligand) EGF->EGFR Experimental_Workflow cluster_preparation Preparation cluster_in_vivo In Vivo Experiment cluster_analysis Data Analysis A 1. NSCLC Cell Culture (e.g., PC-9, H1975) B 2. Cell Harvesting & Resuspension A->B C 3. Subcutaneous Injection into Nude Mice B->C D 4. Tumor Growth Monitoring C->D E 5. Randomization into Treatment Groups D->E F 6. Daily Oral Dosing (Vehicle, Osimertinib, Gefitinib) E->F G 7. Continued Tumor & Body Weight Monitoring F->G H 8. Euthanasia & Tumor Excision G->H I 9. Data Collection (Tumor Volume & Weight) H->I J 10. Statistical Analysis & Efficacy Comparison I->J

References

Unveiling the Cytotoxic Secrets of Dammarane Triterpenoids: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate relationship between the structure of dammarane (B1241002) triterpenoids and their cytotoxic effects is paramount in the quest for novel anticancer agents. This guide provides a comprehensive comparison of the cytotoxic activities of various dammarane triterpenoids, supported by experimental data, detailed protocols, and pathway visualizations to illuminate their mechanism of action.

Dammarane-type triterpenoids, a class of natural products found in various medicinal plants, have garnered significant interest for their diverse biological activities, including potent cytotoxic effects against a range of cancer cell lines.[1] The tetracyclic dammarane scaffold serves as a versatile template, where subtle modifications to the core structure and its side chains can dramatically influence its anticancer potential. This guide delves into the structure-activity relationships (SAR) of these fascinating compounds, offering a comparative analysis of their cytotoxicity and shedding light on the key structural features that govern their efficacy.

Comparative Cytotoxicity of Dammarane Triterpenoids

The cytotoxic potential of dammarane triterpenoids is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of a cell population by 50%. The following tables summarize the IC50 values of various dammarane triterpenoids against several common cancer cell lines, providing a clear comparison of their potencies.

Table 1: Cytotoxicity against MCF-7 (Human Breast Adenocarcinoma)

CompoundKey Structural FeaturesIC50 (µM)Reference
20S-hydroxydammar-24-en-3-onKetone at C-3Strong activity[2]
3β-oleate-20S-hydroxydammar-24-enFatty acid ester at C-3Very weak activity[2]
3β-oleate-20S,24S-epoxy-25-hydroxydammaraneFatty acid ester at C-3, epoxide in side chainVery weak activity[2]
(20S,24RS)-23,24-epoxy-24-methoxy-25,26,27-tris-nor dammar-3-oneKetone at C-3, modified side chain with epoxide> 100[1]
Gymnosporone A & BDammarane scaffold10.65 - 47.78[3]

Table 2: Cytotoxicity against B16-F10 (Murine Melanoma)

CompoundKey Structural FeaturesIC50 (µM)Reference
20S-hydroxydammar-24-en-3-onKetone at C-3Strong activity[2]
3β-oleate-20S-hydroxydammar-24-enFatty acid ester at C-3Very weak activity[2]
3β-oleate-20S,24S-epoxy-25-hydroxydammaraneFatty acid ester at C-3, epoxide in side chainVery weak activity[2]
(20S,24RS)-23,24-epoxy-24-methoxy-25,26,27-tris-nor dammar-3-oneKetone at C-3, modified side chain with epoxide> 100[1]

Table 3: Cytotoxicity against P-388 (Murine Leukemia)

CompoundKey Structural FeaturesIC50 (µM)Reference
3β-acetyl-20S,24S-epoxy-25-hydroxydammaraneAcetyl group at C-3, epoxide in side chain8.02 ± 0.06[4]
Dammar-20,25-diene-3β,24-diolOpen side chainStrongest activity among a series[5]

Table 4: Cytotoxicity against DU145 (Human Prostate Carcinoma)

CompoundKey Structural FeaturesIC50 (nM)Reference
Dammarane triterpenoid (B12794562) 1(Structure not specified)Induces apoptosis at 5 and 10 µM[6]
EGF-PE24mutTargeted toxin15.8[7]

Key Structure-Activity Relationship Insights

The data presented in the tables, along with findings from various studies, highlight several key structural features that critically influence the cytotoxic activity of dammarane triterpenoids:

  • Oxidation at C-3: The presence of a ketone group at the C-3 position appears to be crucial for enhanced cytotoxicity.[2] This is a recurring theme across multiple studies and different cell lines.

  • Substitution at C-3: Conversely, the presence of a bulky fatty acid ester at the C-3 position significantly diminishes cytotoxic activity, suggesting that a free hydroxyl or a keto group at this position is preferable for potency.[2]

  • Side Chain Modifications: The structure of the side chain plays a pivotal role. For instance, an open side chain, as seen in dammar-20,25-diene-3β,24-diol, was associated with the strongest cytotoxic activity in a study against P-388 murine leukemia cells.[5]

  • Epoxide Ring: The presence of an epoxide ring in the side chain does not consistently lead to increased activity and, in some cases, may decrease it.

Signaling Pathways of Dammarane Triterpenoid-Induced Cytotoxicity

Dammarane triterpenoids often exert their cytotoxic effects by inducing programmed cell death, or apoptosis, primarily through the intrinsic (mitochondrial) pathway. This pathway is a complex signaling cascade that culminates in the activation of caspases, the executioners of apoptosis.

G cluster_stimulus Cellular Stress cluster_mitochondrion Mitochondrial Pathway cluster_execution Execution Phase Dammarane Dammarane Triterpenoids Bax Bax Activation Dammarane->Bax Upregulates Bcl2 Bcl-2 Inhibition Dammarane->Bcl2 Downregulates Mito Mitochondrial Membrane Depolarization Bax->Mito Bcl2->Mito CytC Cytochrome c Release Mito->CytC Apaf1 Apaf-1 CytC->Apaf1 Casp9 Pro-Caspase-9 Apaf1->Casp9 Apoptosome Apoptosome Formation Casp9->Apoptosome Casp3 Caspase-3 Activation Apoptosome->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by dammarane triterpenoids.

Studies have shown that treatment with cytotoxic dammarane triterpenoids leads to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax.[6] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, triggering the activation of caspase-9, which in turn activates the executioner caspase-3, ultimately leading to the dismantling of the cell.[6]

Experimental Protocols

Accurate and reproducible assessment of cytotoxicity is fundamental to SAR studies. The following are detailed methodologies for two commonly employed cytotoxicity assays.

PrestoBlue® Cell Viability Assay

The PrestoBlue® assay is a rapid and sensitive method that utilizes the reducing power of living cells to convert a non-fluorescent dye (resazurin) into a highly fluorescent product (resorufin).

G cluster_workflow PrestoBlue® Assay Workflow A Seed cells in a 96-well plate B Treat cells with dammarane triterpenoids A->B C Incubate for desired time B->C D Add PrestoBlue® reagent C->D E Incubate for 10 min - 2 hours D->E F Measure fluorescence (Ex: 560 nm, Em: 590 nm) E->F

Caption: Workflow for the PrestoBlue® cell viability assay.

Detailed Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the dammarane triterpenoid compounds in the appropriate cell culture medium. Remove the old medium from the cells and add the medium containing the test compounds. Include vehicle-treated and untreated control wells.

  • Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Reagent Addition: Add PrestoBlue® reagent to each well, typically at a 1:10 ratio to the culture medium volume.

  • Incubation with Reagent: Incubate the plates for 10 minutes to 2 hours at 37°C, protected from light. The incubation time may need to be optimized depending on the cell type and density.

  • Measurement: Measure the fluorescence using a microplate reader with an excitation wavelength of approximately 560 nm and an emission wavelength of approximately 590 nm.[8]

MTT Cell Viability Assay

The MTT assay is a colorimetric assay based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan (B1609692) crystals by mitochondrial dehydrogenases in metabolically active cells.

Detailed Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 as described for the PrestoBlue® assay.

  • MTT Addition: After the treatment incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.[9]

  • Incubation with MTT: Incubate the plate for 1-4 hours at 37°C to allow for the formation of formazan crystals.[9]

  • Solubilization of Formazan: Carefully remove the medium containing MTT. Add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or a specialized solubilization solution, to each well to dissolve the formazan crystals.[10][11]

  • Measurement: Gently shake the plate to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.[9]

Conclusion

The cytotoxic properties of dammarane triterpenoids are intricately linked to their chemical structures. Key modifications at the C-3 position and on the side chain significantly impact their anticancer activity. The primary mechanism of action for many of these compounds involves the induction of apoptosis via the intrinsic mitochondrial pathway. By leveraging the comparative data and detailed experimental protocols provided in this guide, researchers can better navigate the complex landscape of dammarane triterpenoid SAR, paving the way for the rational design and development of more potent and selective anticancer drug candidates.

References

Independent Verification of Bruton's Tyrosine Kinase (BTK) Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of first and second-generation Bruton's Tyrosine Kinase (BTK) inhibitors, focusing on their mechanism of action, clinical efficacy, and safety profiles. The information is supported by experimental data from key clinical trials to aid in the independent verification of their therapeutic potential.

Mechanism of Action: Targeting the B-Cell Receptor Signaling Pathway

Bruton's Tyrosine Kinase (BTK) is a critical enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation, survival, and differentiation of B-cells. In various B-cell malignancies, this pathway is constitutively active, promoting cancer cell growth. BTK inhibitors are small molecules that covalently bind to a cysteine residue (Cys481) in the active site of BTK, leading to its irreversible inhibition. This blockade of BTK activity disrupts the downstream signaling cascade, ultimately leading to decreased tumor cell proliferation and survival.

The first-generation BTK inhibitor, ibrutinib , effectively blocks BTK but also exhibits off-target activity against other kinases, such as epidermal growth factor receptor (EGFR) and Tec family kinases. This lack of specificity is associated with a range of adverse effects. Second-generation BTK inhibitors, such as acalabrutinib and zanubrutinib , were designed to be more selective for BTK, thereby reducing off-target effects and improving the safety profile.

Comparative Efficacy and Safety: Insights from Clinical Trials

Independent verification of the efficacy and safety of these inhibitors is primarily derived from head-to-head clinical trials. The ELEVATE-RR and ALPINE trials provide robust comparative data for ibrutinib, acalabrutinib, and zanubrutinib.

Data Presentation:

Table 1: Comparison of Efficacy in Relapsed/Refractory Chronic Lymphocytic Leukemia (CLL)

Clinical TrialTreatment ArmsMedian Progression-Free Survival (PFS)Overall Response Rate (ORR)
ELEVATE-RR Acalabrutinib vs. Ibrutinib38.4 months vs. 38.4 months (non-inferior)81% vs. 77%
ALPINE Zanubrutinib vs. IbrutinibNot Reached vs. 35.8 months (superior)86.2% vs. 75.7%

Data from the ELEVATE-RR and ALPINE clinical trials.

Table 2: Comparison of Key Adverse Events (AEs)

Adverse EventELEVATE-RR: Acalabrutinib (%)ELEVATE-RR: Ibrutinib (%)ALPINE: Zanubrutinib (%)ALPINE: Ibrutinib (%)
Atrial Fibrillation (any grade) 9.416.05.213.3
Hypertension (any grade) 9.423.216.618.5
Major Hemorrhage 3.04.52.93.9
Diarrhea (any grade) 34.646.016.624.7
Arthralgia (any grade) 15.822.815.122.1
Headache (any grade) 34.620.216.011.7

Data from the ELEVATE-RR and ALPINE clinical trials.[1][2][3][4][5][6][7][8][9][10]

Experimental Protocols:

BTK Occupancy Assays

BTK occupancy assays are crucial for confirming the target engagement of BTK inhibitors in preclinical and clinical settings. These assays measure the percentage of BTK enzyme that is bound by the inhibitor. Two common methods are the Enzyme-Linked Immunosorbent Assay (ELISA) and the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

1. ELISA-Based BTK Occupancy Assay (Generalized Protocol)

This protocol outlines the general steps for determining BTK occupancy in peripheral blood mononuclear cells (PBMCs).

  • Cell Lysis: Isolate PBMCs from whole blood and lyse the cells to release intracellular proteins, including BTK.

  • Plate Coating: Coat a 96-well microplate with a capture antibody specific for BTK.

  • Sample Incubation: Add the cell lysates to the coated wells. The BTK protein in the lysate will bind to the capture antibody.

  • Detection of Free BTK: Add a labeled probe that covalently binds to the unoccupied Cys481 of BTK. The amount of probe binding is inversely proportional to the BTK occupancy by the inhibitor.

  • Detection of Total BTK: In separate wells, use a detection antibody that binds to a different epitope of BTK to measure the total amount of BTK protein.

  • Signal Quantification: Use a substrate that reacts with the label on the probe/detection antibody to generate a colorimetric or chemiluminescent signal.

  • Calculation: Calculate the percentage of BTK occupancy by comparing the signal from the "free BTK" wells to the "total BTK" wells.

2. TR-FRET-Based BTK Occupancy Assay (Generalized Protocol)

This homogeneous assay format offers high sensitivity and is suitable for high-throughput screening.

  • Reagent Preparation: Prepare a master mix containing a terbium-labeled anti-BTK antibody (donor fluorophore) and a fluorescently labeled tracer that binds to the BTK active site (acceptor fluorophore).

  • Sample Addition: Add cell lysates to the wells of a microplate.

  • Reagent Addition: Add the master mix to the wells.

  • Incubation: Incubate the plate to allow for the binding of the antibody and tracer to BTK.

  • FRET Measurement: In the absence of an inhibitor, the donor and acceptor are in close proximity, resulting in a high FRET signal. When an inhibitor is bound to BTK, it displaces the tracer, leading to a decrease in the FRET signal.

  • Data Analysis: Measure the time-resolved fluorescence at the donor and acceptor emission wavelengths. The ratio of these signals is used to determine the level of BTK occupancy.

Mandatory Visualization:

B_Cell_Receptor_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Antigen Binding SYK SYK LYN->SYK BTK Bruton's Tyrosine Kinase (BTK) SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation PIP2 PIP2 PLCg2->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PKC PKC DAG->PKC NFkB NF-κB PKC->NFkB Activation Gene_Expression Gene Expression (Proliferation, Survival) NFkB->Gene_Expression Translocation Ibrutinib Ibrutinib Ibrutinib->BTK Acalabrutinib Acalabrutinib Acalabrutinib->BTK

Caption: B-Cell Receptor (BCR) signaling pathway and the point of inhibition by BTK inhibitors.

Experimental_Workflow_BTK_Occupancy cluster_sample_prep Sample Preparation cluster_elisa ELISA Assay cluster_trfret TR-FRET Assay Blood_Sample Whole Blood Sample PBMC_Isolation PBMC Isolation Blood_Sample->PBMC_Isolation Cell_Lysis Cell Lysis PBMC_Isolation->Cell_Lysis Add_Lysate Add Cell Lysate Cell_Lysis->Add_Lysate Add_Lysate_TRFRET Add Cell Lysate Cell_Lysis->Add_Lysate_TRFRET Plate_Coating Coat Plate with Anti-BTK Antibody Plate_Coating->Add_Lysate Detect_Free_BTK Add Labeled Probe for Free BTK Add_Lysate->Detect_Free_BTK Detect_Total_BTK Add Detection Antibody for Total BTK Add_Lysate->Detect_Total_BTK Add_Substrate Add Substrate Detect_Free_BTK->Add_Substrate Detect_Total_BTK->Add_Substrate Read_Signal Read Signal Add_Substrate->Read_Signal Data_Analysis Calculate % BTK Occupancy Read_Signal->Data_Analysis Add_Reagents Add Donor and Acceptor Reagents Add_Lysate_TRFRET->Add_Reagents Incubate Incubate Add_Reagents->Incubate Read_FRET Read TR-FRET Signal Incubate->Read_FRET Read_FRET->Data_Analysis

Caption: Generalized experimental workflow for determining BTK occupancy using ELISA and TR-FRET assays.

References

Safety Operating Guide

Personal protective equipment for handling Dammar-20(21)-en-3,24,25-triol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Personal Protective Equipment (PPE)

Consistent and correct use of Personal Protective Equipment (PPE) is the primary defense against potential exposure. The required PPE should be documented in a Master Formulation Record for specific compounding procedures.[3]

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Tightly fitting safety goggles or a face shield.[2]Protects against splashes and airborne particles that could cause eye irritation or injury.[2]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber).[2] Double gloving with chemotherapy-rated nitrile gloves is recommended for handling potentially cytotoxic compounds.Prevents direct skin contact, which could lead to irritation or absorption.[2] The outer glove should be disposed of immediately after handling.
Body Protection A lab coat with long sleeves, or a disposable, solid-front, back-closure gown made of a low-permeability fabric.[2]Provides a barrier against accidental spills and contamination of personal clothing.[2]
Respiratory Protection A NIOSH-approved N95 or higher respirator should be used when handling the powdered form or when there is a potential for aerosolization.Prevents inhalation of the compound, a primary route of exposure for powdered substances.
Foot Protection Closed-toe shoes and disposable shoe covers.Prevents contamination of personal footwear and the subsequent spread of the compound.

Operational Plan and Handling

All handling of Dammar-20(21)-en-3,24,25-triol should occur in a designated controlled area, such as a chemical fume hood or a Class II Biological Safety Cabinet, to minimize exposure.

Experimental Workflow:

  • Preparation:

    • Conduct a risk assessment for the specific procedures to be performed.[3]

    • Ensure all necessary PPE is available and in good condition.

    • Prepare the designated handling area (e.g., chemical fume hood) by ensuring it is clean and operational.

  • Handling:

    • Wear the appropriate PPE as outlined in the table above.

    • Handle the compound in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation exposure.[2]

    • Avoid generating dust or aerosols.

  • Post-Handling:

    • Decontaminate all surfaces and equipment after use.

    • Remove and dispose of PPE in the designated waste containers.

    • Wash hands thoroughly with soap and water after handling the compound.

Disposal Plan

All materials contaminated with this compound should be treated as hazardous waste unless determined otherwise by a qualified professional.[2]

  • Solid Waste: Contaminated PPE (gloves, gowns, shoe covers), and any other solid materials should be collected in a designated, sealed, and properly labeled hazardous waste container.

  • Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not pour solutions containing this compound down the drain.

  • Sharps: Contaminated needles, scalpels, and other sharps must be placed in a designated sharps container for hazardous waste.

Workflow for Safe Handling

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling & Disposal Phase risk_assessment 1. Conduct Risk Assessment ppe_check 2. Verify PPE Availability risk_assessment->ppe_check area_prep 3. Prepare Handling Area ppe_check->area_prep don_ppe 4. Don Appropriate PPE area_prep->don_ppe handle_compound 5. Handle Compound in Fume Hood don_ppe->handle_compound decontaminate 6. Decontaminate Surfaces & Equipment handle_compound->decontaminate dispose_ppe 7. Dispose of Contaminated PPE decontaminate->dispose_ppe wash_hands 8. Wash Hands Thoroughly dispose_ppe->wash_hands waste_disposal 9. Segregate & Dispose of Hazardous Waste wash_hands->waste_disposal

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。